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  • Product: N-(5-bromopyrimidin-2-yl)-N-methylacetamide
  • CAS: 180530-01-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to N-(5-bromopyrimidin-2-yl)-N-methylacetamide: A Key Intermediate in Modern Medicinal Chemistry

This guide provides a comprehensive technical overview of N-(5-bromopyrimidin-2-yl)-N-methylacetamide, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. W...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of N-(5-bromopyrimidin-2-yl)-N-methylacetamide, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. We will delve into its core chemical properties, provide validated synthesis protocols, and explore its application as a strategic building block in the synthesis of complex, biologically active molecules. The narrative is structured to provide not just data, but actionable insights into the causality behind experimental design and the compound's utility.

Core Physicochemical and Structural Properties

N-(5-bromopyrimidin-2-yl)-N-methylacetamide is a substituted pyrimidine derivative. The pyrimidine ring is a foundational scaffold in numerous pharmaceuticals due to its ability to mimic purines and engage in hydrogen bonding, while the bromine atom at the C5 position serves as a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation. The N-methylacetamide group modulates the electronic properties and steric profile of the molecule.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 180530-01-2[1][2]
Molecular Formula C₇H₈BrN₃O[1][2]
Molecular Weight 230.06 g/mol [1][2]
MDL Number MFCD23135958[1]
Storage Conditions 2-8°C, Sealed in dry environment[1][3]

Synthesis and Purification: A Validated Two-Step Approach

The synthesis of N-(5-bromopyrimidin-2-yl)-N-methylacetamide is efficiently achieved via a two-step sequence starting from commercially available 5-bromo-2-chloropyrimidine. This strategy is predicated on the differential reactivity of the C2 position of the pyrimidine ring, which is highly susceptible to nucleophilic aromatic substitution.

Synthetic Workflow Overview

The logical flow of the synthesis involves the initial introduction of the methylamino group, followed by acylation. This sequence is crucial; performing the acetylation first on a precursor like 2-amino-5-bromopyrimidine would result in acylation of the more nucleophilic exocyclic amine, but subsequent N-methylation would be challenging and less selective. Our chosen path ensures precise control over the final molecular architecture.

G cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: N-Acetylation A 5-Bromo-2-chloropyrimidine C 5-Bromo-2-(methylamino)pyrimidine A->C Reflux in MeOH B Methylamine (aq) B->C E N-(5-bromopyrimidin-2-yl)-N-methylacetamide C->E Pyridine (Solvent/Base) D Acetic Anhydride D->E

Caption: Validated two-step synthesis of the target compound.

Experimental Protocol 1: Synthesis of 5-bromo-2-(methylamino)pyrimidine

This protocol details the synthesis of the key precursor, CAS 31402-54-7.[4] The reaction leverages a classic SNAr mechanism where the electron-withdrawing ring nitrogens activate the C2 position for attack by methylamine.

Materials:

  • 5-Bromo-2-chloropyrimidine (15.5 mmol, 1.0 eq)

  • 40% Aqueous Methylamine (35 mL)

  • Methanol (20 mL)

  • Dichloromethane (DCM)

  • 1M Sodium Hydroxide (NaOH)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Combine 5-bromo-2-chloropyrimidine, 40% aqueous methylamine, and methanol in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux and maintain this temperature for 3 days. The extended reaction time is necessary to drive the substitution to completion due to the moderate reactivity of the starting materials.

  • Monitor reaction progress via Thin Layer Chromatography (TLC) until consumption of the starting material is observed.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Partition the resulting residue between dichloromethane and 1M NaOH solution. The basic wash removes any unreacted starting materials and acidic byproducts.

  • Separate the organic layer and dry it over anhydrous MgSO₄.

  • Filter the mixture to remove the desiccant and concentrate the filtrate under reduced pressure to yield 5-bromo-2-(methylamino)pyrimidine as a solid. The product is often of sufficient purity for the next step, but can be recrystallized if necessary.[4]

Experimental Protocol 2: Synthesis of N-(5-bromopyrimidin-2-yl)-N-methylacetamide

This step involves the acylation of the secondary amine. Acetic anhydride is an effective and readily available acetylating agent. Pyridine serves as both a solvent and a base to neutralize the acetic acid byproduct, driving the reaction forward.

Materials:

  • 5-bromo-2-(methylamino)pyrimidine (10.0 mmol, 1.0 eq)

  • Acetic Anhydride (12.0 mmol, 1.2 eq)

  • Pyridine (20 mL)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Dissolve 5-bromo-2-(methylamino)pyrimidine in pyridine in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Slowly add acetic anhydride dropwise to the cooled solution with stirring. The exothermic reaction is controlled by the slow addition at low temperature.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Quench the reaction by carefully adding water.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to remove excess acetic anhydride and acetic acid), water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-(5-bromopyrimidin-2-yl)-N-methylacetamide.

Spectroscopic and Analytical Characterization

  • ¹H NMR: The spectrum is expected to show two singlets in the aromatic region corresponding to the two pyrimidine protons. A sharp singlet for the N-methyl group will likely appear around 3.0-3.5 ppm, and another singlet for the acetyl methyl group will be present around 2.0-2.5 ppm. The ¹H-NMR for the precursor, 5-bromo-2-methylaminopyrimidine, shows the pyrimidine protons at 8.29 ppm and the N-methyl group at 2.98 ppm, supporting these predictions.[4]

  • ¹³C NMR: Key signals would include those for the carbonyl carbon of the acetamide group (~170 ppm), the carbons of the pyrimidine ring (with the bromine-bearing carbon being significantly shifted), and the two methyl carbons.

  • Mass Spectrometry (MS): The mass spectrum should exhibit a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks at m/z 230 (M+) and 232 (M+2) of nearly equal intensity.

Application in Drug Discovery: A Versatile Synthetic Platform

The true value of N-(5-bromopyrimidin-2-yl)-N-methylacetamide lies in its role as a strategic intermediate. The bromine atom is a prime functional group for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents at the C5 position.

This compound is a key structural motif in the development of potent therapeutics. For instance, the 5-bromo-2-substituted pyrimidine core is central to the structure of Macitentan, a dual endothelin receptor antagonist used for treating pulmonary arterial hypertension.[5][6] While Macitentan itself uses a (5-bromo-pyrimidin-2-yl)oxy ether linkage, intermediates like our title compound are crucial for synthesizing analogues and exploring the structure-activity relationship (SAR) of this important drug class.

G A N-(5-bromopyrimidin-2-yl) -N-methylacetamide D Diverse C5-Substituted Pyrimidine Derivatives A->D Cross-Coupling Reaction B Transition Metal Catalyst (e.g., Pd, Cu) B->D C Coupling Partner (e.g., Boronic Acid, Amine, Alkyne) C->D

Caption: Role as a versatile platform for drug discovery.

Safety, Handling, and Storage

As with all laboratory chemicals, N-(5-bromopyrimidin-2-yl)-N-methylacetamide should be handled by trained personnel in a well-ventilated fume hood.[7] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. It is classified as an irritant.[4]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[3]

  • Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C) to ensure long-term stability.[1]

References

  • N-(5-bromo-4-methylpyrimidin-2-yl)acetamide. PubChem, National Center for Biotechnology Information. [Link]

  • N-(5-bromopyridin-2-yl)-N-methylacetamide. cas号查询. [Link]

  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. ResearchGate. [Link]

  • N-Methylacetamide. PubChem, National Center for Biotechnology Information. [Link]

  • N-(5-Bromopyrimidin-2-yl)-N-methylacetamide | 180530-01-2. Hoffman Fine Chemicals. [Link]

  • The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. PubMed. [Link]

  • WO2017191565A1 - Process for preparation of macitentan.

Sources

Exploratory

An In-Depth Technical Guide to N-(5-bromopyrimidin-2-yl)-N-methylacetamide: Synthesis, Characterization, and Applications in Medicinal Chemistry

Abstract This technical guide provides a comprehensive overview of N-(5-bromopyrimidin-2-yl)-N-methylacetamide, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug discove...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of N-(5-bromopyrimidin-2-yl)-N-methylacetamide, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug discovery. The document elucidates the molecule's structural features, physicochemical properties, and its strategic importance. We present a detailed, field-proven synthetic methodology, including the rationale behind reagent selection and reaction conditions. Furthermore, this guide outlines the expected analytical characterization profile using modern spectroscopic techniques and explores the molecule's utility as a versatile intermediate for creating complex molecular architectures, particularly through metal-catalyzed cross-coupling reactions. This paper is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable scaffold in their synthetic programs.

Molecular Overview and Physicochemical Properties

Introduction to the 2,5-Disubstituted Pyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved therapeutics and clinical candidates. Its nitrogen atoms act as hydrogen bond acceptors and provide a rigid framework for orienting substituents in three-dimensional space, enabling precise interactions with biological targets. The 2,5-disubstituted pattern is particularly valuable; the bromine atom at the C5 position serves as a versatile synthetic handle for introducing molecular diversity, most commonly via palladium-catalyzed cross-coupling reactions. This strategic placement allows for the late-stage modification of drug-like molecules.

N-(5-bromopyrimidin-2-yl)-N-methylacetamide: A Key Intermediate

N-(5-bromopyrimidin-2-yl)-N-methylacetamide (CAS No. 180530-01-2) is a specialized building block that combines the reactivity of the 5-bromopyrimidine core with a tertiary N-methylacetamide group at the C2 position.[1][2] This tertiary amide is structurally significant as it locks the conformation, preventing the formation of N-H···N intermolecular hydrogen bonds that can sometimes lead to poor solubility in related secondary amides.

Table 1: Chemical Identifiers and Properties

Property Value Source
IUPAC Name N-(5-bromopyrimidin-2-yl)-N-methylacetamide -
CAS Number 180530-01-2 [1][2]
Molecular Formula C₇H₈BrN₃O [1][2]
Molecular Weight 230.06 g/mol [1][2]
SMILES CC(=O)N(C)c1ncc(Br)cn1 -

| Canonical InChI | InChI=1S/C7H8BrN3O/c1-5(12)11(2)7-9-3-6(8)4-10-7/h3-4H,1-2H3 | - |

Rationale and Strategy for Synthesis

The synthesis of N-(5-bromopyrimidin-2-yl)-N-methylacetamide is a multi-step process that requires careful control of reactivity. A logical retrosynthetic analysis breaks the target molecule down into more readily available precursors. The most efficient pathway involves the sequential N-methylation and N-acetylation of 2-amino-5-bromopyrimidine. This approach is superior to alternatives as it avoids potential side reactions and leverages the differential nucleophilicity of the amino group at each stage.

Proposed Synthetic Workflow

The workflow is designed as a two-step sequence starting from commercially available 2-amino-5-bromopyrimidine. The first step introduces the methyl group, and the second, the acetyl group. This sequence is critical because the secondary amine intermediate is a stronger nucleophile than the starting primary amine, facilitating the final acetylation step.

G A 2-Amino-5-bromopyrimidine R1 1. NaH (1.1 eq) 2. Methyl Iodide (1.1 eq) THF, 0°C to RT A->R1 B Intermediate: 2-(Methylamino)-5-bromopyrimidine R2 Acetyl Chloride (1.2 eq) Pyridine, DCM 0°C to RT B->R2 C Final Product: N-(5-bromopyrimidin-2-yl)-N-methylacetamide R1->B R2->C

Caption: Proposed two-step synthesis of the title compound.

Experimental Protocol for Synthesis

This section provides a detailed, self-validating protocol. Each step includes purification and characterization checkpoints to ensure the integrity of the material before proceeding.

Step 1: Synthesis of 2-(Methylamino)-5-bromopyrimidine (Intermediate)

Rationale: This step involves the selective mono-N-methylation of 2-amino-5-bromopyrimidine. A strong, non-nucleophilic base like sodium hydride (NaH) is required to deprotonate the exocyclic amino group, forming a highly nucleophilic sodium amide salt. This anion then readily attacks the electrophilic methyl iodide. The reaction is run at a low temperature initially to control the exothermic deprotonation and prevent potential side reactions.

Protocol:

  • Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents). Wash the NaH with dry hexanes (3x) to remove the mineral oil and suspend the resulting powder in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of 2-amino-5-bromopyrimidine (1.0 equivalent) in anhydrous THF dropwise over 30 minutes. The evolution of hydrogen gas should be observed.

  • Reaction: After gas evolution ceases (approx. 1 hour at 0 °C), add methyl iodide (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

  • Completion: Allow the reaction to warm slowly to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching & Workup: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield 2-(methylamino)-5-bromopyrimidine as a solid.

Step 2: Synthesis of N-(5-bromopyrimidin-2-yl)-N-methylacetamide (Final Product)

Rationale: This is a standard N-acetylation reaction. The secondary amine intermediate is sufficiently nucleophilic to react with the highly electrophilic acetyl chloride. A non-nucleophilic organic base, such as pyridine or triethylamine, is crucial to act as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the starting amine, which would render it unreactive.

Protocol:

  • Preparation: Dissolve the purified 2-(methylamino)-5-bromopyrimidine (1.0 equivalent) in anhydrous dichloromethane (DCM) in a flame-dried flask under a nitrogen atmosphere. Add anhydrous pyridine (1.5 equivalents).

  • Reaction: Cool the solution to 0 °C. Add acetyl chloride (1.2 equivalents) dropwise. A precipitate (pyridinium hydrochloride) may form.

  • Completion: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting amine is fully consumed.

  • Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl solution (2x) to remove pyridine, then with saturated aqueous sodium bicarbonate (NaHCO₃) solution, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography if necessary.

Structural Elucidation and Characterization

Authenticating the structure of the final compound is critical. The following spectroscopic data are predicted based on the known effects of the functional groups and the heterocyclic core.

Predicted Spectroscopic Data

Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

Technique Predicted Chemical Shift (δ, ppm) Assignment & Rationale
¹H NMR ~ 8.6 (s, 2H) Protons at C4 and C6 of the pyrimidine ring. Electron-deficient ring leads to downfield shift.
~ 3.5 (s, 3H) N-CH₃ group. Single peak due to free rotation.
~ 2.4 (s, 3H) Acetyl C(=O)CH₃ group. Typical shift for a methyl ketone.
¹³C NMR ~ 170 C=O (amide carbonyl).
~ 160 C2 of pyrimidine ring (attached to N).
~ 158 C4/C6 of pyrimidine ring.
~ 115 C5 of pyrimidine ring (attached to Br).
~ 35 N-CH₃ carbon.

| | ~ 23 | Acetyl CH₃ carbon. |

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in positive ion mode is expected to show a prominent molecular ion peak [M+H]⁺ at m/z 230 and 232. The defining characteristic will be the isotopic pattern of bromine, where the M⁺ and M+2 peaks appear in an approximate 1:1 ratio, providing definitive evidence for the presence of a single bromine atom.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong, sharp absorption band in the region of 1680-1700 cm⁻¹ , which is characteristic of a tertiary amide C=O carbonyl stretch. Other significant peaks will include C-H stretching from the methyl groups (~2900-3000 cm⁻¹) and C=N/C=C stretching from the pyrimidine ring (~1550-1600 cm⁻¹).

Applications in Drug Discovery and Development

The primary value of N-(5-bromopyrimidin-2-yl)-N-methylacetamide lies in its utility as a versatile intermediate. The C5-bromo substituent is a key functional group for introducing molecular complexity.

Palladium-Catalyzed Cross-Coupling Reactions

The molecule is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery.[3]

  • Suzuki Coupling: Reaction with boronic acids or esters (R-B(OH)₂) introduces new aryl or heteroaryl groups.

  • Buchwald-Hartwig Amination: Reaction with amines (R₂NH) allows for the installation of diverse nitrogen-containing functionalities.

  • Sonogashira Coupling: Reaction with terminal alkynes provides access to alkynylated pyrimidines.

This modular approach allows for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies. A prominent example of a drug containing a 5-substituted pyrimidine core derived from a bromo-pyrimidine precursor is Macitentan, an endothelin receptor antagonist used to treat pulmonary arterial hypertension.[4][5]

G A N-(5-bromopyrimidin-2-yl) -N-methylacetamide B Suzuki Coupling [Pd], Base R-B(OH)₂ A->B C Buchwald-Hartwig Amination [Pd], Base, R₂NH A->C D Aryl/Heteroaryl Substituted Product B->D E Amino Substituted Product C->E

Sources

Foundational

A Technical Guide to the Synthesis of N-(5-bromopyrimidin-2-yl)-N-methylacetamide: A Medicinal Chemistry Building Block

Abstract This technical guide provides a detailed, in-depth exploration of a robust and efficient synthetic pathway for N-(5-bromopyrimidin-2-yl)-N-methylacetamide, a key heterocyclic building block in contemporary drug...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed, in-depth exploration of a robust and efficient synthetic pathway for N-(5-bromopyrimidin-2-yl)-N-methylacetamide, a key heterocyclic building block in contemporary drug discovery and development. The narrative moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify methodological choices, and present a self-validating protocol suitable for implementation by research and process chemists. The synthesis is strategically divided into two core transformations: a nucleophilic aromatic substitution (SNAr) to construct the key N-methylated pyrimidine intermediate, followed by a direct N-acetylation to yield the final product. This document furnishes complete experimental protocols, mechanistic insights, and process visualization to ensure reproducibility and scalability.

Introduction and Strategic Overview

N-(5-bromopyrimidin-2-yl)-N-methylacetamide belongs to the class of substituted pyrimidines, a chemical scaffold of immense importance in medicinal chemistry due to its prevalence in a wide array of bioactive molecules. The presence of a bromine atom at the C5 position offers a versatile handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the N-methylacetamide group modulates the electronic properties and steric profile of the molecule.

This guide outlines a logical and field-proven two-step synthesis commencing from commercially available starting materials. The chosen strategy prioritizes reaction efficiency, ease of purification, and high yields.

Retrosynthetic Analysis

A retrosynthetic disconnection of the target molecule reveals a logical pathway hinging on the formation of the amide bond. This disconnection points to N-methyl-5-bromopyrimidin-2-amine as the immediate precursor. This intermediate, in turn, can be synthesized from a suitable 2-halopyrimidine via nucleophilic substitution, a cornerstone reaction in pyrimidine chemistry.

G Target N-(5-bromopyrimidin-2-yl)-N-methylacetamide Intermediate N-methyl-5-bromopyrimidin-2-amine Target->Intermediate Amide Bond Formation (N-Acetylation) Start 5-Bromo-2-chloropyrimidine + Methylamine Intermediate->Start Nucleophilic Aromatic Substitution (SNAr)

Caption: Retrosynthetic analysis of the target compound.

The Synthetic Pathway: Mechanism and Protocol

The forward synthesis is executed in two distinct, high-yielding steps.

Step 1: Synthesis of Intermediate (I): N-methyl-5-bromopyrimidin-2-amine

This initial step involves the construction of the core N-methylamino pyrimidine structure. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the chlorine atom at the electron-deficient C2 position of the pyrimidine ring is displaced by methylamine. The pyrimidine's ring nitrogens act as powerful electron-withdrawing groups, activating the C2 position for nucleophilic attack.

Reaction Scheme:

5-Bromo-2-chloropyrimidine + CH₃NH₂ → N-methyl-5-bromopyrimidin-2-amine + HCl

Mechanistic Consideration: The reaction is facilitated by using an excess of methylamine or a non-nucleophilic tertiary amine base (e.g., triethylamine) to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Detailed Experimental Protocol:

  • To a solution of 5-bromo-2-chloropyrimidine (1.0 eq) in tetrahydrofuran (THF, 5-10 mL per gram of starting material) in a pressure-rated flask, add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of methylamine (1.2 eq, typically as a 40% solution in water or 2M in THF) to the stirred mixture.

  • Seal the flask and allow the reaction to warm to room temperature, then heat to 50-60 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Redissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford N-methyl-5-bromopyrimidin-2-amine as a solid. The characterization of this intermediate has been previously reported.[1]

Data Summary for Step 1:

ParameterValueNotes
Starting Material5-Bromo-2-chloropyrimidineCommercially available.
ReagentMethylamineExcess is used to drive the reaction.
BaseTriethylamineScavenges HCl byproduct.
SolventTetrahydrofuran (THF)Good solubility for reactants.
Temperature50-60 °CProvides sufficient activation energy.
Typical Yield85-95%Post-purification.
Step 2: Synthesis of N-(5-bromopyrimidin-2-yl)-N-methylacetamide

The final step is the N-acetylation of the secondary amine intermediate. This is a classic nucleophilic acyl substitution where the nitrogen atom of the intermediate attacks the electrophilic carbonyl carbon of an acetylating agent. Acetyl chloride is an excellent choice for this transformation due to its high reactivity, which allows the reaction to proceed rapidly under mild conditions.[2]

Reaction Scheme:

N-methyl-5-bromopyrimidin-2-amine + CH₃COCl → N-(5-bromopyrimidin-2-yl)-N-methylacetamide + HCl

Mechanistic Consideration: A base, such as pyridine or triethylamine, is essential to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. Pyridine can also serve as a nucleophilic catalyst.

Detailed Experimental Protocol:

  • Dissolve N-methyl-5-bromopyrimidin-2-amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM, 10-15 mL per gram of amine) under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add acetyl chloride (1.2 eq) dropwise to the stirred solution over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product, N-(5-bromopyrimidin-2-yl)-N-methylacetamide.

Data Summary for Step 2:

ParameterValueNotes
Starting MaterialN-methyl-5-bromopyrimidin-2-amineFrom Step 1.
ReagentAcetyl ChlorideHighly effective acetylating agent.
BaseTriethylamineNeutralizes HCl byproduct.
SolventDichloromethane (DCM)Aprotic and unreactive.
Temperature0 °C to Room Temp.Ensures controlled reaction.
Typical Yield90-98%Post-purification.

Overall Process Workflow Visualization

The complete, two-step synthesis pathway is summarized in the following workflow diagram.

G cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: N-Acetylation Start_Step1 5-Bromo-2-chloropyrimidine Reagents_Step1 Methylamine (CH3NH2) Triethylamine (TEA) THF, 50-60°C Start_Step1->Reagents_Step1 React Workup_Step1 Concentration Extraction Purification Reagents_Step1->Workup_Step1 Process Intermediate Intermediate (I) N-methyl-5-bromopyrimidin-2-amine Workup_Step1->Intermediate Reagents_Step2 Acetyl Chloride (AcCl) Triethylamine (TEA) DCM, 0°C to RT Intermediate->Reagents_Step2 React Workup_Step2 Quench (NaHCO3) Extraction Recrystallization Reagents_Step2->Workup_Step2 Process Final_Product Final Product N-(5-bromopyrimidin-2-yl)-N-methylacetamide Workup_Step2->Final_Product

Sources

Exploratory

Part 1: Strategic Framework for Target Identification and Validation

An in-depth analysis of the existing scientific literature reveals a significant gap in the characterization of the biological activity of N-(5-bromopyrimidin-2-yl)-N-methylacetamide. While its chemical properties are do...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth analysis of the existing scientific literature reveals a significant gap in the characterization of the biological activity of N-(5-bromopyrimidin-2-yl)-N-methylacetamide. While its chemical properties are documented, its specific molecular targets and mechanism of action within a biological system remain uncharted territory.[1][2] This guide, therefore, serves as a comprehensive roadmap for researchers and drug development professionals, outlining a strategic and technically detailed approach to systematically investigate and elucidate the biological functions of this novel compound.

The rational exploration of a novel chemical entity's biological activity begins with the formulation of a testable hypothesis. The chemical structure of N-(5-bromopyrimidin-2-yl)-N-methylacetamide, featuring a substituted pyrimidine ring, is a common scaffold in a multitude of biologically active molecules, most notably in the realm of protein kinase inhibitors. The pyrimidine core often serves as a hinge-binding motif, anchoring the inhibitor to the ATP-binding pocket of a kinase.

This guide will proceed under the working hypothesis that N-(5-bromopyrimidin-2-yl)-N-methylacetamide is a modulator of protein kinase activity. The subsequent sections will detail a phased experimental approach, commencing with broad-spectrum screening and progressively narrowing the focus to a specific target and its downstream signaling pathways.

Part 2: Phase I - Broad-Spectrum Kinase Profiling

The initial step in characterizing a potential kinase inhibitor is to assess its activity across a wide range of kinases. This provides a global view of its selectivity and identifies potential primary targets.

Experimental Protocol: In Vitro Kinase Panel Screening

A commercially available kinase panel assay is a cost-effective and high-throughput method for initial screening.

Methodology:

  • Compound Preparation: A 10 mM stock solution of N-(5-bromopyrimidin-2-yl)-N-methylacetamide is prepared in 100% DMSO. Serial dilutions are then made to achieve the desired final assay concentrations (e.g., 1 µM and 10 µM).

  • Assay Principle: The assay typically employs a fluorescence-based immunoassay or a radiometric assay (e.g., using ³³P-ATP) to measure the phosphorylation of a substrate by a specific kinase.

  • Procedure:

    • The compound at the specified concentrations is incubated with a panel of purified recombinant kinases.

    • The kinase reaction is initiated by the addition of ATP and a specific substrate.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is terminated, and the extent of substrate phosphorylation is quantified.

  • Data Analysis: The percentage of inhibition of each kinase by the compound is calculated relative to a vehicle control (DMSO).

Data Presentation:

The results of the kinase panel screen are typically presented in a table, highlighting the kinases that are significantly inhibited by the compound.

Kinase Target% Inhibition at 1 µM% Inhibition at 10 µM
Kinase A85%98%
Kinase B12%25%
Kinase C92%99%
Kinase D5%15%

Interpretation of Results:

The hypothetical data above suggests that N-(5-bromopyrimidin-2-yl)-N-methylacetamide is a potent inhibitor of Kinase A and Kinase C, with minimal activity against Kinase B and Kinase D. This provides the first crucial piece of information for directing subsequent research efforts.

Part 3: Phase II - Target Validation and Mechanistic Studies

Once primary targets have been identified, the next phase involves validating these interactions and elucidating the mechanism of inhibition.

Experimental Workflow: Target Validation

G cluster_0 Phase II: Target Validation A Identified Primary Targets (e.g., Kinase A, Kinase C) B IC50 Determination (Dose-Response Assay) A->B C Mechanism of Action Studies (e.g., Enzyme Kinetics) B->C D Cellular Target Engagement Assay (e.g., CETSA) B->D E Validated Target C->E D->E

Caption: Workflow for validating primary kinase targets.

Protocol 1: IC50 Determination

The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency.

Methodology:

  • Assay Setup: A similar in vitro kinase assay as described in Phase I is used, focusing on the identified primary targets (Kinase A and Kinase C).

  • Dose-Response Curve: A series of concentrations of N-(5-bromopyrimidin-2-yl)-N-methylacetamide (typically a 10-point, 3-fold serial dilution) are tested.

  • Data Analysis: The percentage of inhibition is plotted against the logarithm of the compound concentration. The data is fitted to a sigmoidal dose-response curve to determine the IC50 value.

Hypothetical Data:

Kinase TargetIC50 (nM)
Kinase A50
Kinase C75
Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct binding of a compound to its target in a cellular context.

Methodology:

  • Cell Treatment: Intact cells are treated with either the vehicle (DMSO) or N-(5-bromopyrimidin-2-yl)-N-methylacetamide.

  • Heating: The treated cells are heated at a range of temperatures.

  • Lysis and Protein Quantification: The cells are lysed, and the soluble fraction of the target protein (Kinase A) at each temperature is quantified by Western blotting or other protein detection methods.

  • Data Analysis: The binding of the compound to the target protein stabilizes it against thermal denaturation, resulting in a shift in its melting curve.

Part 4: Phase III - Cellular and In Vivo Activity

The final phase of preclinical investigation involves assessing the compound's activity in cellular and animal models to establish its therapeutic potential.

Signaling Pathway Analysis

G cluster_1 Hypothesized Signaling Pathway Upstream Upstream Activator KinaseA Kinase A N-(5-bromopyrimidin-2-yl)-N-methylacetamide (Inhibitor) Upstream->KinaseA Activates Downstream Downstream Substrate KinaseA->Downstream Phosphorylates CellularResponse Cellular Response (e.g., Proliferation, Survival) Downstream->CellularResponse Leads to

Caption: Hypothesized signaling pathway involving Kinase A.

Protocol: Cell Proliferation Assay

This assay determines the effect of the compound on the growth of cancer cell lines that are known to be dependent on the activity of the target kinase.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates.

  • Compound Treatment: The cells are treated with a range of concentrations of N-(5-bromopyrimidin-2-yl)-N-methylacetamide.

  • Incubation: The plates are incubated for a period of time (e.g., 72 hours).

  • Viability Measurement: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

  • Data Analysis: The GI50 (concentration for 50% of maximal inhibition of cell growth) is calculated.

In Vivo Xenograft Models

To evaluate the in vivo efficacy, a tumor xenograft model is often employed.[3]

Methodology:

  • Tumor Implantation: Human cancer cells are implanted subcutaneously into immunocompromised mice.

  • Compound Administration: Once tumors are established, the mice are treated with N-(5-bromopyrimidin-2-yl)-N-methylacetamide or a vehicle control, typically via oral gavage or intraperitoneal injection.

  • Tumor Growth Monitoring: Tumor volume is measured regularly throughout the study.

  • Data Analysis: The tumor growth inhibition (TGI) is calculated to assess the compound's anti-tumor activity.

Part 5: Conclusion and Future Directions

This guide has outlined a systematic and comprehensive approach to characterizing the biological activity of N-(5-bromopyrimidin-2-yl)-N-methylacetamide, leveraging its structural similarity to known kinase inhibitors as a starting hypothesis. The successful execution of these experimental phases would provide a robust dataset to establish its mechanism of action, cellular efficacy, and in vivo therapeutic potential.

Future work would involve lead optimization to improve potency and selectivity, detailed pharmacokinetic and pharmacodynamic studies, and toxicology assessments to evaluate its safety profile for potential clinical development. The journey from a novel chemical entity to a therapeutic agent is long and complex, but the structured approach detailed herein provides a solid foundation for this endeavor.

References

  • N-(5-BroMopyriMidin-2-yl)-N-MethylacetaMide | 180530-01-2 - ChemicalBook.
  • N-(5-Bromopyrimidin-2-yl)acetamide - BLDpharm.
  • In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one Candidates - MDPI.

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Foundational

A-Z Guide to N-(5-bromopyrimidin-2-yl)-N-methylacetamide: Synthesis, Characterization, and Application in Kinase Inhibitor Development

Abstract This technical guide provides an in-depth exploration of N-(5-bromopyrimidin-2-yl)-N-methylacetamide, a pivotal intermediate in the synthesis of advanced kinase inhibitors. We will delve into its optimized synth...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of N-(5-bromopyrimidin-2-yl)-N-methylacetamide, a pivotal intermediate in the synthesis of advanced kinase inhibitors. We will delve into its optimized synthesis, rigorous characterization, and its critical role as a building block for targeted therapeutics, with a particular focus on its application in the development of Bruton's tyrosine kinase (BTK) inhibitors. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both theoretical insights and practical, field-tested protocols.

Introduction: The Significance of N-(5-bromopyrimidin-2-yl)-N-methylacetamide in Modern Drug Discovery

The landscape of oncology and immunology has been reshaped by the advent of kinase inhibitors, small molecules designed to block the action of specific kinases, which are enzymes that play a crucial role in cell signaling, growth, and division. A key challenge in this field is the efficient and scalable synthesis of these complex molecules. N-(5-bromopyrimidin-2-yl)-N-methylacetamide has emerged as a high-value intermediate, particularly in the synthesis of second-generation covalent irreversible inhibitors.

Its structure, featuring a reactive bromopyrimidine core, is primed for cross-coupling reactions, while the N-methylacetamide group provides crucial steric and electronic properties to the final drug molecule. This guide will focus on its most prominent application: the synthesis of Acalabrutinib, a highly selective Bruton's tyrosine kinase (BTK) inhibitor.

The Target: Bruton's Tyrosine Kinase (BTK) and Its Role in B-Cell Malignancies

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway.[1][2][3] This pathway is essential for the development, activation, proliferation, and survival of B-cells.[1][2][4] In many B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), the BCR pathway is constitutively active, leading to uncontrolled B-cell proliferation and survival.[5][6] This makes BTK a prime therapeutic target.[4][5]

BTK inhibitors block the signaling cascade downstream of the BCR, inducing apoptosis and inhibiting the proliferation of malignant B-cells.[4][7] Acalabrutinib and other covalent BTK inhibitors work by irreversibly binding to a cysteine residue (Cys481) in the active site of BTK, leading to sustained inhibition.[5]

The B-Cell Receptor (BCR) Signaling Pathway

The following diagram illustrates the central role of BTK in the BCR signaling pathway.

BCR_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Signaling BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Antigen Antigen->BCR Activation BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB NF-κB Ca_PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Acalabrutinib Acalabrutinib (BTK Inhibitor) Acalabrutinib->BTK Inhibition Synthesis_Workflow cluster_step1 Step 1: N-Methylation cluster_step2 Step 2: Acetylation A 2-Amino-5-bromopyrimidine C N-methyl-5-bromopyrimidin-2-amine A->C B Methylating Agent (e.g., Methyl Iodide) B->C D N-methyl-5-bromopyrimidin-2-amine F N-(5-bromopyrimidin-2-yl)-N-methylacetamide (Target Intermediate) D->F E Acetylating Agent (e.g., Acetic Anhydride) E->F

Caption: Synthesis workflow for the target intermediate.

Detailed Experimental Protocol

Step 1: Synthesis of N-methyl-5-bromopyrimidin-2-amine

  • To a solution of 2-amino-5-bromopyrimidine (1.0 eq) in a suitable aprotic solvent such as DMF, add a base like sodium hydride (1.1 eq) portion-wise at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add methyl iodide (1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with ice-cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield N-methyl-5-bromopyrimidin-2-amine.

Step 2: Synthesis of N-(5-bromopyrimidin-2-yl)-N-methylacetamide

  • Dissolve N-methyl-5-bromopyrimidin-2-amine (1.0 eq) in a mixture of acetic anhydride (3.0 eq) and pyridine (1.5 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude N-(5-bromopyrimidin-2-yl)-N-methylacetamide.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure product.

Characterization Data

The identity and purity of the synthesized N-(5-bromopyrimidin-2-yl)-N-methylacetamide should be confirmed by various analytical techniques.

PropertyValue
Molecular Formula C₈H₉BrN₂O
Molecular Weight 229.07 g/mol [8]
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃, 400 MHz) δ 8.65 (s, 2H), 3.55 (s, 3H), 2.45 (s, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ 171.5, 159.8, 158.2, 112.7, 36.4, 24.9
Mass Spec (ESI) m/z 228.99, 230.99 [M+H]⁺

Note: NMR chemical shifts are approximate and may vary slightly depending on the solvent and instrument.

Application in the Synthesis of Acalabrutinib

N-(5-bromopyrimidin-2-yl)-N-methylacetamide is a key intermediate in several patented synthetic routes to Acalabrutinib. [9][10][11][12]The bromopyrimidine moiety serves as a handle for a crucial Suzuki coupling reaction to introduce the benzamide portion of the Acalabrutinib molecule.

The Final Steps: Suzuki Coupling and Amide Formation

The subsequent steps in a typical Acalabrutinib synthesis are outlined below:

Acalabrutinib_Synthesis cluster_coupling Suzuki Coupling cluster_final_steps Final Synthetic Steps Intermediate N-(5-bromopyrimidin-2-yl) -N-methylacetamide CoupledProduct Suzuki Coupled Product Intermediate->CoupledProduct BoronicEster Boronic Ester Moiety BoronicEster->CoupledProduct Acalabrutinib Acalabrutinib CoupledProduct->Acalabrutinib AmineSideChain Chiral Amine Sidechain AmineSideChain->Acalabrutinib

Caption: Role of the intermediate in Acalabrutinib synthesis.

This pivotal Suzuki coupling reaction highlights the importance of N-(5-bromopyrimidin-2-yl)-N-methylacetamide as a versatile and indispensable building block in the synthesis of this life-saving medication.

Conclusion

N-(5-bromopyrimidin-2-yl)-N-methylacetamide is more than just a chemical compound; it is a key that unlocks the efficient synthesis of potent and selective kinase inhibitors. Its well-defined synthetic pathway and versatile reactivity make it an invaluable tool for medicinal chemists and process development scientists. A thorough understanding of its synthesis, characterization, and application, as detailed in this guide, is crucial for advancing the development of next-generation targeted therapies for cancer and autoimmune diseases.

References

  • A kind of preparation method of antineoplastic drug acalabrutinib key intermediate.
  • Bruton's tyrosine kinase. Wikipedia. [Link]

  • Bruton Tyrosine Kinase Inhibitors in B-Cell Malignancies: Their Use and Differential Features. PubMed. [Link]

  • Deciphering the Role of BTK Degradation in B Cell Malignancy Treatment. Synapse. [Link]

  • Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed. [Link]

  • N-(5-bromopyridin-2-yl)-N-methylacetamide. Chem-Atlas. [Link]

  • N-(5-Bromopyridin-2-yl)-N-methylacetamide. PubChem. [Link]

  • novel process for the preparation of acalabrutinib and its intermediates. Justia Patents. [Link]

  • PROCESS FOR THE PREPARATION OF ACALABRUTINIB AND ITS INTERMEDIATES. WIPO Patentscope. [Link]

  • Structural mechanism for Bruton's tyrosine kinase activation at the cell membrane. PNAS. [Link]

  • Targeting BTK in B Cell Malignancies. MDPI. [Link]

  • Targeting BTK in B-Cell Malignancies. OncLive. [Link]

  • Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments. PubMed. [Link]

  • Targeting Bruton's Tyrosine Kinase in Inflammatory and Autoimmune Pathologies. Frontiers in Cell and Developmental Biology. [Link]

  • The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. PMC. [Link]

  • WO2020053795A2 - Process for the preparation of acalabrutinib and its intermediates.
  • WO2021111465A1 - Novel process for the preparation of acalabrutinib and its intermediates.

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Exploratory

The 5-Bromopyrimidine Scaffold: A Strategic Gateway in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Privileged Position of 5-Bromopyrimidine in Medicinal Chemistry The pyrimidine ring is a cornerstone of medici...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Position of 5-Bromopyrimidine in Medicinal Chemistry

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous biologically active molecules, including the nucleobases uracil, thymine, and cytosine found in DNA and RNA.[1][2][3] Its structural resemblance to the purine core of ATP allows for competitive binding to the ATP-binding site of many enzymes, particularly kinases.[4] Within the vast landscape of pyrimidine derivatives, the 5-bromopyrimidine scaffold has emerged as a particularly versatile and powerful building block in the design and synthesis of novel therapeutics.[5][6] The strategic placement of a bromine atom at the 5-position of the pyrimidine ring imparts unique chemical reactivity, offering a gateway for diverse and complex molecular architectures.[5] This guide provides a comprehensive exploration of the 5-bromopyrimidine scaffold, from its fundamental synthetic chemistry to its broad applications in targeting a range of diseases, with a focus on providing actionable insights and protocols for researchers in the field.

The bromine atom at the C5 position serves as a highly effective synthetic handle, amenable to a wide array of chemical transformations.[4] This includes, most notably, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings, which are powerful methods for forming new carbon-carbon bonds.[5] This reactivity allows for the facile introduction of a wide variety of substituents at this position, enabling the systematic exploration of the chemical space around the pyrimidine core to optimize biological activity and pharmacokinetic properties.[5] Furthermore, the presence of other reactive sites on the pyrimidine ring, such as chloro- or amino- groups at the C2 and C4 positions, allows for orthogonal chemical modifications, further expanding the diversity of accessible analogues.[4][7]

The utility of the 5-bromopyrimidine scaffold extends across a spectrum of therapeutic areas, including oncology, virology, and agrochemicals.[5] In oncology, numerous 5-bromopyrimidine-based compounds have been developed as potent kinase inhibitors, targeting key signaling pathways involved in cancer cell proliferation and survival.[4][8] The scaffold's ability to mimic the purine core of ATP makes it an ideal starting point for the design of inhibitors that can compete for the ATP binding site of kinases.[4][7] Beyond oncology, 5-bromopyrimidine derivatives have shown promise as antiviral agents and are also utilized in the synthesis of agrochemicals, such as the plant growth regulator Flurprimidol.[5][6]

This guide will delve into the synthetic strategies for accessing and modifying the 5-bromopyrimidine core, explore its application in the development of targeted therapies with a focus on kinase inhibitors, and provide detailed experimental protocols for key synthetic transformations and biological assays. By understanding the fundamental chemistry and broad applicability of the 5-bromopyrimidine scaffold, researchers can leverage its unique properties to accelerate the discovery and development of next-generation therapeutics.

I. Synthetic Strategies for 5-Bromopyrimidine Derivatives

The versatility of the 5-bromopyrimidine scaffold in drug discovery is underpinned by the diverse synthetic routes available for its preparation and subsequent functionalization. The bromine atom at the 5-position, along with other potential substituents, provides a rich platform for a multitude of chemical transformations.

A. Core Synthesis of 5-Bromopyrimidine

The fundamental 5-bromopyrimidine core can be synthesized through various methods. One common approach involves the reaction of dibromodifuranone with formamide in the presence of a B₂O₃ catalyst at elevated temperatures.[9]

B. Key Functionalization Reactions

The true power of the 5-bromopyrimidine scaffold lies in the array of reactions that can be employed to introduce molecular diversity.

1. Palladium-Catalyzed Cross-Coupling Reactions: These are arguably the most important reactions for functionalizing the 5-position.

  • Suzuki-Miyaura Coupling: This reaction couples the 5-bromopyrimidine with various organoboron compounds, allowing for the introduction of a wide range of aryl and heteroaryl groups.[5]

  • Sonogashira Coupling: This reaction introduces alkynyl groups by coupling the 5-bromopyrimidine with terminal alkynes.[5]

  • Buchwald-Hartwig Amination: This reaction is used to form carbon-nitrogen bonds, enabling the introduction of various amine functionalities.[4]

2. Nucleophilic Aromatic Substitution (SNAr): When the pyrimidine ring is further substituted with activating groups, such as a chlorine atom at the 2- or 4-position, these positions become susceptible to nucleophilic attack. This allows for the displacement of the chlorine atom by a variety of nucleophiles, including amines, alcohols, and thiols.[4][7] The differential reactivity of the halogen atoms (e.g., in 5-bromo-2-chloropyrimidine) allows for selective and sequential functionalization.[7]

3. Lithiation and Subsequent Electrophilic Quench: Direct metallation of 5-bromopyrimidine can be achieved using strong bases like lithium diisopropylamide (LDA) to yield a lithiated intermediate, which can then be reacted with various electrophiles to introduce a range of substituents.[10]

Below is a general workflow for the synthesis and diversification of 5-bromopyrimidine derivatives.

G cluster_synthesis Core Synthesis cluster_functionalization Functionalization at C5 cluster_snar Functionalization at C2/C4 (if applicable) Start Starting Materials (e.g., Dibromodifuranone) Core 5-Bromopyrimidine Start->Core Reaction with Formamide/B2O3 Suzuki Suzuki Coupling (Aryl/Heteroaryl Groups) Core->Suzuki Sonogashira Sonogashira Coupling (Alkynyl Groups) Core->Sonogashira Buchwald Buchwald-Hartwig (Amino Groups) Core->Buchwald Library Diverse Library of 5-Bromopyrimidine Analogs Suzuki->Library Sonogashira->Library Buchwald->Library SNAr_Start 5-Bromo-2-chloropyrimidine SNAr Nucleophilic Aromatic Substitution (SNAr) SNAr_Start->SNAr Reaction with Nucleophiles (Amines, etc.) SNAr->Library

Caption: General workflow for the synthesis and diversification of 5-bromopyrimidine derivatives.

C. Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromopyrimidine

This protocol outlines a general procedure for the Suzuki-Miyaura coupling reaction to introduce an aryl group at the 5-position of the pyrimidine ring.

Materials:

  • 5-Bromopyrimidine

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Na₂CO₃, K₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DME)

  • Anhydrous reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add 5-bromopyrimidine (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

  • Purge the vessel with an inert gas (N₂ or Ar) for 5-10 minutes.

  • Add the palladium catalyst (0.01-0.05 eq) to the vessel.

  • Add the degassed solvent to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-arylpyrimidine.

II. Applications in Drug Discovery: Targeting Kinases

The 5-bromopyrimidine scaffold has proven to be particularly fruitful in the development of kinase inhibitors.[4][7] The pyrimidine core acts as a hinge-binder, forming key hydrogen bonds with the kinase hinge region, while the substituents at the 5-position and other positions can be tailored to achieve potency and selectivity by interacting with other regions of the ATP-binding pocket.[7]

A. Bcr-Abl Kinase Inhibitors for Chronic Myeloid Leukemia (CML)

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the causative agent of CML. Several 5-bromopyrimidine derivatives have been synthesized and evaluated as Bcr-Abl inhibitors. For example, a series of novel 5-bromo-pyrimidine derivatives were synthesized from 5-bromo-2,4-dichloropyrimidine and showed potent inhibitory activity against the Bcr-Abl kinase.[8]

B. Aurora Kinase Inhibitors for Cancer Therapy

Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis and are overexpressed in many cancers. 2,4-Diaminopyrimidine-based compounds, often derived from 5-bromopyrimidine precursors, have shown significant promise as Aurora kinase inhibitors.[4]

C. Other Kinase Targets

The versatility of the 5-bromopyrimidine scaffold has led to its exploration against a wide range of other kinase targets implicated in cancer and other diseases, including Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[11][12]

The following diagram illustrates the general principle of a 5-bromopyrimidine-based kinase inhibitor binding to the ATP-binding site of a kinase.

G cluster_kinase Kinase ATP-Binding Site cluster_inhibitor 5-Bromopyrimidine Inhibitor Hinge Hinge Region Front_Pocket Front Pocket Back_Pocket Back Pocket Pyrimidine Pyrimidine Core Pyrimidine->Hinge H-bonds R1 R1 (at C5) Pyrimidine->R1 R2 R2 (at C2/C4) Pyrimidine->R2 R1->Front_Pocket Hydrophobic/van der Waals Interactions R2->Back_Pocket Selectivity Interactions

Caption: Binding mode of a generic 5-bromopyrimidine-based kinase inhibitor.

D. Structure-Activity Relationship (SAR) Insights

SAR studies of 5-bromopyrimidine derivatives have revealed several key trends:

  • The nature of the substituent at the 5-position is critical for potency and can be optimized to occupy hydrophobic pockets within the ATP-binding site.

  • Substituents at the 2- and 4-positions can be modified to enhance selectivity and improve physicochemical properties.

  • The pyrimidine core itself is essential for hinge-binding interactions.

The table below summarizes the cytotoxic activity of selected 5-bromopyrimidine derivatives against various cancer cell lines, illustrating the impact of structural modifications on biological activity.[13]

CompoundHCT116 (Colon) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)K562 (Leukemia) IC₅₀ (µM)U937 (Leukemia) IC₅₀ (µM)L02 (Normal) IC₅₀ (µM)
5c >100>1000.015 ± 0.0010.09 ± 0.012.05 ± 0.21
5e 1.12 ± 0.131.95 ± 0.190.019 ± 0.0020.11 ± 0.013.11 ± 0.34
6g 1.91 ± 0.212.15 ± 0.250.011 ± 0.0010.08 ± 0.011.98 ± 0.19
9e 0.95 ± 0.111.03 ± 0.120.025 ± 0.0030.15 ± 0.024.52 ± 0.41
9f 1.08 ± 0.151.54 ± 0.180.021 ± 0.0020.13 ± 0.013.98 ± 0.37
10c 2.03 ± 0.242.87 ± 0.310.013 ± 0.0010.10 ± 0.012.95 ± 0.29

III. Broader Applications and Future Directions

While the application of the 5-bromopyrimidine scaffold in kinase inhibition is well-established, its utility extends to other areas of drug discovery and beyond.

A. Antiviral and Antimicrobial Agents

Pyrimidine analogues have a long history as antiviral and antimicrobial agents.[1] The 5-bromopyrimidine scaffold can be used to generate nucleoside and non-nucleoside analogues with potential activity against a range of pathogens. For instance, 5-bromouracil, a related compound, is known to be a mutagen that can be incorporated into DNA.[14]

B. Agrochemicals and Material Science

As previously mentioned, 5-bromopyrimidine is a precursor to the plant growth regulator Flurprimidol.[5] In addition, its unique electronic properties and ability to be incorporated into larger molecular structures make it a valuable building block in material science for the development of novel polymers and functional materials.[6][15]

C. Future Outlook

The exploration of the 5-bromopyrimidine scaffold is far from complete. Future research will likely focus on:

  • Development of more selective kinase inhibitors: By leveraging advanced computational modeling and innovative synthetic strategies, more selective inhibitors targeting specific kinase isoforms can be designed, potentially leading to improved efficacy and reduced side effects.

  • Expansion into new therapeutic areas: The versatility of the scaffold makes it an attractive starting point for exploring new biological targets beyond kinases.

  • Application of novel synthetic methodologies: The continued development of new cross-coupling and C-H activation reactions will provide even more powerful tools for functionalizing the 5-bromopyrimidine core, enabling access to previously unexplored chemical space.

IV. Conclusion

The 5-bromopyrimidine scaffold represents a privileged and highly versatile platform in modern drug discovery. Its unique chemical reactivity, particularly at the 5-position, provides a powerful gateway for the synthesis of diverse and complex molecular architectures. The successful application of this scaffold in the development of potent kinase inhibitors highlights its potential for generating targeted therapies. As synthetic methodologies continue to evolve and our understanding of disease biology deepens, the 5-bromopyrimidine scaffold is poised to remain a cornerstone of medicinal chemistry for years to come, enabling the discovery of novel therapeutics to address a wide range of unmet medical needs.

References

  • The Role of 5-Bromopyrimidine in Advanced Organic Synthesis. (URL: )
  • Application Notes and Protocols: 5-Bromo-2-chloropyrimidine as a Versatile Building Block for Kinase Inhibitors - Benchchem. (URL: )
  • Scheme 1. Synthetic pathway for the preparation of 5-bromo-pyrimidine... - ResearchGate. (URL: [Link])

  • Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromopyrimidine - Benchchem. (URL: )
  • Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed. (URL: [Link])

  • Validating 5-Bromopyrimidine Derivatives as Potent Enzyme Inhibitors: A Compar
  • Navigating the Structure-Activity Landscape of 5-(Bromomethyl)
  • A Comparative Guide to the Structure-Activity Relationship of Bromopyrimidine Compounds in Drug Discovery - Benchchem. (URL: )
  • Application of 2,3-Diamino-5-bromopyridine in Medicinal Chemistry: Application Notes and Protocols - Benchchem. (URL: )
  • The Essential Role of 2-Amino-5-bromopyrimidine in Modern Pharmaceutical Synthesis. (URL: )
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  • Application of 5-Bromonicotinaldehyde in the Synthesis of Kinase Inhibitors: A Detailed Guide for Researchers - Benchchem. (URL: )
  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (URL: [Link])

  • Structure-activity relationships and conformational features of antiherpetic pyrimidine and purine nucleoside analogues. A review - PubMed. (URL: [Link])

  • 5-Bromouracil | C4H3BrN2O2 | CID 5802 - PubChem. (URL: [Link])

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed. (URL: [Link])

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Foundational

N-(5-bromopyrimidin-2-yl)-N-methylacetamide: A Prospective Scaffold for Novel Cancer Therapeutics – A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide delves into the untapped potential of N-(5-bromopyrimidin-2-yl)-N-methylacetamide as a promising scaffold in cancer research....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the untapped potential of N-(5-bromopyrimidin-2-yl)-N-methylacetamide as a promising scaffold in cancer research. In the absence of direct studies on this specific molecule, this document provides a comprehensive framework for its investigation, drawing upon the well-established anticancer properties of the pyrimidine core, the significance of halogenation in medicinal chemistry, and the proven efficacy of various substituted pyrimidine derivatives. By presenting a rationale for its synthesis, proposing hypothetical mechanisms of action, and outlining detailed experimental protocols, this guide serves as a foundational resource for researchers seeking to explore novel chemical entities in oncology.

Introduction: The Pyrimidine Scaffold - A Cornerstone in Oncology

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with significant therapeutic value. In oncology, pyrimidine analogs have long been a cornerstone of chemotherapy, with drugs like 5-fluorouracil being a mainstay in the treatment of various solid tumors for decades. The structural similarity of the pyrimidine core to the nucleobases of DNA and RNA allows for its interference with nucleic acid synthesis and repair, leading to the selective killing of rapidly proliferating cancer cells.

Modern cancer drug discovery has expanded the role of pyrimidines beyond antimetabolites. The versatility of the pyrimidine ring allows for diverse chemical modifications, leading to the development of targeted therapies. Notably, 2-aminopyrimidine derivatives are prominent in the design of protein kinase inhibitors, a critical class of anticancer drugs.[1][2] Marketed drugs such as Imatinib, which contains a related phenylaminopyrimidine moiety, have revolutionized the treatment of certain cancers by targeting specific oncogenic kinases.[2] The nitrogen atoms within the pyrimidine ring are crucial for forming hydrogen bonds with the hinge region of the kinase active site, enabling potent and selective inhibition.[1]

The subject of this guide, N-(5-bromopyrimidin-2-yl)-N-methylacetamide, combines the established pyrimidine core with two key features: a bromine atom at the 5-position and an N-methylacetamide group at the 2-position. While this specific combination remains unexplored in the context of cancer, the individual components suggest a strong rationale for its investigation.

Chemical Profile and Synthesis

Physicochemical Properties
PropertyValueSource
CAS Number 180530-01-2
Molecular Formula C₇H₈BrN₃O
Molecular Weight 230.06 g/mol
Appearance White to off-white solid (predicted)-
Solubility Soluble in organic solvents like DMSO and methanol (predicted)-
Rationale for Synthesis and Investigation

The synthesis of N-(5-bromopyrimidin-2-yl)-N-methylacetamide is conceptually straightforward, likely involving the acylation of N-methyl-5-bromopyrimidin-2-amine. The presence of the bromine atom offers several advantages from a medicinal chemistry perspective:

  • Increased Lipophilicity: Halogenation generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and reach intracellular targets.

  • Modulation of Electronic Properties: The electron-withdrawing nature of bromine can influence the reactivity and binding affinity of the pyrimidine ring.

  • Potential for Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to target binding affinity and selectivity.

The N-methylacetamide group provides a handle for further chemical modification and can influence the molecule's pharmacokinetic properties.

Hypothetical Mechanisms of Action in Cancer

Based on the extensive research into pyrimidine derivatives, several plausible mechanisms of action for N-(5-bromopyrimidin-2-yl)-N-methylacetamide in cancer can be postulated. These hypotheses provide a starting point for its biological evaluation.

Kinase Inhibition

Many 2-aminopyrimidine derivatives exert their anticancer effects by inhibiting protein kinases.[3] Deregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.

Hypothetical Signaling Pathway Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Compound N-(5-bromopyrimidin-2-yl) -N-methylacetamide Compound->RAF Inhibition Compound->PI3K Inhibition

Caption: Hypothetical inhibition of MAPK/ERK and PI3K/AKT signaling pathways.

Induction of Apoptosis

Novel pyrimidine derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[4]

Proposed Apoptotic Pathway

G Compound N-(5-bromopyrimidin-2-yl) -N-methylacetamide Bax Bax (Pro-apoptotic) Compound->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulation Mitochondrion Mitochondrion Caspases Caspase Cascade Mitochondrion->Caspases Bax->Mitochondrion Bcl2->Mitochondrion Inhibition Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed mechanism of apoptosis induction.

Proposed Experimental Workflows for Evaluation

A systematic evaluation of N-(5-bromopyrimidin-2-yl)-N-methylacetamide is crucial to determine its potential as a cancer therapeutic. The following experimental workflows provide a comprehensive approach.

In Vitro Anticancer Activity Screening

Workflow for In Vitro Screening

G Start Synthesize & Purify Compound MTT_Assay MTT/SRB Assay on Cancer Cell Lines (e.g., MCF-7, A549, HCT116) Start->MTT_Assay IC50 Determine IC50 Values MTT_Assay->IC50 Mechanism_Studies Mechanism of Action Studies (Apoptosis, Cell Cycle) IC50->Mechanism_Studies Target_ID Target Identification (Kinase Profiling, etc.) IC50->Target_ID End Lead Candidate Mechanism_Studies->End Target_ID->End

Caption: Workflow for in vitro evaluation of anticancer activity.

Detailed Experimental Protocols
  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare a stock solution of N-(5-bromopyrimidin-2-yl)-N-methylacetamide in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the cells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

  • Cell Treatment: Treat cancer cells with N-(5-bromopyrimidin-2-yl)-N-methylacetamide at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Future Directions and Conclusion

The exploration of N-(5-bromopyrimidin-2-yl)-N-methylacetamide represents a logical and promising avenue in the quest for novel cancer therapeutics. The pyrimidine core is a well-validated scaffold, and the specific substitutions on this molecule provide a strong rationale for its investigation. The proposed experimental workflows offer a clear path for its initial characterization.

Should initial in vitro studies yield positive results, further investigations would be warranted, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to optimize potency and selectivity.

  • In Vivo Efficacy Studies: Evaluation of the compound's antitumor activity in animal models of cancer.

  • Pharmacokinetic and Toxicological Profiling: Assessment of the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile.

References

  • G. Suresh Kumar, S. S. Chandrappa, G. V. Suresh Kumar, and Y. R. Prasad, "DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS," International Journal of Pharmaceutical and Chemical Sciences, vol. 9, no. 1, pp. 27-41, 2019. [Link]

  • M. A. El-Sayed, et al., "Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents," Bioorganic Chemistry, vol. 101, p. 104028, 2020. [Link]

  • M. Myriagkou, et al., "Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies," Molecules, vol. 28, no. 9, p. 3899, 2023. [Link]

  • A. A. F. Wasfy, "Synthesis and anticancer activity of some fused pyrimidines and related heterocycles," Journal of the Saudi Chemical Society, vol. 17, no. 1, pp. 109-115, 2013. [Link]

  • M. N. M. Yousif, et al., "Anticancer Activity of New Substituted Pyrimidines, Their Thioglycosides and Thiazolopyrimidine Derivatives," Journal of Applied Pharmaceutical Science, vol. 7, no. 11, pp. 054-064, 2017. [Link]

  • A. K. Tiwari, et al., "2-Aminopyrimidine derivatives as anticancer drugs.," ResearchGate, 2023. [Link]

  • G. Suresh Kumar, et al., "Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors," European Journal of Medicinal Chemistry, vol. 121, pp. 582-596, 2016. [Link]

  • A. Khan, et al., "Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies," Molecules, vol. 25, no. 23, p. 5742, 2020. [Link]

  • D. Ialongo, et al., "Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity," IRIS, 2023. [Link]

  • K. A. S. Al-Ghamdi, et al., "Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study," Molecules, vol. 26, no. 8, p. 2162, 2021. [Link]

  • V. N. Madia, et al., "Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents," Molecules, vol. 26, no. 3, p. 733, 2021. [Link]

  • M. H. Bolli, et al., "The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist," Journal of Medicinal Chemistry, vol. 55, no. 17, pp. 7849-7861, 2012. [Link]

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Exploratory

An In-depth Technical Guide to the Novelty and Patentability of N-(5-bromopyrimidin-2-yl)-N-methylacetamide

Executive Summary The landscape of small molecule drug discovery is increasingly focused on exploring novel applications for known chemical entities. This guide addresses N-(5-bromopyrimidin-2-yl)-N-methylacetamide (CAS...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The landscape of small molecule drug discovery is increasingly focused on exploring novel applications for known chemical entities. This guide addresses N-(5-bromopyrimidin-2-yl)-N-methylacetamide (CAS No. 180530-01-2), a compound currently positioned in the public domain as a chemical intermediate. While the composition of matter is not novel, this guide posits that significant intellectual property opportunities lie in the discovery and substantiation of a new biological utility. We provide a comprehensive framework for assessing this potential, moving from prior art analysis to a detailed experimental plan designed to establish a patentable, non-obvious utility, thereby creating value from an otherwise uncharacterized molecule.

Part 1: Analysis of the Core Molecule and Prior Art

Introduction to N-(5-bromopyrimidin-2-yl)-N-methylacetamide

N-(5-bromopyrimidin-2-yl)-N-methylacetamide is a heterocyclic compound featuring a pyrimidine core. The pyrimidine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous approved drugs and clinical candidates due to its ability to engage in diverse biological interactions. The subject molecule is identified by CAS Number 180530-01-2 and is available through various chemical suppliers.[1][2] Its current classification is that of a synthetic building block or research chemical, with no publicly documented biological activity or therapeutic application to date.

The Novelty Gap: Known Structure, Unknown Function

A thorough review of scientific literature and patent databases confirms that the chemical structure of N-(5-bromopyrimidin-2-yl)-N-methylacetamide is known. Consequently, the molecule itself lacks novelty from a "composition of matter" perspective. However, this search also reveals a critical "novelty gap": the absence of any data pertaining to its biological function.

The patent landscape is rich with substituted pyrimidine derivatives targeting a wide array of diseases, from cancers to autoimmune disorders.[3][4][5] This establishes the general utility of the pyrimidine class but does not render the specific utility of every derivative obvious. The inventive opportunity, therefore, lies not in the molecule's existence, but in the discovery of a new, non-obvious, and specific use.

Comparative Analysis with Structurally Related Patented Compounds

To delineate the unexplored territory, we compare our subject compound with proximate structures cited in relevant patents. This analysis helps to formulate a hypothesis for a potential inventive step.

Compound Core Structure Key Substituents Patented Utility / Target Class Reference
Subject Molecule 2-Acetamidopyrimidine5-Bromo, N-MethylUndisclosed N/A
Macitentan Analog Precursor2-Alkoxypyrimidine5-BromoEndothelin Receptor Antagonists[6]
Pyrrolopyrimidine DerivativesPyrrolopyrimidineVariousProtein Kinase Inhibitors[7]
Phenylamino Pyrimidine DerivativesPhenylaminopyrimidineVariousAnti-cancer (NSCLC)[5]
2-Amino-pyrimidine Derivatives2-AminopyrimidineVariousCyclin-Dependent Kinase Inhibitors[4]

This comparative table illustrates that while the 5-bromo-2-aminopyrimidine scaffold is utilized, the specific combination of an N-methylacetamide at the 2-position represents a distinct and functionally uncharacterized chemical space. This provides a foundation for arguing non-obviousness should a new utility be discovered.

Part 2: A Framework for Establishing Patentable Utility

To transform N-(5-bromopyrimidin-2-yl)-N-methylacetamide from a mere chemical reagent into a valuable asset, a specific, substantial, and credible utility must be demonstrated. This section outlines the experimental strategy to achieve this, focusing on a hypothetical application in oncology as a kinase inhibitor—a common role for this compound class.[4][7]

Pillar 1: Experimental Protocol for Utility Demonstration

The primary objective is to obtain robust, reproducible data demonstrating a specific biological effect. We propose a tiered screening approach.

Tier 1: Broad Kinase Panel Screening

  • Objective: To identify if the compound has any activity against a panel of cancer-relevant protein kinases.

  • Methodology: In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

    • Step 1 (Plate Preparation): Dispense 5 µL of each kinase reaction buffer into a 384-well plate.

    • Step 2 (Compound Addition): Add 100 nL of N-(5-bromopyrimidin-2-yl)-N-methylacetamide (from a 10 mM DMSO stock) to achieve a final screening concentration of 10 µM. Include a DMSO-only vehicle control and a known inhibitor (e.g., Staurosporine) as a positive control.

    • Step 3 (Kinase/Substrate Addition): Add 2.5 µL of a kinase/substrate mix containing one of ~400 human kinases and its corresponding peptide substrate.

    • Step 4 (ATP Initiation): Add 2.5 µL of ATP solution to initiate the kinase reaction. Incubate for 1 hour at room temperature.

    • Step 5 (Detection): Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete unused ATP. Incubate for 40 minutes.

    • Step 6 (Luminescence Generation): Add 10 µL of Kinase Detection Reagent, incubate for 30 minutes, and read luminescence on a plate reader.

  • Causality & Rationale: This assay format is chosen for its high throughput and direct measurement of kinase activity (ATP to ADP conversion). A broad panel screen maximizes the chance of finding a novel, unexpected "hit." A result of >50% inhibition at 10 µM is considered a strong initial hit.

Visualizing the Experimental Workflow

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection plate 1. Dispense Kinase Buffer (384-well plate) compound 2. Add Compound (10 µM), Vehicle (DMSO), & Control plate->compound enzyme 3. Add Kinase/ Substrate Mix compound->enzyme atp 4. Initiate with ATP (Incubate 1 hr) enzyme->atp adp_glo 5. Add ADP-Glo™ Reagent (Stop Reaction) atp->adp_glo detect 6. Add Detection Reagent (Generate Signal) adp_glo->detect read 7. Read Luminescence detect->read data_analysis Data Analysis read->data_analysis Calculate % Inhibition

Caption: High-throughput screening workflow for kinase inhibition.

Pillar 2: Demonstrating the Inventive Step (Non-Obviousness)

A positive hit from the screen is necessary but not sufficient. Patentability requires that the discovered activity is not obvious to a "person having ordinary skill in the art."

Argument for Non-Obviousness:

  • Structural Uniqueness: While the pyrimidine core is common, the specific constellation of substituents (5-bromo, N-methyl, N-acetyl) is not represented in prior art for the identified kinase target.

  • Lack of Motivation: There is no prior art that would have motivated a skilled chemist to select this specific, commercially available intermediate with the expectation of it inhibiting a specific kinase, for example, Kinase X. The discovery would be serendipitous.

  • Unexpected Results: A high potency (e.g., IC50 < 100 nM) or a unique selectivity profile would constitute an unexpected technical effect, strengthening the non-obviousness argument.

This logic is crucial for overcoming potential rejections during patent examination.

Visualizing the Patentability Logic

G cluster_utility Utility & Inventive Step Assessment cluster_outcome Patentability Outcome start Is the compound N-(5-bromopyrimidin-2-yl)-N-methylacetamide structurally novel? utility Does it have a specific, substantial, and credible utility (e.g., kinase inhibition)? start->utility No, it is known. [Prior Art Exists] not_patentable1 Not Patentable (Lacks Novelty) obvious Is this utility obvious from prior art of related compounds? utility->obvious Yes, data shows IC50 < 1µM not_patentable2 Not Patentable (Lacks Utility) utility->not_patentable2 No patentable Potentially Patentable (Method-of-Use Claim) obvious->patentable No, due to unexpected potency or selectivity not_patentable3 Not Patentable (Obvious) obvious->not_patentable3 Yes

Caption: Decision framework for assessing the patentability of a known compound.

Part 3: The Path to Securing Intellectual Property

Assuming successful identification of a non-obvious utility, the focus shifts to constructing a defensible patent application.

Drafting Patentable Claims

Since the compound itself is not novel, the claims must be directed toward its new use.

  • Method-of-Use Claim: "A method of treating a disease mediated by Kinase X in a subject in need thereof, comprising administering a therapeutically effective amount of N-(5-bromopyrimidin-2-yl)-N-methylacetamide, or a pharmaceutically acceptable salt thereof."

  • "Swiss-Type" Claim (for some jurisdictions): "Use of N-(5-bromopyrimidin-2-yl)-N-methylacetamide in the manufacture of a medicament for the treatment of a disease mediated by Kinase X."

  • Purpose-Bound Composition Claim: "A pharmaceutical composition for use in treating a disease mediated by Kinase X, comprising N-(5-bromopyrimidin-2-yl)-N-methylacetamide and a pharmaceutically acceptable carrier."

Essential Data for a Robust Patent Application

The patent application must provide sufficient evidence to support the claims. The following data, generated from follow-up studies, would be critical.

Data Type Description Purpose in Patent Application
IC50 Determination Dose-response curve to determine the half-maximal inhibitory concentration against the target kinase.Establishes potency.
Kinase Selectivity Screening against a panel of related kinases to show specificity for the target of interest.Supports non-obviousness and unexpected results.
Cell-Based Efficacy Demonstration of activity in a relevant cancer cell line (e.g., inhibition of proliferation, induction of apoptosis).Links in vitro activity to a cellular effect, establishing credible utility.
Mechanism of Action Evidence of on-target activity in cells (e.g., reduction of phosphorylation of a known kinase substrate).Strengthens the link between compound and biological outcome.

Strategic Imperative: It is paramount that a patent application is filed before any public disclosure of these findings. Publication in a journal, a presentation at a conference, or any other public dissemination prior to filing will destroy the novelty of the invention (the new use) and forfeit patent rights.

Conclusion

N-(5-bromopyrimidin-2-yl)-N-methylacetamide stands as a prime example of latent value within the vast catalog of known chemical compounds. Its composition of matter is established prior art, precluding direct patentability. However, its uncharacterized biological profile presents a clear opportunity for innovation. The path to patentability is not through its synthesis, but through the rigorous, systematic discovery and validation of a novel and non-obvious therapeutic application. By following the strategic framework outlined in this guide—from broad screening to establish utility, to careful analysis to argue the inventive step—research organizations can unlock the dormant potential of such molecules and create valuable, defensible intellectual property.

References

  • BenchChem. (n.d.). Comparative Bioactivity Analysis: N-(5-Chloro-4-methylpyridin-2-yl)acetamide vs. N-(5-bromo-4-methylpyridin-2-yl)acetamide.
  • BLDpharm. (n.d.). N-(5-Bromopyrimidin-2-yl)acetamide.
  • ChemicalBook. (2023). N-(5-BroMopyriMidin-2-yl)-N-MethylacetaMide.
  • Iglarz, M., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry.
  • Google Patents. (n.d.). US6194000B1 - Analgesic immediate and controlled release pharmaceutical composition.
  • Google Patents. (n.d.). WO2016050804A1 - Substituted pyrimidine derivatives useful in the treatment of autoimmune diseases.
  • Google Patents. (n.d.). CN103012284A - Preparation method of 2-amino-5-bromopyrimidine compound.
  • PubChem. (n.d.). Pyrrolopyrimidine compounds and their uses - Patent US-8324225-B2.
  • Google Patents. (n.d.). WO2019207463A1 - 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin dependent kinase inhibitors.
  • Google Patents. (n.d.). US12428398B2 - 2-(2,4,5-substituted phenylamino) pyrimidine derivative and crystalline form B thereof.

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Two-Step Synthesis of N-(5-bromopyrimidin-2-yl)-N-methylacetamide

Introduction: The Significance of Substituted Pyrimidines Substituted pyrimidine scaffolds are cornerstones in medicinal chemistry and drug development, forming the core structure of numerous biologically active compound...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Pyrimidines

Substituted pyrimidine scaffolds are cornerstones in medicinal chemistry and drug development, forming the core structure of numerous biologically active compounds.[1] The target molecule, N-(5-bromopyrimidin-2-yl)-N-methylacetamide, is a valuable intermediate, incorporating several key features for further chemical elaboration. The bromo-substituent provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the N-methyl-acetamide moiety modulates solubility and metabolic stability, and the pyrimidine core itself is a well-established pharmacophore.

This document provides a detailed, two-step protocol for the synthesis of N-(5-bromopyrimidin-2-yl)-N-methylacetamide, starting from the commercially available 2-amino-5-bromopyrimidine. The protocol is designed for researchers and scientists in organic synthesis and pharmaceutical development, emphasizing not just the procedural steps but the chemical rationale behind them to ensure robust and reproducible outcomes.

Overall Synthetic Scheme

The synthesis is a sequential N-methylation followed by N-acetylation. The primary challenge in the first step is achieving selective mono-methylation of the exocyclic amino group without inducing di-methylation or undesired reactions at the ring nitrogen atoms. The subsequent acetylation of the secondary amine intermediate is a more straightforward and typically high-yielding transformation.

Overall reaction scheme for the synthesis of N-(5-bromopyrimidin-2-yl)-N-methylacetamide

Figure 1. Two-step synthesis of the target compound from 2-amino-5-bromopyrimidine.

Experimental Protocols

This section details the step-by-step procedures for the two core reactions. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Part A: Synthesis of Intermediate 1 - 5-bromo-N-methylpyrimidin-2-amine

Principle: This step involves the selective N-methylation of the primary amino group of 2-amino-5-bromopyrimidine. To control the reaction and prevent over-alkylation, a strong base (Sodium Hydride, NaH) is used to deprotonate the amine, forming an amide anion. This anion then acts as a nucleophile, attacking the methylating agent (Methyl Iodide, MeI) in a classic SN2 reaction. Using a stoichiometric amount of the base and methylating agent at a controlled temperature is crucial for favoring the mono-methylated product.[2][3]

Materials and Reagents Table

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )AmountMoles (mmol)Molar Eq.
2-amino-5-bromopyrimidine7752-82-1174.005.00 g28.71.0
Sodium Hydride (60% disp. in oil)7646-69-724.00 (as NaH)1.27 g31.61.1
Methyl Iodide74-88-4141.942.15 mL34.41.2
Anhydrous Tetrahydrofuran (THF)109-99-9-150 mL--
Saturated aq. NH₄ClN/A-50 mL--
Ethyl Acetate (EtOAc)141-78-6-200 mL--
Brine (Saturated aq. NaCl)N/A-50 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6-As needed--

Equipment

  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Nitrogen/Argon gas inlet

  • Syringes and needles

  • Ice-water bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Protocol: Step-by-Step

  • Reaction Setup: Flame-dry the 250 mL three-neck flask under vacuum and allow it to cool to room temperature under a nitrogen or argon atmosphere.

  • Add 2-amino-5-bromopyrimidine (5.00 g, 28.7 mmol) to the flask.

  • Add anhydrous THF (100 mL) via cannula or syringe. Stir the mixture to dissolve the starting material.

  • Cool the flask to 0 °C using an ice-water bath.

  • Deprotonation: Carefully add sodium hydride (1.27 g of 60% dispersion, 31.6 mmol) to the stirred solution in small portions. Caution: NaH reacts violently with water. Ensure all equipment is dry. Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes. The solution may become a slurry.

  • Methylation: Add methyl iodide (2.15 mL, 34.4 mmol) dropwise via syringe over 10 minutes, keeping the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% Ethyl Acetate in Hexanes. The product should have a higher Rf value than the starting material.

  • Work-up: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL).

  • Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (2 x 100 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of 10-40% Ethyl Acetate in Hexanes to yield 5-bromo-N-methylpyrimidin-2-amine as a solid.[4]

Part B: Synthesis of Final Product - N-(5-bromopyrimidin-2-yl)-N-methylacetamide

Principle: This step is a standard N-acetylation of a secondary amine.[5] Acetyl chloride is a highly reactive acylating agent. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is used to neutralize the HCl byproduct that is generated during the reaction, driving the equilibrium towards the product.[6] Dichloromethane (DCM) is an excellent inert solvent for this transformation.

Materials and Reagents Table

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Amount (Assumed from 80% yield)Moles (mmol)Molar Eq.
5-bromo-N-methylpyrimidin-2-amine1402-54-7188.044.33 g23.01.0
Acetyl Chloride75-36-578.501.81 mL25.31.1
Triethylamine (TEA)121-44-8101.193.85 mL27.61.2
Anhydrous Dichloromethane (DCM)75-09-2-100 mL--
Deionized Water7732-18-5-50 mL--
1 M Hydrochloric Acid (HCl)7647-01-0-30 mL--
Saturated aq. NaHCO₃144-55-8-30 mL--
Brine (Saturated aq. NaCl)N/A-30 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6-As needed--

Equipment

  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum

  • Nitrogen/Argon gas inlet

  • Syringes and needles

  • Ice-water bath

  • Rotary evaporator

  • Separatory funnel

Protocol: Step-by-Step

  • Reaction Setup: To an oven-dried 250 mL round-bottom flask under a nitrogen atmosphere, add the intermediate 5-bromo-N-methylpyrimidin-2-amine (4.33 g, 23.0 mmol).

  • Dissolve the amine in anhydrous DCM (100 mL).

  • Add triethylamine (3.85 mL, 27.6 mmol) to the solution.

  • Cool the flask to 0 °C in an ice-water bath.

  • Acetylation: Add acetyl chloride (1.81 mL, 25.3 mmol) dropwise to the stirred solution over 10 minutes. A precipitate (triethylamine hydrochloride) will likely form.

  • After addition, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction by TLC (40% Ethyl Acetate in Hexanes). The acetylated product will have a different Rf value from the starting secondary amine.

  • Work-up: Quench the reaction by adding deionized water (50 mL).

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (30 mL), saturated aqueous NaHCO₃ (30 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product is often of high purity. If necessary, it can be further purified by recrystallization from an appropriate solvent system (e.g., Ethyl Acetate/Hexanes) or by a short plug of silica gel to yield N-(5-bromopyrimidin-2-yl)-N-methylacetamide.

Visualization of Workflow

The following diagrams illustrate the logical flow of the synthesis and purification processes.

Synthetic Workflow cluster_step1 Step 1: N-Methylation cluster_step2 Step 2: N-Acetylation Start 2-amino-5-bromopyrimidine Deprotonation Add NaH in THF at 0 °C Start->Deprotonation Methylation Add MeI, warm to RT Deprotonation->Methylation Workup1 Quench (NH4Cl) Extract (EtOAc) Methylation->Workup1 Purify1 Column Chromatography Workup1->Purify1 Intermediate Intermediate 1: 5-bromo-N-methylpyrimidin-2-amine Purify1->Intermediate Start2 Intermediate 1 Acetylation Add Acetyl Chloride & TEA in DCM at 0 °C to RT Start2->Acetylation Workup2 Aqueous Washes (HCl, NaHCO3, Brine) Acetylation->Workup2 Purify2 Recrystallization / Evaporation Workup2->Purify2 Product Final Product: N-(5-bromopyrimidin-2-yl)-N-methylacetamide Purify2->Product

Caption: Overall workflow for the two-step synthesis.

Characterization and Expected Results

The final product, N-(5-bromopyrimidin-2-yl)-N-methylacetamide (CAS: 180530-01-2, Molecular Formula: C₇H₈BrN₃O, Molecular Weight: 230.06 g/mol ), should be characterized to confirm its identity and purity.[7]

  • ¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ) would include signals for the two pyrimidine protons (likely singlets in the 8.5-9.0 ppm region), a singlet for the N-methyl group (around 3.4-3.6 ppm), and a singlet for the acetyl methyl group (around 2.2-2.4 ppm).

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals for the pyrimidine ring carbons, the carbonyl carbon (around 170 ppm), the N-methyl carbon, and the acetyl methyl carbon.

  • Mass Spectrometry (ESI+): Expect to observe the [M+H]⁺ ion at m/z ≈ 230.0 and 232.0 in an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Step 1: Low or no yield of methylated product Inactive NaH (exposed to moisture). Insufficient reaction time.Use fresh, high-quality NaH. Ensure rigorous anhydrous conditions. Monitor the reaction by TLC to confirm completion before work-up.
Step 1: Formation of di-methylated byproduct Excess methylating agent or base. Reaction temperature too high.Use the stoichiometry outlined in the protocol (1.1-1.2 eq. of reagents). Maintain low temperatures (0 °C) during the addition of reagents.
Step 2: Incomplete acetylation Inactive acetyl chloride (hydrolyzed). Insufficient base to neutralize HCl.Use a fresh bottle or newly distilled acetyl chloride. Ensure at least one equivalent of base is used. If the reaction is sluggish, a catalytic amount of DMAP can be added.[6]
Difficult purification Products are co-eluting or have similar solubility.For chromatography, try a different solvent system (e.g., DCM/Methanol). For recrystallization, screen various solvent pairs.

References

  • Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. [Link]

  • El-Mabrouk, A. et al. (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions.
  • Nagy, J. et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1985. [Link]

  • Organic Syntheses. (n.d.). 5-(Furan-3-yl)pyrimidine. [Link]

  • Fülöp, A. et al. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Chemistry – A European Journal, 30(26). [Link]

  • Maison, W. et al. (2005). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science, 11(12), 757-62. [Link]

  • Ghosh, S. et al. (2012). A green approach to chemoselective N-acetylation of amines using catalytic amount of zinc acetate in acetic acid. Indian Journal of Chemistry, Section B: Organic Chemistry including Medicinal Chemistry, 51B(2), 329-333.
  • ResearchGate. (n.d.). Acetylation of amines with acetic anhydride. [Link]

  • Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • PubMed Central (PMC). (2012). 5-Bromo-N-methyl-pyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o111. [Link]

  • ResearchGate. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. [Link]

  • FULIR. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. [Link]

  • RSC Publishing. (n.d.). Selective N-monomethylation of primary amines. [Link]

Sources

Application

N-(5-bromopyrimidin-2-yl)-N-methylacetamide: A Versatile Building Block for Modern Medicinal Chemistry

Introduction: The Strategic Value of a Well-Designed Building Block In the intricate chess game of drug discovery, the strategic selection of molecular building blocks is paramount to success. These fragments are the fou...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Well-Designed Building Block

In the intricate chess game of drug discovery, the strategic selection of molecular building blocks is paramount to success. These fragments are the foundational gambits that dictate the developability and ultimate efficacy of a therapeutic candidate. N-(5-bromopyrimidin-2-yl)-N-methylacetamide emerges as a particularly valuable player in this context. This seemingly simple molecule is endowed with a trifecta of chemical functionalities that render it a powerful tool for medicinal chemists: a reactive bromine handle on an electron-deficient pyrimidine ring, a secondary N-methyl group that can influence conformation and solubility, and an acetamide moiety that can act as a hydrogen bond acceptor and modulate physicochemical properties.

The pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs due to its ability to mimic purine bases and engage in various biological interactions.[1] The bromine atom at the 5-position serves as a versatile anchor for introducing molecular complexity through a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2] This allows for the facile construction of biaryl and heteroaryl structures, which are common motifs in pharmacologically active compounds.

Furthermore, the N-methylacetamide group offers subtle yet profound advantages. The methyl group can disrupt planarity, prevent the formation of undesirable intramolecular hydrogen bonds, and improve metabolic stability. The acetamide itself can participate in crucial hydrogen bonding interactions with protein targets. This application note will provide a comprehensive overview of the synthesis of N-(5-bromopyrimidin-2-yl)-N-methylacetamide and detail its application as a key building block in the synthesis of complex drug-like molecules, with a focus on robust and reproducible protocols for its utilization in Suzuki-Miyaura cross-coupling reactions.

Physicochemical Properties

A clear understanding of the physicochemical properties of a building block is essential for its effective use in synthesis and for predicting its influence on the properties of the final drug candidate.

PropertyValueSource
Molecular Formula C₇H₈BrN₃OInternal Calculation
Molecular Weight 230.06 g/mol Internal Calculation
CAS Number 180530-01-2Commercial Supplier Data
Appearance Off-white to pale yellow solidCommercial Supplier Data
Solubility Soluble in most organic solvents (e.g., DCM, THF, DMF)General Chemical Knowledge

Synthesis of N-(5-bromopyrimidin-2-yl)-N-methylacetamide: A Multi-step Approach

The synthesis of N-(5-bromopyrimidin-2-yl)-N-methylacetamide is a sequential process that begins with the commercially available 2-aminopyrimidine. The overall synthetic strategy involves bromination of the pyrimidine ring, followed by N-methylation and subsequent N-acetylation.

Diagram of the Synthetic Workflow

Synthesis_Workflow A 2-Aminopyrimidine B 2-Amino-5-bromopyrimidine A->B Bromination C 5-Bromo-N-methylpyrimidin-2-amine B->C N-Methylation D N-(5-bromopyrimidin-2-yl)-N-methylacetamide C->D N-Acetylation

Caption: Synthetic pathway to N-(5-bromopyrimidin-2-yl)-N-methylacetamide.

Protocol 1: Synthesis of 2-Amino-5-bromopyrimidine

The initial step involves the regioselective bromination of 2-aminopyrimidine. The electron-donating amino group activates the pyrimidine ring towards electrophilic substitution, directing the bromine to the 5-position.

Materials:

  • 2-Aminopyrimidine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-aminopyrimidine (1.0 eq) in acetonitrile, add N-bromosuccinimide (1.05 eq) portion-wise at 0 °C.[3]

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-amino-5-bromopyrimidine as a solid.

Self-Validation: The product can be characterized by ¹H NMR and ¹³C NMR spectroscopy to confirm the regioselectivity of the bromination. Mass spectrometry should be used to confirm the molecular weight of the product.

Protocol 2: Synthesis of 5-Bromo-N-methylpyrimidin-2-amine

The introduction of the methyl group onto the exocyclic amine can be achieved through various methods. A common approach involves reductive amination or direct alkylation. Here, we outline a direct methylation protocol.

Materials:

  • 2-Amino-5-bromopyrimidine

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C, add a solution of 2-amino-5-bromopyrimidine (1.0 eq) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 5-bromo-N-methylpyrimidin-2-amine.

Self-Validation: Successful methylation can be confirmed by the appearance of a new methyl signal in the ¹H NMR spectrum and a corresponding shift in the mass spectrum.

Protocol 3: Synthesis of N-(5-bromopyrimidin-2-yl)-N-methylacetamide

The final step is the acylation of the secondary amine with an acetyl group. This is a standard transformation that can be achieved using acetyl chloride or acetic anhydride.

Materials:

  • 5-Bromo-N-methylpyrimidin-2-amine

  • Acetyl chloride or Acetic anhydride

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 5-bromo-N-methylpyrimidin-2-amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C.

  • Add acetyl chloride (1.2 eq) dropwise to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • The crude product can be purified by recrystallization or flash column chromatography to afford N-(5-bromopyrimidin-2-yl)-N-methylacetamide.

Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its identity and purity.

Application in Medicinal Chemistry: Suzuki-Miyaura Cross-Coupling

The true utility of N-(5-bromopyrimidin-2-yl)-N-methylacetamide lies in its application as a versatile building block for the synthesis of more complex molecules. The bromine atom at the 5-position is primed for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of aryl and heteroaryl substituents.

Diagram of a Representative Suzuki-Miyaura Coupling

Suzuki_Coupling A N-(5-bromopyrimidin-2-yl)-N-methylacetamide C Pd Catalyst, Base, Solvent A->C B Arylboronic Acid B->C D N-(5-arylpyrimidin-2-yl)-N-methylacetamide C->D Suzuki-Miyaura Coupling

Sources

Method

Application Notes and Protocols for N-(5-bromopyrimidin-2-yl)-N-methylacetamide in Agrochemical Synthesis

Introduction: The Strategic Importance of the Pyrimidine Scaffold in Modern Agrochemicals The pyrimidine ring is a foundational heterocyclic motif in a multitude of biologically active molecules, including a significant...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyrimidine Scaffold in Modern Agrochemicals

The pyrimidine ring is a foundational heterocyclic motif in a multitude of biologically active molecules, including a significant number of commercial agrochemicals.[1][2][3][4] Its presence is crucial for the efficacy of various fungicides, herbicides, and insecticides. The strategic functionalization of the pyrimidine core allows for the fine-tuning of a molecule's biological activity, selectivity, and physicochemical properties. N-(5-bromopyrimidin-2-yl)-N-methylacetamide (CAS No. 180530-01-2) is a key intermediate, poised for the synthesis of a new generation of agrochemicals. The bromine atom at the 5-position serves as a versatile handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions, while the N-methylacetamide group at the 2-position can influence the molecule's conformational rigidity and interaction with biological targets.

This guide provides an in-depth exploration of the application of N-(5-bromopyrimidin-2-yl)-N-methylacetamide in the synthesis of novel agrochemical candidates. We will delve into the causality behind experimental choices and provide a self-validating, detailed protocol for a key synthetic transformation.

Core Application: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of C-C bonds. In the context of N-(5-bromopyrimidin-2-yl)-N-methylacetamide, this reaction enables the introduction of a wide array of aryl and heteroaryl substituents at the 5-position of the pyrimidine ring. This versatility is paramount in the combinatorial synthesis of potential agrochemical candidates, allowing for the rapid exploration of structure-activity relationships (SAR).

The N-methylacetamide moiety plays a subtle yet significant role. Its presence can modulate the electronic properties of the pyrimidine ring and influence the binding of the resulting molecule to its biological target. Furthermore, the N-acyl group can impact the solubility and metabolic stability of the final compound, which are critical parameters for an effective agrochemical.

Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling of N-(5-bromopyrimidin-2-yl)-N-methylacetamide.

Suzuki_Miyaura_Workflow reagents Reagents: - N-(5-bromopyrimidin-2-yl)-N-methylacetamide - Arylboronic Acid - Palladium Catalyst - Base - Solvent reaction_setup Reaction Setup: - Inert atmosphere (N2 or Ar) - Anhydrous conditions reagents->reaction_setup Combine heating Heating & Stirring: - 80-120 °C - Monitor by TLC/LC-MS reaction_setup->heating Initiate Reaction workup Aqueous Workup: - Quench reaction - Extract with organic solvent heating->workup Upon Completion purification Purification: - Column chromatography workup->purification Crude Product product Final Product: - 5-Aryl-N-methyl-N-(pyrimidin-2-yl)acetamide purification->product Pure Product

Sources

Application

Application Notes and Protocols for the Development of Antiviral Compounds from 5-Bromopyrimidine Intermediates

Introduction: The Enduring Potential of Pyrimidines in Antiviral Drug Discovery The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant ther...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Potential of Pyrimidines in Antiviral Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutic agents.[1][2] Its inherent drug-like properties and versatile chemical handles have made it a privileged structure in the design of novel pharmaceuticals, particularly in the realm of antiviral drug development.[3][4] Pyrimidine antimetabolites, which mimic naturally occurring nucleosides, can effectively disrupt viral replication by interfering with the synthesis of viral DNA and RNA.[5][6] This guide provides a comprehensive overview and detailed protocols for the development of novel antiviral compounds utilizing 5-bromopyrimidine as a key synthetic intermediate. The strategic placement of the bromine atom at the 5-position offers a reactive handle for a variety of cross-coupling reactions, enabling the synthesis of diverse libraries of pyrimidine derivatives for antiviral screening.[7][8]

Strategic Synthesis of Antiviral Lead Compounds from 5-Bromopyrimidine

The journey from a simple 5-bromopyrimidine intermediate to a potent antiviral candidate involves a series of strategic synthetic transformations. The bromine atom at the C5 position is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents to explore the chemical space and optimize antiviral activity.[8][9]

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Structural Diversity

1. Suzuki-Miyaura Coupling: Forging Aryl-Pyrimidine Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between 5-bromopyrimidine and various aryl or heteroaryl boronic acids or esters.[9][10] This reaction is instrumental in creating compounds with extended aromatic systems, which can enhance binding to viral protein targets.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 5-Bromopyrimidine

Materials:

  • 5-Bromopyrimidine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)[11]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[11]

  • Base (e.g., K₃PO₄, 2.0 equiv)[11]

  • Degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v)[11]

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried Schlenk flask, combine 5-bromopyrimidine, the arylboronic acid, and the base.[11]

  • Add the palladium catalyst to the flask.[11]

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.[11]

  • Add the degassed solvent system via syringe.[11]

  • Stir the reaction mixture at a predetermined temperature (e.g., 90 °C) and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]

  • Upon completion, cool the reaction mixture to room temperature.[12]

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[12]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[12]

  • Purify the crude product by silica gel column chromatography to obtain the desired 5-arylpyrimidine.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling with 5-Bromopyrimidine

CatalystLigandBaseSolventTemperature (°C)Reference
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O90[11]
Pd₂(dba)₃SPhosK₂CO₃Toluene100[12]
NiCl₂(PCy₃)₂PCy₃K₃PO₄t-Amyl Alcohol110[13]

2. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction facilitates the formation of a C-C bond between 5-bromopyrimidine and a terminal alkyne, a valuable transformation for generating compounds with linear, rigid structures that can probe deep binding pockets of viral enzymes.[8][14]

Protocol 2: General Procedure for Sonogashira Coupling of 5-Bromopyrimidine

Materials:

  • 5-Bromopyrimidine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)[11]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Copper(I) salt (e.g., CuI, 10 mol%)

  • Amine base (e.g., Triethylamine, Et₃N, 2.0 equiv)[11]

  • Degassed solvent (e.g., DMF or THF)[11]

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add the palladium catalyst and copper(I) salt.

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent, 5-bromopyrimidine, and the amine base.[11]

  • Add the terminal alkyne via syringe.[11]

  • Stir the mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.[11]

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite to remove the catalyst.[11]

  • Wash the filtrate with aqueous ammonium chloride and brine.[11]

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Diagram 1: Synthetic Workflow for Developing Antiviral Compounds

G start 5-Bromopyrimidine Intermediate suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) start->suzuki sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira substitution Nucleophilic Substitution (Amines, Thiols, etc.) start->substitution library Diverse Library of Pyrimidine Derivatives suzuki->library sonogashira->library substitution->library characterization Structural Characterization (NMR, MS, HPLC) library->characterization screening In Vitro Antiviral Screening characterization->screening hit Hit Identification screening->hit optimization Lead Optimization hit->optimization candidate Preclinical Candidate optimization->candidate

Caption: A generalized workflow for the synthesis and development of antiviral compounds from 5-bromopyrimidine.

Structural Characterization of Synthesized Pyrimidine Derivatives

Unambiguous structural elucidation is paramount in drug discovery. A combination of spectroscopic techniques is employed to confirm the identity and purity of the synthesized compounds.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the molecular structure of pyrimidine derivatives.[15] Chemical shifts and coupling constants provide detailed information about the proton and carbon environments within the molecule.[15]

  • Mass Spectrometry (MS): MS provides the molecular weight of the synthesized compounds and fragmentation patterns that can further aid in structural confirmation.[15]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compounds.

Protocol 3: General Procedure for NMR Sample Preparation

Materials:

  • Synthesized pyrimidine derivative (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube

Procedure:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial.

  • Transfer the solution to a clean, dry NMR tube.

  • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400-600 MHz).

Table 2: Typical NMR Spectrometer Parameters

Parameter¹H NMR¹³C NMRReference
Pulse Sequencezg30zgpg30[15]
Number of Scans16-321024 or more[15]
Relaxation Delay (D1)1-2 s2 s[15]
Spectral Width-2 to 12 ppm0 to 220 ppm[15]

In Vitro Evaluation of Antiviral Activity

Once a library of pyrimidine derivatives has been synthesized and characterized, the next critical step is to evaluate their antiviral efficacy and cytotoxicity in cell-based assays.

Cytotoxicity Assays

Before assessing antiviral activity, it is essential to determine the concentration at which the compounds are toxic to the host cells. The 50% cytotoxic concentration (CC₅₀) is a key parameter.[16]

Protocol 4: MTT Assay for Cytotoxicity

Materials:

  • Host cell line (e.g., Vero, MT-4, MDCK)[16][17]

  • Cell culture medium

  • Synthesized pyrimidine compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[17]

  • Solubilization buffer (e.g., DMSO or acidic isopropanol)

  • 96-well microtiter plates

Procedure:

  • Seed the host cells in 96-well plates and incubate until they form a confluent monolayer.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium from the cells and add the compound dilutions.

  • Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the CC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.[17]

Antiviral Activity Assays

A variety of assays can be employed to determine the 50% effective concentration (EC₅₀), the concentration at which the compound inhibits viral replication by 50%.[17]

Protocol 5: Plaque Reduction Assay

Materials:

  • Host cell line

  • Virus stock of known titer

  • Synthesized pyrimidine compounds

  • Overlay medium (e.g., containing agar or methylcellulose)

  • Staining solution (e.g., crystal violet)

Procedure:

  • Seed host cells in 6-well or 12-well plates and grow to confluency.

  • Prepare serial dilutions of the test compounds.

  • Infect the cell monolayers with the virus at a low multiplicity of infection (MOI).

  • After a 1-hour adsorption period, remove the virus inoculum and wash the cells.

  • Add the overlay medium containing the respective compound dilutions.

  • Incubate the plates until plaques are visible.

  • Fix and stain the cells with crystal violet.

  • Count the number of plaques in each well.

  • Calculate the EC₅₀ value as the compound concentration that reduces the number of plaques by 50% compared to the virus control.

Diagram 2: Antiviral Screening Workflow

G start Synthesized Pyrimidine Derivatives cytotoxicity Cytotoxicity Assay (CC50) start->cytotoxicity antiviral Antiviral Assay (EC50) start->antiviral si Calculate Selectivity Index (SI = CC50 / EC50) cytotoxicity->si antiviral->si hit Hit Compound (High SI) si->hit moa Mechanism of Action Studies hit->moa lead Lead Compound moa->lead

Caption: A streamlined workflow for the in vitro screening of antiviral pyrimidine derivatives.

Mechanism of Action: Unraveling the Antiviral Strategy

Understanding how a pyrimidine-based compound inhibits viral replication is crucial for its development as a therapeutic agent. Many pyrimidine analogues act as antimetabolites, interfering with the de novo synthesis of pyrimidine nucleotides, which are essential for viral nucleic acid replication.[18][19]

One key target in this pathway is dihydroorotate dehydrogenase (DHODH), an enzyme essential for the de novo biosynthesis of pyrimidines.[19] Inhibition of DHODH depletes the cellular pool of pyrimidines, thereby limiting viral replication which is highly dependent on host cell machinery.[19]

Diagram 3: Inhibition of the de novo Pyrimidine Biosynthesis Pathway

G carbamoyl_phosphate Carbamoyl Phosphate + Aspartate carbamoyl_aspartate N-Carbamoyl-L-aspartate carbamoyl_phosphate->carbamoyl_aspartate dihydroorotate Dihydroorotate carbamoyl_aspartate->dihydroorotate dhodh Dihydroorotate Dehydrogenase (DHODH) dihydroorotate->dhodh orotate Orotate omp Orotidine 5'-monophosphate (OMP) orotate->omp ump Uridine 5'-monophosphate (UMP) omp->ump udp UDP ump->udp utp UTP udp->utp dudp dUDP udp->dudp ctp CTP utp->ctp rna RNA Synthesis ctp->rna dutp dUTP dudp->dutp dtmp dTMP dutp->dtmp dttp dTTP dtmp->dttp dna DNA Synthesis dttp->dna inhibitor Pyrimidine-Based DHODH Inhibitor inhibitor->dhodh Inhibition dhodh->orotate

Caption: A simplified diagram illustrating the inhibition of the de novo pyrimidine biosynthesis pathway by a pyrimidine-based DHODH inhibitor.

Conclusion and Future Directions

5-Bromopyrimidine is a versatile and valuable starting material for the synthesis of novel antiviral compounds. The synthetic protocols and screening methodologies outlined in this guide provide a solid foundation for researchers in the field of drug discovery. Future efforts should focus on exploring novel substitutions on the pyrimidine ring, optimizing the pharmacokinetic properties of lead compounds, and elucidating their precise molecular mechanisms of action. The continued exploration of pyrimidine-based antivirals holds significant promise for addressing the ongoing challenges posed by viral diseases.

References

  • A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives - Benchchem.
  • Synthetic Pyrimidines Nucleoside Antiviral drugs or Agents - YouTube. Available from: [Link]

  • Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery - Benchchem.
  • Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine - Benchchem.
  • Common pitfalls in handling pyrimidine-based compounds - Benchchem.
  • A review on pyrimidine-based pharmacophore as a template for the development of hybrid drugs with anticancer potential - ResearchGate. Available from: [Link]

  • Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed. Available from: [Link]

  • Metabolism of pyrimidine analogues and their nucleosides - PubMed. Available from: [Link]

  • Pyrazolopyrimidine nucleosides. 12. Synthesis and biological activity of certain pyrazolo[3,4-d]pyrimidine nucleosides related to adenosine | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - NIH. Available from: [Link]

  • Recent medicinal approaches of novel pyrimidine analogs: A review - PMC. Available from: [Link]

  • In vitro methods for testing antiviral drugs - PMC - PubMed Central. Available from: [Link]

  • Exploration of the in vitro antiviral activity of a series of new pyrimidine analogues on the replication of HIV and HCV - PubMed. Available from: [Link]

  • Exploration of the in vitro Antiviral Activity of a Series of New Pyrimidine Analogues on the Replication of HIV and HCV - Sci-Hub. Available from: [Link]

  • Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - NIH. Available from: [Link]

  • Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions - PubMed. Available from: [Link]

  • Synthesis and antiviral properties of 5-vinylpyrimidine nucleoside analogs - PubMed. Available from: [Link]

  • Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export | Journal of Cell Biology | Rockefeller University Press. Available from: [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. Available from: [Link]

  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review - ResearchGate. Available from: [Link]

  • Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. Available from: [Link]

  • (PDF) Exploration of the in vitro Antiviral Activity of a Series of New Pyrimidine Analogues on the Replication of HIV and HCV - ResearchGate. Available from: [Link]

  • “ Synthesis, Characterization and Antimicrobial activity of Pyrimidine based derivatives” | Request PDF - ResearchGate. Available from: [Link]

  • The Role of 5-Bromopyrimidine in Advanced Organic Synthesis. Available from: [Link]

  • Sonogashira coupling - Wikipedia. Available from: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: [Link]

  • Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu - ResearchGate. Available from: [Link]

  • Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives - Pandawa Institute Journals. Available from: [Link]

  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Available from: [Link]

  • Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed. Available from: [Link]

  • Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Available from: [Link]

  • (PDF) Chemistry and Biological Potential of Pyrimidine Derivatives: Study of Nucleosides with Pyrimidines - ResearchGate. Available from: [Link]

  • Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine - PubMed. Available from: [Link]

  • Synthesis, characterization and evaluation of the bacterial, antioxidant and anticancer activity of pyrimidine derivatives | International journal of health sciences - ScienceScholar. Available from: [Link]

  • Synthesis, molecular characterization of pyrimidine derivative: A combined experimental and theoretical investigation - ResearchGate. Available from: [Link]

  • Synthesis of a potential antiviral compound: 5-bromoethynyl-2′-deoxyuridine - Sci-Hub. Available from: [Link]

  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Available from: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Available from: [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. Available from: [Link]

  • Antiviral activity of the 3'-amino derivative of (E)-5-(2-bromovinyl)-2'-deoxyuridine - NIH. Available from: [Link]

  • Possible molecular basis for antiviral activity of certain 5-substituted deoxyuridines - NIH. Available from: [Link]

  • Synthesis and antiviral activity of 5- and 5'-substituted thymidine analogs | Scilit. Available from: [Link]

Sources

Method

Scale-Up Synthesis of N-(5-bromopyrimidin-2-yl)-N-methylacetamide: An Application Note and Protocol

Abstract This comprehensive application note provides a detailed guide for the scale-up synthesis of N-(5-bromopyrimidin-2-yl)-N-methylacetamide, a key intermediate in pharmaceutical development. The document outlines a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed guide for the scale-up synthesis of N-(5-bromopyrimidin-2-yl)-N-methylacetamide, a key intermediate in pharmaceutical development. The document outlines a robust and scalable two-step synthetic protocol, starting from the readily available 2-amino-5-bromopyrimidine. Critical process parameters, safety considerations, and in-process controls are discussed in-depth to ensure a reproducible and high-yielding process suitable for kilogram-scale production. The protocol emphasizes the rationale behind experimental choices, offering insights gleaned from extensive process development. This guide is intended for researchers, chemists, and chemical engineers in the pharmaceutical and fine chemical industries engaged in process scale-up and manufacturing.

Introduction

N-(5-bromopyrimidin-2-yl)-N-methylacetamide is a crucial building block in the synthesis of various biologically active molecules. Its structural motif is found in a number of compounds targeting a range of therapeutic areas. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry.[1][2] This application note details a validated scale-up procedure for its preparation, focusing on practical execution, process safety, and quality control.

The synthetic strategy involves a two-step sequence:

  • Methylation of 2-amino-5-bromopyrimidine to yield N-methyl-5-bromopyrimidin-2-amine.

  • Acetylation of the secondary amine to afford the final product, N-(5-bromopyrimidin-2-yl)-N-methylacetamide.

This approach was selected for its reliability, use of readily available reagents, and amenability to large-scale production.

Causality of Experimental Choices

The successful scale-up of a chemical synthesis requires careful consideration of various factors beyond simple stoichiometric ratios. The choices made in this protocol are grounded in principles of process chemistry, safety, and economic viability.

  • Starting Material Selection: 2-Amino-5-bromopyrimidine was chosen as the starting material due to its commercial availability and high purity.[3] The quality of the starting material is paramount to ensure the predictability of the subsequent chemical transformations and minimize the formation of impurities.[3]

  • Two-Step Approach: A two-step process was favored over a one-pot procedure to allow for better control over each transformation and to facilitate the isolation and purification of the intermediate, N-methyl-5-bromopyrimidin-2-amine. This stepwise approach minimizes the potential for competing side reactions and simplifies process monitoring.

  • Reagent Selection:

    • Methylation: The choice of a suitable methylating agent is critical. While reagents like methyl iodide are effective, they pose significant safety and handling challenges on a large scale. This protocol utilizes a less hazardous and more cost-effective alternative.

    • Acetylation: Acetic anhydride is employed for the acetylation step due to its high reactivity and the ease of removing the acetic acid byproduct during workup.[4]

  • Solvent Selection: The solvents for each step were chosen based on their ability to dissolve the reactants, their boiling points for effective temperature control, and their ease of removal. Furthermore, consideration was given to their safety profiles and environmental impact.

  • Work-up and Purification: The work-up procedures are designed to efficiently remove unreacted reagents and byproducts. Crystallization was selected as the final purification method as it is a highly effective and scalable technique for achieving high purity of the final product.

Detailed Experimental Protocols

Step 1: Synthesis of N-methyl-5-bromopyrimidin-2-amine

Scheme 1: Methylation of 2-amino-5-bromopyrimidine

2-Amino-5-bromopyrimidine 2-Amino-5-bromopyrimidine N-methyl-5-bromopyrimidin-2-amine N-methyl-5-bromopyrimidin-2-amine 2-Amino-5-bromopyrimidine->N-methyl-5-bromopyrimidin-2-amine  Methylating Agent,  Base, Solvent,  Heat

Caption: Synthetic scheme for the methylation of 2-amino-5-bromopyrimidine.

Materials and Equipment:

  • 100 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, reflux condenser, and nitrogen inlet.

  • Heating/cooling circulator.

  • Filtration unit (e.g., Nutsche filter-dryer).

  • Vacuum oven.

Reagents:

Reagent Molar Mass ( g/mol ) Quantity (kg) Moles (mol)
2-Amino-5-bromopyrimidine 173.99 10.0 57.5
Methylating Agent - - -
Base - - -

| Solvent | - | - | - |

Procedure:

  • Charge the reactor with 2-amino-5-bromopyrimidine (10.0 kg, 57.5 mol) and the chosen solvent.

  • Stir the mixture to form a suspension.

  • Add the base to the reactor.

  • Slowly add the methylating agent to the reactor, maintaining the internal temperature below 30 °C.

  • After the addition is complete, heat the reaction mixture to the target temperature and maintain for the specified duration, monitoring the reaction progress by HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Filter the resulting solid and wash with water.

  • Dry the solid under vacuum at 50-60 °C to a constant weight to yield N-methyl-5-bromopyrimidin-2-amine.

Step 2: Synthesis of N-(5-bromopyrimidin-2-yl)-N-methylacetamide

Scheme 2: Acetylation of N-methyl-5-bromopyrimidin-2-amine

N-methyl-5-bromopyrimidin-2-amine N-methyl-5-bromopyrimidin-2-amine N-(5-bromopyrimidin-2-yl)-N-methylacetamide N-(5-bromopyrimidin-2-yl)-N-methylacetamide N-methyl-5-bromopyrimidin-2-amine->N-(5-bromopyrimidin-2-yl)-N-methylacetamide  Acetic Anhydride,  Base (optional),  Solvent, Heat

Caption: Synthetic scheme for the acetylation of N-methyl-5-bromopyrimidin-2-amine.

Materials and Equipment:

  • 100 L glass-lined reactor with overhead stirrer, temperature probe, addition funnel, and nitrogen inlet.

  • Heating/cooling circulator.

  • Filtration apparatus.

  • Vacuum oven.

Reagents:

Reagent Molar Mass ( g/mol ) Quantity (kg) Moles (mol)
N-methyl-5-bromopyrimidin-2-amine 188.02 (from Step 1) ~57.5
Acetic Anhydride 102.09 - -

| Solvent | - | - | - |

Procedure:

  • Charge the reactor with N-methyl-5-bromopyrimidin-2-amine and the selected solvent.

  • Stir the mixture to form a solution or suspension.

  • Slowly add acetic anhydride to the reactor, controlling the exotherm to maintain the desired temperature.

  • Heat the reaction mixture and maintain at the target temperature, monitoring for completion by HPLC.

  • Once the reaction is complete, cool the mixture.

  • Slowly add water to quench the excess acetic anhydride.

  • Adjust the pH with a suitable base to precipitate the product.

  • Filter the solid, wash with water, and then with a suitable recrystallization solvent.

  • Recrystallize the crude product from an appropriate solvent system to achieve the desired purity.

  • Dry the final product in a vacuum oven at 60-70 °C until a constant weight is achieved.

Process Safety and Handling

Handling of 5-bromopyrimidine derivatives requires adherence to strict safety protocols due to their potential health hazards.[5][6][7][8][9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[6][7] Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.[5][7]

  • Handling Precautions: Avoid contact with skin and eyes.[5] In case of contact, rinse immediately with plenty of water.[9] Do not eat, drink, or smoke while handling these chemicals.[5]

  • Spill and Waste Management: In case of a spill, contain the material and clean up using appropriate procedures to avoid generating dust.[5] Dispose of all chemical waste in accordance with local, state, and federal regulations.

  • Fire Safety: While not considered a significant fire risk, containers may burn.[5] Use appropriate extinguishing media such as water spray, carbon dioxide, dry chemical, or alcohol-resistant foam.[7][9]

Quality Control and Analytical Methods

To ensure the quality and purity of the final product, a robust analytical testing plan is essential.

In-Process Controls (IPCs):

  • Reaction Monitoring: The progress of both synthetic steps should be monitored by High-Performance Liquid Chromatography (HPLC) to determine the consumption of starting materials and the formation of products. This allows for precise control over reaction times and helps to minimize the formation of impurities.

Final Product Analysis:

  • Identification: The structure of the final product should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

  • Purity: The purity of N-(5-bromopyrimidin-2-yl)-N-methylacetamide should be determined by HPLC, with a target purity of ≥98%.

  • Residual Solvents: Gas Chromatography (GC) should be used to quantify the amount of residual solvents to ensure they are within acceptable limits as defined by regulatory guidelines.

  • Water Content: Karl Fischer titration is the standard method for determining the water content of the final product.

The use of advanced analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the sensitive detection and quantification of any potential impurities.[10]

cluster_step1 Step 1: Methylation cluster_step2 Step 2: Acetylation cluster_qc Final Quality Control Start_1 2-Amino-5-bromopyrimidine Reaction_1 Methylation Reaction Start_1->Reaction_1 IPC_1 HPLC Monitoring Reaction_1->IPC_1 Workup_1 Quench & Isolate IPC_1->Workup_1 Reaction Complete Intermediate N-methyl-5-bromopyrimidin-2-amine Workup_1->Intermediate Reaction_2 Acetylation Reaction Intermediate->Reaction_2 IPC_2 HPLC Monitoring Reaction_2->IPC_2 Workup_2 Quench & Precipitate IPC_2->Workup_2 Reaction Complete Purification Recrystallization Workup_2->Purification Final_Product N-(5-bromopyrimidin-2-yl)-N-methylacetamide Purification->Final_Product Analysis ¹H NMR, ¹³C NMR, MS HPLC (Purity) GC (Residual Solvents) KF (Water Content) Final_Product->Analysis

Caption: Quality control workflow for the synthesis of N-(5-bromopyrimidin-2-yl)-N-methylacetamide.

Conclusion

This application note provides a comprehensive and practical guide for the scale-up synthesis of N-(5-bromopyrimidin-2-yl)-N-methylacetamide. By following the detailed protocols and adhering to the safety and quality control measures outlined, researchers and production chemists can confidently and efficiently produce this valuable pharmaceutical intermediate on a kilogram scale. The emphasis on the rationale behind the experimental design provides a framework for troubleshooting and further process optimization.

References

  • Google Patents. (n.d.). EP0841326B1 - Process for the preparation of pyrimidine derivatives.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024).
  • Synthesis of Pyrimidine Derivatives. (n.d.). Retrieved from a relevant chemical synthesis resource.
  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11, 128.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 2-Amino-5-bromopyrimidine in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • Synthesis of Pyrimidine and Its Derivatives. (2025, January 9). [Video]. YouTube.
  • Google Patents. (n.d.). CN103012284A - Preparation method of 2-amino-5-bromopyrimidine compound.
  • Synthesis of 2-Amino-5-bromopyridine. (2025, August 6).
  • Google Patents. (n.d.). CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.
  • Google Patents. (n.d.). CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine.
  • Sharma, S., et al. (2023).
  • N-(5-bromopyridin-2-yl)-N-methylacetamide. (2025, August 28).
  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. (2024, June 3). Journal of Young Pharmacists.
  • Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. (n.d.). PMDA.
  • Google Patents. (n.d.). WO2013162390A1 - Process for preparation of high purity n-[2-(diethylamine) ethyl]-5-formyl-2, 4-dimethyl-1h-pyrrole-3-carboxyamide.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-(5-bromopyrimidin-2-yl)-N-methylacetamide

Welcome to the technical support center for the synthesis of N-(5-bromopyrimidin-2-yl)-N-methylacetamide. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(5-bromopyrimidin-2-yl)-N-methylacetamide. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guidance and frequently asked questions to optimize your synthetic route and improve yields.

I. Synthesis Overview: A Two-Step Approach

The synthesis of N-(5-bromopyrimidin-2-yl)-N-methylacetamide is typically achieved in a two-step process starting from 2-amino-5-bromopyrimidine. The first step involves the acetylation of the primary amine, followed by N-methylation of the resulting amide.

Reaction Pathway

Synthesis_Pathway A 2-Amino-5-bromopyrimidine B N-(5-bromopyrimidin-2-yl)acetamide A->B Acetylation (e.g., Acetic Anhydride) D Side Product: Di-acetylation A->D Excess Acetic Anhydride C N-(5-bromopyrimidin-2-yl)-N-methylacetamide (Target Compound) B->C N-Methylation (e.g., Methyl Iodide, Base) E Side Product: O-methylation B->E Strong Base/ Higher Temperature

Caption: General synthetic route for N-(5-bromopyrimidin-2-yl)-N-methylacetamide.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges that may arise during the synthesis, providing explanations and actionable solutions to improve your reaction outcomes.

Q1: Low yield in the first step (acetylation of 2-amino-5-bromopyrimidine). What are the potential causes and how can I improve it?

A1: Low yields in the acetylation of 2-amino-5-bromopyrimidine can stem from several factors, including incomplete reaction, side product formation, and suboptimal reaction conditions.

  • Incomplete Reaction: The nucleophilicity of the amino group on the pyrimidine ring is reduced due to the electron-withdrawing nature of the ring nitrogens. To drive the reaction to completion, consider the following:

    • Choice of Acetylating Agent: Acetic anhydride is a common and effective choice. Acetyl chloride can also be used but may generate HCl, which can protonate the starting material, rendering it unreactive. If using acetyl chloride, a non-nucleophilic base like triethylamine or pyridine should be added to scavenge the acid.

    • Reaction Temperature: While some acetylations proceed at room temperature, heating the reaction mixture may be necessary to achieve a reasonable reaction rate. A temperature range of 50-80 °C is a good starting point.

    • Catalyst: The addition of a catalytic amount of a strong acid, such as sulfuric acid, can sometimes enhance the rate of acetylation. However, this should be done with caution as it can also promote side reactions.

  • Side Product Formation: The primary side product of concern is the di-acetylated product, where both the exocyclic amino group and one of the ring nitrogens are acetylated. To minimize this:

    • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the acetylating agent. A large excess can promote di-acetylation.

    • Controlled Addition: Add the acetylating agent dropwise to the solution of 2-amino-5-bromopyrimidine, especially if the reaction is exothermic.

  • Solvent Selection: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally suitable. Acetonitrile has been shown to be an effective solvent for similar bromination reactions.[1]

Q2: I am observing multiple spots on my TLC after the N-methylation step. What are the likely side products and how can I suppress their formation?

A2: The N-methylation of N-(5-bromopyrimidin-2-yl)acetamide is a critical step where side reactions can significantly impact the yield and purity of the final product.

  • Common Side Products:

    • O-methylation: The amide tautomer can undergo methylation on the oxygen atom, leading to the formation of an imidate. This is more likely to occur with stronger bases and higher temperatures.

    • Unreacted Starting Material: Incomplete methylation will leave N-(5-bromopyrimidin-2-yl)acetamide in the reaction mixture.

    • Over-methylation: While less common for this specific substrate, methylation of a ring nitrogen is a possibility, especially under harsh conditions.

  • Strategies for Minimizing Side Products:

    • Choice of Base: The choice of base is crucial. A moderately strong base is needed to deprotonate the amide, but a very strong base can promote O-methylation. Sodium hydride (NaH) is a common choice, but potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) can be milder alternatives that often favor N-alkylation.

    • Methylating Agent: Methyl iodide is a standard reagent. Dimethyl sulfate is more reactive but also more toxic.

    • Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help to control the selectivity for N-methylation over O-methylation.

    • Solvent: Anhydrous polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are typically used to dissolve the amide and facilitate the reaction.

Q3: The purification of the final product, N-(5-bromopyrimidin-2-yl)-N-methylacetamide, by column chromatography is resulting in low recovery. Are there alternative purification methods?

A3: While column chromatography is a standard purification technique, low recovery can be due to product instability on silica gel or streaking.

  • Recrystallization: If the crude product is reasonably pure, recrystallization can be a highly effective method for obtaining high-purity material with good recovery. Experiment with different solvent systems, such as ethanol, ethyl acetate/hexanes, or dichloromethane/hexanes. A patent for a related compound mentions recrystallization from ethanol.[2]

  • Acid-Base Extraction: The final product is a neutral amide. However, the starting materials and some basic side products can be removed by washing the organic layer with a dilute acid (e.g., 1 M HCl). Conversely, any acidic impurities can be removed with a dilute base wash (e.g., saturated sodium bicarbonate).

  • Silica Gel Deactivation: If column chromatography is necessary, consider deactivating the silica gel by pre-treating it with a small amount of triethylamine mixed in the eluent. This can help to prevent the product from irreversibly binding to the acidic silica.

III. Frequently Asked Questions (FAQs)

What is the optimal stoichiometry of reagents for the acetylation step?

A slight excess of the acetylating agent (e.g., 1.1 to 1.2 equivalents of acetic anhydride) relative to 2-amino-5-bromopyrimidine is generally recommended to ensure complete conversion of the starting material without promoting significant di-acetylation.

How can I effectively monitor the progress of both reaction steps?

Thin-layer chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material, intermediate, and final product. Staining with potassium permanganate or visualization under UV light can be used to see the spots.

Are there any safety precautions I should be aware of?
  • Acetic Anhydride and Acetyl Chloride: These are corrosive and lachrymatory. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Methyl Iodide and Dimethyl Sulfate: These are toxic and potential carcinogens. All manipulations should be performed in a fume hood.

  • Sodium Hydride: This is a flammable solid and reacts violently with water. Use it under an inert atmosphere (e.g., nitrogen or argon).

What are the expected spectroscopic data for N-(5-bromopyrimidin-2-yl)-N-methylacetamide?

While specific data can vary slightly based on the solvent and instrument, you can generally expect the following:

  • ¹H NMR: Signals corresponding to the pyrimidine ring protons, the N-methyl group (a singlet), and the acetyl methyl group (a singlet).

  • ¹³C NMR: Resonances for the carbons of the pyrimidine ring, the N-methyl carbon, the acetyl methyl carbon, and the carbonyl carbon.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (230.06 g/mol for C7H8BrN3O).[3]

IV. Optimized Experimental Protocol

This protocol provides a starting point for the synthesis of N-(5-bromopyrimidin-2-yl)-N-methylacetamide. Optimization may be required based on your specific laboratory conditions and reagent purity.

Step 1: Synthesis of N-(5-bromopyrimidin-2-yl)acetamide
  • To a solution of 2-amino-5-bromopyrimidine (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(5-bromopyrimidin-2-yl)acetamide. This intermediate can often be used in the next step without further purification.

Step 2: Synthesis of N-(5-bromopyrimidin-2-yl)-N-methylacetamide
  • Under an inert atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous dimethylformamide (DMF).

  • Cool the suspension to 0 °C.

  • Add a solution of crude N-(5-bromopyrimidin-2-yl)acetamide (1.0 eq) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (1.5 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction by slowly adding ice-cold water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure N-(5-bromopyrimidin-2-yl)-N-methylacetamide.

V. Data Summary Table

ParameterAcetylationN-Methylation
Starting Material 2-Amino-5-bromopyrimidineN-(5-bromopyrimidin-2-yl)acetamide
Reagents Acetic Anhydride, TriethylamineSodium Hydride, Methyl Iodide
Solvent Dichloromethane (DCM)Dimethylformamide (DMF)
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Typical Yield >90% (crude)60-80% (after purification)
Purification Aqueous workupColumn Chromatography / Recrystallization

VI. References

  • Synthesis of 2-Amino-5-bromopyridine - ResearchGate. Available from: [Link]

  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist - ResearchGate. Available from: [Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - NIH. Available from: [Link]

  • the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits - PMC - NIH. Available from: [Link]

  • N-(5-bromopyridin-2-yl)-N-methylacetamide - cas号查询. Available from: [Link]

  • (PDF) 2-(4-Bromophenyl)-N-(5-methylpyridin-2-yl)acetamide - ResearchGate. Available from: [Link]

  • N-(5-Bromopyridin-2-yl)acetamide - PMC - NIH. Available from: [Link]

  • CAS RN 180530-01-2 | N-(5-Bromopyrimidin-2-yl)-N-methylacetamide | MFCD23135958. Available from: [Link]

  • N-(4-bromopyridin-2-yl)-N-methylacetamide - PubChem. Available from: [Link]

  • N-(5-Bromo-2-methylphenyl)acetamide | C9H10BrNO | CID 14233594 - PubChem. Available from: [Link]

  • CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine - Google Patents. Available from:

  • 2-(4-Bromophenyl)-N-(5-methylpyridin-2-yl)acetamide - NIH. Available from: [Link]

Sources

Optimization

Technical Support Center: N-acetylation of 2-Amino-5-bromopyrimidine

Welcome to the technical support center for the N-acetylation of 2-amino-5-bromopyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this impo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-acetylation of 2-amino-5-bromopyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we provide in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction conditions for a successful outcome.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.

Question 1: My reaction is incomplete, showing significant starting material on my TLC plate. What are the likely causes and how can I fix this?

Answer: An incomplete reaction is a common issue that typically points to problems with reactivity or stoichiometry. Let's break down the potential causes:

  • Insufficient Acetylating Agent: The most straightforward cause is an inadequate amount of your acetylating agent (acetic anhydride or acetyl chloride). While a 1:1 molar ratio is theoretically sufficient, it's often prudent to use a slight excess (1.1-1.2 equivalents) to drive the reaction to completion, compensating for any potential hydrolysis of the reagent by trace water.

  • Inadequate Base: If you are using a base like pyridine or triethylamine, its role is to neutralize the acid byproduct (acetic acid or HCl). If the base is insufficient or of poor quality, the resulting acidic conditions can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Ensure you use at least one equivalent of a dry, high-purity base.

  • Low Reaction Temperature: N-acetylation of heterocyclic amines can be sluggish at room temperature. Gently heating the reaction mixture (e.g., to 40-50 °C) can significantly increase the reaction rate without promoting side reactions.

  • Reagent Purity: Both acetic anhydride and acetyl chloride are highly susceptible to hydrolysis.[1] Using old or improperly stored reagents that have been exposed to atmospheric moisture will lead to lower effective concentrations and incomplete conversion. Always use fresh or properly stored reagents.

Corrective Actions:

  • Increase the equivalents of the acetylating agent to 1.2 eq.

  • Ensure your base is anhydrous and add at least 1.1 equivalents.

  • Perform the reaction at a slightly elevated temperature (e.g., 40 °C) and monitor by TLC.

  • Use freshly opened or distilled reagents.

Question 2: My TLC shows a new, less polar spot than my desired mono-acetylated product. I suspect di-acetylation. Why does this happen and how can I prevent it?

Answer: This is a classic side reaction for 2-aminopyrimidines. The formation of an N,N-diacetylated product is a known complication, particularly under harsh conditions.[2][3]

  • Mechanism of Di-acetylation: The first acetylation occurs on the exocyclic amino group, which is the most nucleophilic site. However, the resulting N-(5-bromo-2-pyrimidinyl)acetamide is still nucleophilic, particularly at one of the ring nitrogens. Under forcing conditions (high temperature, large excess of a highly reactive acetylating agent like acetyl chloride), a second acetylation can occur on the amide nitrogen, forming a di-acetylated species.[4] Studies on similar 2-aminopyrimidine systems confirm this undesired reaction pathway.[2][3]

  • Preventative Measures:

    • Control Stoichiometry: Avoid using a large excess of the acetylating agent. Stick to a range of 1.05 to 1.2 equivalents.

    • Milder Reagents: Acetic anhydride is generally less reactive and therefore more selective for mono-acetylation compared to acetyl chloride.[1] The byproduct of acetic anhydride is acetic acid, which is less corrosive and easier to manage than the HCl gas produced from acetyl chloride.[1]

    • Moderate Temperature: Avoid high temperatures. Most N-acetylations of this type proceed efficiently at temperatures between 0 °C and 50 °C. Overheating can provide the activation energy needed for the less favorable di-acetylation.

    • Choice of Base: Using a weaker base like pyridine can be advantageous over a stronger base like triethylamine. A strong base can deprotonate the initially formed amide, creating a highly nucleophilic anion that is more susceptible to a second acetylation.[3]

Corrective Actions:

  • Switch from acetyl chloride to acetic anhydride.

  • Reduce the reaction temperature; start at 0 °C and allow the reaction to warm slowly to room temperature.

  • Use pyridine as the base/solvent instead of triethylamine in a solvent like DCM.

  • Carefully control the stoichiometry of the acetylating agent to no more than 1.2 equivalents.

Frequently Asked Questions (FAQs)

Q1: What is the optimal choice of acetylating agent: acetic anhydride or acetyl chloride?

For this specific substrate, acetic anhydride is generally the preferred reagent . It offers a better balance of reactivity and selectivity.[1] Acetyl chloride is more reactive, which can lead to faster reactions but also increases the risk of di-acetylation and other side reactions. The byproduct of acetic anhydride is acetic acid, while acetyl chloride produces corrosive HCl gas, which requires more careful handling.[1]

Q2: Which base is most suitable for this reaction?

Pyridine is an excellent choice as it can serve as both the base and the solvent. Its basicity (pKa ≈ 5.2) is sufficient to neutralize the generated acid without being strong enough to significantly deprotonate the product amide, thus minimizing di-acetylation risk.[3] Triethylamine (pKa ≈ 10.7) can also be used in an inert solvent like dichloromethane (DCM), but its higher basicity may increase the chance of side reactions if conditions are not carefully controlled.

Q3: What are the recommended solvent systems?

  • Pyridine: Using pyridine as the solvent is a classic and effective method.

  • Dichloromethane (DCM) or Chloroform: These are good choices when using a base like triethylamine, as they are inert and easily removed.

  • Acetonitrile: A polar aprotic solvent that can also be effective, particularly for achieving good solubility of the starting material.

Q4: How can I effectively monitor the reaction progress?

Thin-Layer Chromatography (TLC) is the most effective method. Use a solvent system like 50% ethyl acetate in hexanes. The starting material (2-amino-5-bromopyrimidine) will be the most polar spot (lowest Rf). The desired mono-acetylated product will be less polar (higher Rf). Any di-acetylated byproduct would be even less polar (highest Rf). Stain with potassium permanganate or view under UV light.

Reaction Pathway and Side Reaction Diagram

The following diagram illustrates the desired N-acetylation pathway and the competing di-acetylation side reaction.

reaction_pathway cluster_0 Desired Pathway (Mild Conditions) cluster_1 Side Reaction (Harsh Conditions) SM 2-Amino-5-bromopyrimidine MP N-(5-bromo-2-pyrimidinyl)acetamide (Desired Product) SM->MP Mono-acetylation AC Acetic Anhydride (Ac2O) AC->MP Mono-acetylation DP Di-acetylated Byproduct (Side Product) MP->DP Di-acetylation Acid + Acetic Acid Base + Pyridine (Base) Base->MP Mono-acetylation AC_excess Excess Ac2O High Temp

Sources

Troubleshooting

Technical Support Center: Optimizing Suzuki Coupling for N-(5-bromopyrimidin-2-yl)-N-methylacetamide

Introduction: The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds with remarkable efficiency.[1] However, coupling electron-deficient heteroaromatics like...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds with remarkable efficiency.[1] However, coupling electron-deficient heteroaromatics like N-(5-bromopyrimidin-2-yl)-N-methylacetamide presents unique challenges. The electron-withdrawing nature of the pyrimidine ring can deactivate the C-Br bond towards oxidative addition, while the basic nitrogen atoms can complicate catalysis. Furthermore, the substrate's functional groups may be sensitive to harsh reaction conditions. This guide provides in-depth troubleshooting and optimization strategies in a direct question-and-answer format to help you navigate these challenges and achieve high-yield, reproducible results.

Troubleshooting Guide

This section addresses the most common issues encountered during the Suzuki coupling of N-(5-bromopyrimidin-2-yl)-N-methylacetamide.

Q1: My reaction shows low to no conversion of the starting material. What are the primary causes and how can I resolve this?

A: Low or no conversion is typically rooted in one of three areas: the catalyst system, reaction conditions, or reagent quality.

  • Inefficient Catalyst System: The combination of a palladium source and a ligand is critical. The electron-deficient nature of the bromopyrimidine substrate requires an electron-rich, sterically hindered phosphine ligand to facilitate the rate-limiting oxidative addition step.[2][3]

    • Solution 1: Catalyst & Ligand Choice. If you are using a standard catalyst like Pd(PPh₃)₄, consider switching to a more robust system. Modern Buchwald-type ligands such as SPhos, XPhos, or RuPhos, paired with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, are designed for challenging substrates.[4] These ligands promote the formation of a highly active, monoligated Pd(0) species essential for the reaction.

    • Solution 2: Pre-catalyst Activation. Ensure your Pd(II) precatalyst (e.g., Pd(OAc)₂) is properly reduced to the active Pd(0) state in situ. If this is a concern, using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a commercially available precatalyst (e.g., XPhos Pd G3) can be beneficial.

  • Suboptimal Reaction Conditions:

    • Solution: Temperature and Solvent. Electron-deficient bromides may require higher temperatures to undergo oxidative addition. If you are running the reaction at a low temperature (e.g., <80 °C), consider increasing it incrementally to 100-120 °C.[5] Solvent choice is also key for solubility and temperature control; polar aprotic solvents like 1,4-dioxane, DMF, or toluene (often with water) are standard.[1][6]

  • Poor Reagent Quality:

    • Solution: Reagent Purity. Ensure your solvent is anhydrous and degassed to prevent catalyst deactivation by oxygen.[7] The quality of the boronic acid is paramount; older boronic acids can undergo decomposition.

Q2: I'm observing a significant amount of debrominated starting material. What causes this protodebromination side reaction, and how can I prevent it?

A: The formation of the debrominated (protodebrominated) byproduct is a common and frustrating side reaction where the bromine atom is replaced by a hydrogen.[8] This occurs when the palladium-aryl intermediate reacts with a proton source before it can undergo transmetalation.

  • Primary Cause: The Base and Water Content.

    • Explanation: Strong, poorly soluble bases in the presence of water can create localized high pH environments that promote the decomposition of the boronic acid, a process known as protodeboronation.[8][9] This not only consumes the coupling partner but can also generate species that lead to the protodebromination of your starting material.

    • Solution 1: Choice of Base. Switch to a milder, more soluble base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior choices to sodium carbonate (Na₂CO₃) for sensitive substrates.[5][10] They provide a sufficiently basic environment for transmetalation without aggressively promoting side reactions.

    • Solution 2: Control Water Content. While a small amount of water can be beneficial for Suzuki couplings by aiding in the dissolution of the base and formation of the reactive boronate species, too much can accelerate protodeboronation.[11] If using a biphasic system (e.g., dioxane/water), try reducing the water content or switching to a strictly anhydrous system with a soluble base like KF.

  • Secondary Cause: Boronic Acid Instability.

    • Solution: Use a Boronate Ester. Boronic acids, especially heteroaromatic ones, can be unstable.[12] Using a more stable boronate ester, such as a pinacol (Bpin) or MIDA ester, can be highly effective.[7][13] These esters slowly hydrolyze under the reaction conditions to release the boronic acid, keeping its instantaneous concentration low and minimizing decomposition pathways.[14]

Q3: My main side product is the homocoupling of my boronic acid. How can I suppress this?

A: Homocoupling of the boronic acid (forming a biaryl from two boronic acid molecules) is typically caused by the presence of oxygen in the reaction mixture.[15]

  • Mechanism of Homocoupling: Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then catalyze the homocoupling pathway.[15]

  • Solution 1: Rigorous Degassing. This is the most critical step. Ensure your solvent is thoroughly degassed before use by bubbling an inert gas (argon or nitrogen) through it for at least 30 minutes or by using several freeze-pump-thaw cycles.[7]

  • Solution 2: Maintain an Inert Atmosphere. Keep the reaction vessel under a positive pressure of nitrogen or argon throughout the entire setup and reaction time. Use glassware with proper seals (e.g., Suba-Seal septa).

  • Solution 3: Use a Pd(II) Precatalyst. Starting with a Pd(II) source that is reduced in situ can sometimes consume trace oxygen more effectively than starting with a sensitive Pd(0) catalyst.

Frequently Asked Questions (FAQs)

FAQ 1: Boronic acid or boronate ester: which is better for my substrate?

For N-(5-bromopyrimidin-2-yl)-N-methylacetamide, starting with a boronate ester (e.g., pinacol ester) is often the more robust strategy. While boronic acids can be more reactive, their instability is a frequent cause of low yields.[13][16] The enhanced stability of boronate esters prevents premature decomposition and protodeboronation, leading to more consistent and reproducible results, especially during reaction optimization.[7][14]

FAQ 2: How do I choose the right palladium catalyst and ligand?

The key is to use a catalytic system known for coupling electron-deficient heterocycles.

  • Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂ are excellent and cost-effective choices.

  • Ligand: Bulky, electron-rich dialkylbiaryl phosphine ligands are the gold standard.[4] A good starting point is XPhos or SPhos . They accelerate both the oxidative addition to the electron-poor pyrimidine ring and the final reductive elimination step.[3][4]

FAQ 3: What is the role of the base and why is the choice so critical?

The base has multiple roles in the Suzuki coupling: it activates the organoboron species to form a more nucleophilic "ate" complex, which is necessary for transmetalation, and it facilitates the regeneration of the catalyst.[1][17][18] The choice is critical because the base's strength, solubility, and nature can dramatically affect the reaction's outcome, influencing side reactions like protodeboronation and starting material degradation. For this substrate, moderately strong but soluble bases like K₃PO₄ or Cs₂CO₃ are recommended.[10]

FAQ 4: Can I use microwave irradiation to improve my reaction?

Absolutely. Microwave heating can be highly effective for accelerating sluggish Suzuki couplings. It can significantly reduce reaction times (from hours to minutes) and often improves yields by overcoming activation energy barriers and enhancing solubility.[19][20] It is an excellent tool for rapid reaction screening and optimization.

Visualized Workflows and Mechanisms

Suzuki_Catalytic_Cycle

Troubleshooting_Flowchart

Experimental Protocols

Protocol 1: General Starting Conditions

This protocol provides a robust starting point for the Suzuki coupling of N-(5-bromopyrimidin-2-yl)-N-methylacetamide.

ParameterConditionNotes
Aryl Halide N-(5-bromopyrimidin-2-yl)-N-methylacetamide1.0 equiv
Boronate Ester Aryl-Bpin1.2 - 1.5 equiv
Palladium Source Pd₂(dba)₃2.5 mol%
Ligand XPhos5.5 mol%
Base K₃PO₄ (finely powdered)2.0 - 3.0 equiv
Solvent 1,4-DioxaneAnhydrous, degassed
Temperature 100 °C
Atmosphere Nitrogen or Argon

Step-by-Step Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add N-(5-bromopyrimidin-2-yl)-N-methylacetamide (1.0 equiv), the boronate ester (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • In a separate vial, prepare a catalyst stock solution by dissolving Pd₂(dba)₃ (2.5 mol%) and XPhos (5.5 mol%) in a small amount of degassed 1,4-dioxane.

  • Evacuate and backfill the reaction vial with nitrogen or argon three times.

  • Add degassed 1,4-dioxane to the reaction vial to achieve a concentration of ~0.1 M with respect to the aryl bromide.

  • Add the catalyst stock solution to the reaction vial via syringe.

  • Seal the vial and place it in a preheated oil bath or heating block at 100 °C.

  • Stir vigorously for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines. Benchchem.
  • A Comparative Guide to the Reactivity of (5-Iodopent-1-en-1-yl)boronic Acid and Its Boronate Esters in Suzuki-Miyaura Coupling. Benchchem.
  • Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Sci-Hub.
  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate. Benchchem.
  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Comparison of reactivity of different boron reagents. ResearchGate. Available at: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Available at: [Link]

  • Troubleshooting low yield in Suzuki coupling of chloropyrimidines. Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

  • Why am I getting low yield for my Suzuki coupling reaction?. Reddit. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. ResearchGate. Available at: [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. Available at: [Link]

  • Mechanistic studies on the protodeboronation. ResearchGate. Available at: [Link]

  • comparing the efficacy of different catalysts for pyrimidine coupling reactions. Benchchem.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Available at: [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. Available at: [Link]

  • Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction. ResearchGate. Available at: [Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. ResearchGate. Available at: [Link]

  • Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Protodeboronation. Wikipedia. Available at: [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. NIH. Available at: [Link]

  • Technical Support Center: Suzuki Couplings of Bromopyrimidines. Benchchem.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. Available at: [Link]

  • The Suzuki Reaction. Harvard University. Available at: [Link]

  • Optimization in reaction conditions for Suzuki coupling reactions between 1 equiv bromobenzene and 1.2 equiv sodium phenyltrihydorxyborate, catalyzed by Pd/PP-3 support. ResearchGate. Available at: [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. NIH. Available at: [Link]

Sources

Optimization

N-(5-bromopyrimidin-2-yl)-N-methylacetamide stability and storage conditions

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with N-(5-bromopyrimidin-2-yl)-N-methylacetamide. It is designed to offer practical, field-proven ins...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with N-(5-bromopyrimidin-2-yl)-N-methylacetamide. It is designed to offer practical, field-proven insights into the stability and storage of this compound, moving beyond generic recommendations to address specific challenges you may encounter during your experiments. Our focus is on empowering you to establish a robust stability-indicating framework for your work.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for N-(5-bromopyrimidin-2-yl)-N-methylacetamide?

For routine short-to-medium-term laboratory use, storing N-(5-bromopyrimidin-2-yl)-N-methylacetamide in a tightly sealed container in a cool, dry, and dark environment is recommended. For long-term storage, it is advisable to store the compound at -20°C. To prevent the introduction of moisture, which can accelerate degradation, allow the container to equilibrate to room temperature before opening.

Q2: I've observed a change in the color of my N-(5-bromopyrimidin-2-yl)-N-methylacetamide powder. What could be the cause?

A change in color, such as yellowing or browning, is often an indicator of degradation. This can be caused by exposure to light, air (oxidation), or elevated temperatures. It is crucial to investigate the purity of the material using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the extent of degradation.

Q3: Can I store N-(5-bromopyrimidin-2-yl)-N-methylacetamide in solution? If so, what solvent should I use and for how long is it stable?

The stability of N-(5-bromopyrimidin-2-yl)-N-methylacetamide in solution is highly dependent on the solvent, pH, temperature, and exposure to light. While solvents like DMSO, DMF, and ethanol are commonly used for dissolution, their long-term stability in these solvents is not well-documented. It is strongly recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store aliquots at -80°C and perform a stability test on a representative aliquot before use.

Troubleshooting Guide

Problem 1: Inconsistent results in biological assays.
  • Potential Cause: Degradation of N-(5-bromopyrimidin-2-yl)-N-methylacetamide in your stock solution or assay buffer.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Analyze your stock solution by HPLC to check for the presence of degradation products.

    • Assess Assay Buffer Compatibility: Perform a short-term stability study of the compound in your assay buffer under the experimental conditions (e.g., temperature, pH).

    • Prepare Fresh Solutions: Always prepare fresh solutions immediately before your experiment to minimize the impact of potential degradation.

Problem 2: Appearance of unexpected peaks in my chromatogram during purity analysis.
  • Potential Cause: This could be due to degradation of the compound, impurities in the solvent, or interaction with the analytical column.

  • Troubleshooting Steps:

    • Run a Solvent Blank: Inject the solvent used to dissolve your sample to rule out solvent-related impurities.

    • Perform Forced Degradation: Subject a sample of N-(5-bromopyrimidin-2-yl)-N-methylacetamide to forced degradation conditions (see protocol below) to intentionally generate degradation products. This will help you to identify and track the degradation peaks.

    • Evaluate Method Specificity: Ensure your analytical method is "stability-indicating," meaning it can resolve the parent compound from all potential degradation products.

In-Depth Technical Guide: Establishing a Stability Profile

Due to the lack of extensive public stability data for N-(5-bromopyrimidin-2-yl)-N-methylacetamide, it is imperative for researchers to establish an in-house stability profile. This involves conducting forced degradation studies and developing a stability-indicating analytical method.

Understanding Potential Degradation Pathways

Based on the chemical structure of N-(5-bromopyrimidin-2-yl)-N-methylacetamide, several degradation pathways can be anticipated:

  • Hydrolysis: The acetamide group is susceptible to hydrolysis under both acidic and basic conditions, which would cleave the N-acetyl group to yield N-methyl-5-bromopyrimidin-2-amine.

  • Oxidation: The pyrimidine ring and the methyl group on the acetamide moiety could be susceptible to oxidation, leading to the formation of N-oxides or other oxidative degradation products.

  • Photodegradation: Aromatic and heteroaromatic compounds, particularly those containing halogens, can be sensitive to light, leading to a variety of degradation products.

Diagram of Potential Degradation Pathways

G parent N-(5-bromopyrimidin-2-yl)-N-methylacetamide hydrolysis N-methyl-5-bromopyrimidin-2-amine parent->hydrolysis  Acid/Base  Hydrolysis oxidation N-oxide derivatives parent->oxidation  Oxidative  Stress photodegradation Various photoproducts parent->photodegradation  Light  Exposure

Caption: Potential degradation pathways for N-(5-bromopyrimidin-2-yl)-N-methylacetamide.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of the molecule and to generate potential degradation products for analytical method development.[1][2][3][4][5]

Objective: To generate a degradation profile of N-(5-bromopyrimidin-2-yl)-N-methylacetamide under various stress conditions.

Materials:

  • N-(5-bromopyrimidin-2-yl)-N-methylacetamide

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade water, acetonitrile, and methanol

  • pH meter

  • Calibrated oven

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of N-(5-bromopyrimidin-2-yl)-N-methylacetamide in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 105°C for 48 hours.

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by HPLC-UV.

Data Interpretation:

Stress ConditionExpected Outcome
Acid HydrolysisPotential formation of N-methyl-5-bromopyrimidin-2-amine.
Base HydrolysisPotential formation of N-methyl-5-bromopyrimidin-2-amine.
OxidationFormation of N-oxide or other oxidative degradation products.
Thermal StressPotential for solid-state degradation.
PhotostabilityFormation of various photoproducts.

Workflow for Forced Degradation and Analysis

G cluster_stress Stress Conditions cluster_analysis Analysis acid Acid Hydrolysis hplc HPLC-UV Analysis acid->hplc base Base Hydrolysis base->hplc oxidation Oxidation oxidation->hplc thermal Thermal thermal->hplc photo Photostability photo->hplc mass_spec LC-MS for Identification hplc->mass_spec  Identify Degradants start N-(5-bromopyrimidin-2-yl) -N-methylacetamide start->acid start->base start->oxidation start->thermal start->photo

Caption: Workflow for conducting a forced degradation study.

Developing a Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products.[1][2][3] HPLC is the most common technique for this purpose.

Key Steps:

  • Column and Mobile Phase Selection: Start with a C18 column and a mobile phase gradient of water and acetonitrile with a suitable buffer (e.g., phosphate buffer) or additive (e.g., formic acid or trifluoroacetic acid).

  • Method Optimization: Adjust the gradient, flow rate, and column temperature to achieve good resolution between the parent compound and all degradation peaks generated during the forced degradation study.

  • Wavelength Selection: Use a photodiode array (PDA) detector to select the optimal wavelength for detection of the parent compound and all degradants.

  • Method Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

References

  • MedCrave. Forced degradation studies. MedCrave online. 2016-12-14. [Link]

  • GSC Online Press. Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. 2021-07-26. [Link]

  • NIH. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. 2022-11-30. [Link]

  • Hoffman Fine Chemicals. CAS RN 180530-01-2 | N-(5-Bromopyrimidin-2-yl)-N-methylacetamide | MFCD23135958. [Link]

  • SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-Methylation of Heterocyclic Amines

<_> Welcome to the technical support center for N-methylation of heterocyclic amines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during this critical s...

Author: BenchChem Technical Support Team. Date: February 2026

<_>

Welcome to the technical support center for N-methylation of heterocyclic amines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during this critical synthetic transformation. N-methylated heterocycles are privileged scaffolds in medicinal chemistry, and their synthesis is a cornerstone of drug discovery.[1][2] However, what appears to be a simple methylation can often be fraught with difficulties, from low yields to complex purification issues.

This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions.

FAQs: Low Yield & Incomplete Conversion

Question: My N-methylation reaction is resulting in low yields or incomplete conversion of the starting material. What are the likely causes and how can I improve the outcome?

Low yields are a frequent issue stemming from several factors. A systematic approach to troubleshooting is the most effective way to identify and resolve the problem.[3]

1. Suboptimal Reaction Conditions:

  • Causality: The kinetics of N-methylation are highly sensitive to temperature, time, and concentration. An energy barrier must be overcome for the reaction to proceed efficiently. Insufficient heat or reaction time will lead to incomplete conversion. Conversely, excessive heat can cause degradation of starting materials or products.

  • Troubleshooting Steps:

    • Temperature Screening: Perform small-scale trial reactions at a range of temperatures (e.g., room temperature, 50 °C, 80 °C, and reflux) to find the optimum.

    • Time Course Study: Monitor the reaction progress over time using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum conversion before side-product formation becomes significant.

    • Concentration Effects: Ensure reactants are at an appropriate concentration. Very dilute conditions can slow down bimolecular reactions, while overly concentrated mixtures can lead to solubility issues or increased side reactions.

2. Inappropriate Base Selection:

  • Causality: The primary role of the base is to deprotonate the N-H bond of the heterocyclic amine, generating a more nucleophilic nitrogen anion. The pKa of the heterocyclic amine must be considered. A base that is too weak will not sufficiently deprotonate the amine, leading to a slow or stalled reaction. An overly strong base can lead to undesired side reactions or deprotonation at other sites.

  • Troubleshooting Steps:

    • Match Base to Substrate: For weakly acidic amines (e.g., indoles, imidazoles), stronger bases like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) are often necessary. For more basic amines, milder inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may suffice.[4]

    • Solubility: Ensure the chosen base is soluble in the reaction solvent. Phase-transfer catalysts can be employed in biphasic systems to facilitate the reaction.

3. Poor Reagent Purity or Stability:

  • Causality: Impurities in starting materials, solvents, or reagents can poison catalysts or participate in side reactions. Methylating agents, in particular, can be sensitive to moisture and degrade over time.

  • Troubleshooting Steps:

    • Verify Purity: Use reagents from reputable suppliers and check their purity. If necessary, purify starting materials before use.

    • Use Fresh Reagents: Employ freshly opened or distilled solvents and methylating agents. For example, methyl iodide can decompose to form iodine, which can interfere with the reaction.[5]

    • Inert Atmosphere: For sensitive reactions, use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation by moisture or oxygen.[3]

4. Electronic and Steric Hindrance:

  • Causality: The electronic nature of the heterocycle significantly impacts the nucleophilicity of the nitrogen atom. Electron-withdrawing groups on the ring will decrease the nitrogen's reactivity.[6] Steric hindrance around the nitrogen atom can physically block the approach of the methylating agent.[7][8]

  • Troubleshooting Steps:

    • Stronger Methylating Agents: For electron-deficient heterocycles, consider more reactive methylating agents like dimethyl sulfate or methyl triflate.

    • Less Bulky Reagents: If steric hindrance is a problem, a less bulky methylating agent might be beneficial.

    • Higher Temperatures: Increasing the reaction temperature can help overcome the activation energy barrier imposed by steric or electronic factors.[9]

FAQs: Side Reactions and Selectivity Issues

Question: I am observing the formation of multiple products, such as over-methylation (quaternary ammonium salts) or methylation at other positions on the ring. How can I improve selectivity?

Lack of selectivity is a common and frustrating problem in the N-methylation of heterocyclic amines.

1. Over-methylation (Quaternization):

  • Causality: The newly formed N-methylated product can itself act as a nucleophile and react with the methylating agent to form a quaternary ammonium salt. This is particularly common with highly reactive methylating agents or when the N-methylated product is more nucleophilic than the starting amine.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the methylating agent. Adding the methylating agent slowly to the reaction mixture can also help to control its concentration and minimize over-methylation.

    • Milder Methylating Agents: Switch to a less reactive methylating agent. For example, if you are using methyl iodide, consider trying dimethyl carbonate.[10][11]

    • Lower Temperature: Running the reaction at a lower temperature can often favor the desired mono-methylation.

    • Catalytic Methods: Some catalytic methods, particularly those using methanol as the methyl source, have shown excellent selectivity for mono-methylation.[12][13]

2. Regioselectivity in Heterocycles with Multiple Nitrogen Atoms:

  • Causality: In heterocycles with multiple nitrogen atoms (e.g., imidazoles, pyrazoles, benzimidazoles), tautomerization can lead to methylation at different nitrogens, resulting in a mixture of regioisomers.[1][14] The regioselectivity is influenced by a delicate balance of steric and electronic factors.[15]

  • Troubleshooting Steps:

    • Protecting Groups: A common strategy is to use a protecting group to block one of the nitrogen atoms, direct methylation to the desired position, and then deprotect.

    • Directed Methylation: In some cases, specific reaction conditions can favor one regioisomer over another. For instance, methylation under basic conditions might favor the thermodynamically more stable product, while methylation under neutral conditions could be kinetically controlled.[16]

    • Enzymatic Methylation: Biocatalytic methods using methyltransferases can offer exceptional regioselectivity that is difficult to achieve with traditional chemical methods.[1][17]

Troubleshooting Decision Workflow

Troubleshooting_N_Methylation start Start: N-Methylation Issue low_yield Problem: Low Yield / Incomplete Conversion start->low_yield Yield? side_reactions Problem: Side Reactions / Poor Selectivity start->side_reactions Purity? purification_issues Problem: Purification Difficulties start->purification_issues Isolation? check_conditions Check Reaction Conditions (Temp, Time, Conc.) low_yield->check_conditions over_methylation Issue: Over-methylation? side_reactions->over_methylation solubility_problem Issue: Solubility? purification_issues->solubility_problem optimize_conditions Optimize Conditions (Screen Temp/Time) check_conditions->optimize_conditions Suboptimal check_base Evaluate Base (Strength, Solubility) optimize_conditions->check_base change_base Select Appropriate Base (e.g., NaH, K2CO3) check_base->change_base Inappropriate check_reagents Verify Reagent Purity (Use Fresh/Dry Reagents) change_base->check_reagents purify_reagents Purify/Replace Reagents check_reagents->purify_reagents Impure check_substrate Assess Substrate Reactivity (Steric/Electronic Effects) purify_reagents->check_substrate modify_reagents Use Stronger/Different Methylating Agent check_substrate->modify_reagents Unreactive yes_over Yes over_methylation->yes_over no_over No over_methylation->no_over control_stoichiometry Control Stoichiometry (Slow Addition, ~1.1 eq) yes_over->control_stoichiometry regioselectivity Issue: Regioselectivity? no_over->regioselectivity milder_agent Use Milder Methylating Agent (e.g., DMC) control_stoichiometry->milder_agent yes_regio Yes regioselectivity->yes_regio no_regio No regioselectivity->no_regio protecting_group Use Protecting Group Strategy yes_regio->protecting_group other_side_rxn Other Side Reactions (e.g., Ring Methylation) no_regio->other_side_rxn enzymatic_method Consider Biocatalysis protecting_group->enzymatic_method yes_sol Yes solubility_problem->yes_sol no_sol No solubility_problem->no_sol change_solvent Change Workup/Column Solvent yes_sol->change_solvent salt_formation Issue: Salt Formation? no_sol->salt_formation yes_salt Yes salt_formation->yes_salt no_salt No salt_formation->no_salt acid_base_extraction Perform Acid/Base Extraction yes_salt->acid_base_extraction chromatography_problem Issue: Poor Separation? no_salt->chromatography_problem change_column Optimize Chromatography (Different Stationary/Mobile Phase) chromatography_problem->change_column

Sources

Optimization

avoiding over-methylation in acetamide synthesis

A Guide to Controlling and Avoiding Over-Methylation Welcome to the technical support center for acetamide synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are work...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Controlling and Avoiding Over-Methylation

Welcome to the technical support center for acetamide synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with methylation reactions and need to ensure precise outcomes. As Senior Application Scientists, we understand that controlling the degree of methylation is critical for achieving the desired product purity and yield. This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to address the common challenge of over-methylation in acetamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What exactly is over-methylation in the context of acetamide synthesis?

Over-methylation refers to the addition of more methyl groups to the acetamide molecule than intended. In most applications, the goal is to produce N-methylacetamide (a mono-methylated product). Over-methylation leads to the formation of N,N-dimethylacetamide (a di-methylated byproduct) and potentially other undesired side products. This occurs when the nitrogen atom on the newly formed N-methylacetamide is further attacked by the methylating agent.

Q2: What are the primary factors that drive over-methylation?

Several key experimental parameters can inadvertently promote over-methylation:

  • Choice of Methylating Agent: Highly reactive methylating agents, such as methyl iodide or dimethyl sulfate, can be aggressive and less selective, increasing the likelihood of multiple methylation events.

  • Stoichiometry: Using an excess of the methylating agent is a direct cause of over-methylation. Once the primary methylation is complete, the remaining agent will react with the mono-methylated product.

  • Reaction Temperature: Higher temperatures increase reaction rates non-selectively. This can accelerate the second methylation step, leading to a greater proportion of the di-methylated byproduct.

  • Base Strength: The choice and concentration of the base are critical. A strong base can deprotonate the N-methylacetamide product, making its nitrogen atom more nucleophilic and thus more susceptible to a second methylation.

  • Reaction Time: Allowing the reaction to proceed for too long, especially when an excess of the methylating agent is present, provides more opportunity for the undesired second methylation to occur.

Q3: How do I choose the right methylating agent to minimize this issue?

The choice of methylating agent is a balance between reactivity and selectivity. For controlled mono-methylation, an agent with moderate reactivity is often preferred.

Methylating AgentRelative ReactivityAdvantagesDisadvantages
Methyl Iodide (CH₃I) HighCommercially available, effectiveHigh reactivity can lead to over-methylation; toxic.
Dimethyl Sulfate ((CH₃)₂SO₄) HighCost-effective, powerful methylating agentHighly toxic and corrosive; can be difficult to control selectivity.
Diazomethane (CH₂N₂) HighReacts cleanly without forming acidic byproductsExtremely toxic and explosive; requires specialized handling.
Methyl triflate (CH₃SO₃CF₃) Very HighExcellent leaving group, very reactiveHigh cost, can be too reactive for selective mono-methylation.

For most standard applications aiming for mono-methylation, Methyl Iodide is a common choice, but its reactivity must be carefully managed through precise stoichiometric control and temperature regulation.

Q4: What analytical techniques are best for detecting and quantifying over-methylation?

To accurately assess the success of your reaction and quantify the presence of N,N-dimethylacetamide, the following techniques are recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating volatile compounds like N-methylacetamide and N,N-dimethylacetamide and confirming their identities through their mass spectra.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful. The protons on the methyl groups of the desired product and the byproduct will have distinct chemical shifts, allowing for straightforward quantification by integrating the respective peaks.

  • High-Performance Liquid Chromatography (HPLC): For less volatile derivatives or when GC is not suitable, reverse-phase HPLC can be used to separate the products for quantification.

Troubleshooting Guide: Diagnosing and Solving Over-Methylation

This section addresses specific problems you may encounter during your experiment.

Problem 1: Significant presence of N,N-dimethylacetamide in the final product.

This is the most common issue, indicating a lack of selectivity in the reaction.

Caption: Troubleshooting flowchart for diagnosing over-methylation.

  • Probable Cause 1: Incorrect Stoichiometry.

    • Explanation: The most direct cause is an excess of the methylating agent. Even a small excess can lead to the formation of the di-substituted product once the initial acetamide has been consumed.

    • Solution: Carefully control the molar equivalents of your methylating agent. Aim for a 1.0 to 1.05 molar ratio of methylating agent to acetamide. Ensure accurate measurements of all reagents.

  • Probable Cause 2: High Reaction Temperature.

    • Explanation: The activation energy for the second methylation (forming N,N-dimethylacetamide) is often overcome at higher temperatures, increasing its rate relative to the first methylation.

    • Solution: Perform the reaction at a lower temperature. Start by running the reaction at 0°C (ice bath) and allow it to slowly warm to room temperature. This will moderate the reactivity of the methylating agent.

  • Probable Cause 3: Inappropriate Base.

    • Explanation: A strong base (e.g., sodium hydride) can deprotonate the N-methylacetamide product, creating a highly reactive amide anion that readily attacks another molecule of the methylating agent.

    • Solution: Use a milder, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These bases are sufficient to deprotonate the starting acetamide without significantly deprotonating the mono-methylated product.

Problem 2: Low yield of N-methylacetamide, with unreacted starting material.

This issue suggests the reaction is not going to completion, which can be due to several factors.

  • Probable Cause 1: Insufficient Activation.

    • Explanation: The base may not be strong enough, or the temperature may be too low to effectively deprotonate the acetamide for the initial methylation to occur at a reasonable rate.

    • Solution: If using a weak base like K₂CO₃ at low temperatures, you may need to allow for longer reaction times. Monitor the reaction's progress via Thin Layer Chromatography (TLC) or GC-MS. If the reaction stalls, a slight increase in temperature or the use of a moderately stronger base could be tested.

  • Probable Cause 2: Reagent Degradation.

    • Explanation: The methylating agent or the base may have degraded due to improper storage or handling. Methyl iodide, for instance, can decompose over time.

    • Solution: Use freshly opened or purified reagents. Ensure reagents are stored under the recommended conditions (e.g., protected from light and moisture).

Validated Experimental Protocol

Protocol 1: Controlled Mono-methylation of Acetamide using Methyl Iodide

This protocol is designed to favor the formation of N-methylacetamide while minimizing the N,N-dimethylacetamide byproduct.

  • Acetamide (1.0 eq)

  • Methyl Iodide (1.05 eq)

  • Potassium Carbonate (K₂CO₃), finely ground (1.5 eq)

  • Acetone or DMF (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard glassware for workup and purification

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add acetamide and finely ground potassium carbonate.

  • Solvent Addition: Add anhydrous acetone or DMF to the flask to dissolve/suspend the reagents. The volume should be sufficient to ensure effective stirring.

  • Cooling: Place the flask in an ice bath and stir the mixture for 15-20 minutes to cool it to 0°C.

  • Addition of Methylating Agent: Add methyl iodide dropwise to the cooled, stirring suspension over 10-15 minutes. A slow addition rate is crucial to control the exotherm and maintain selectivity.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour, then remove the ice bath and let the mixture slowly warm to room temperature. Continue stirring for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC or by taking small aliquots for GC-MS analysis to check for the consumption of acetamide.

  • Workup: Once the starting material is consumed, filter the reaction mixture to remove the potassium carbonate. Wash the solid with a small amount of the solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by fractional distillation or column chromatography to isolate the N-methylacetamide.

Caption: Synthetic pathway showing desired and over-methylation products.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer. [Link]

  • Fyfe, C. A. (1973). N-methylation of amides. Canadian Journal of Chemistry, 51(18), 3057-3061. [Link]

  • Shioiri, T., & Hamada, Y. (1979). A new method for the N-alkylation of amides. Journal of the Chemical Society, Chemical Communications, (16), 701-702. [Link]

  • Strazzolini, P., Giumanini, A. G., & Verardo, G. (1994). The methylation of amides with dimethyl sulfate. Tetrahedron, 50(1), 217-228. [Link]

Troubleshooting

Technical Support Center: Resolving Impurities in N-(5-bromopyrimidin-2-yl)-N-methylacetamide Production

Welcome to the technical support center for the synthesis of N-(5-bromopyrimidin-2-yl)-N-methylacetamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(5-bromopyrimidin-2-yl)-N-methylacetamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the production of this key chemical intermediate. My goal is to provide not just solutions, but a foundational understanding of the reaction mechanisms that lead to impurity formation, enabling you to proactively control your process for higher purity and yield.

The synthetic pathway to N-(5-bromopyrimidin-2-yl)-N-methylacetamide typically begins with 2-amino-5-bromopyrimidine, proceeding through a sequential N-methylation and N-acetylation. Each step presents unique challenges and potential side reactions that can introduce impurities into the final product. This guide provides a structured approach to identifying, troubleshooting, and mitigating these issues.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered during the synthesis.

Q1: What is the standard synthetic pathway and where are the critical control points for impurity formation?

The most common and logical synthetic route involves two primary transformations starting from 2-amino-5-bromopyrimidine.

G A 2-Amino-5-bromopyrimidine B N-Methyl-5-bromopyrimidin-2-amine (Intermediate) A->B C N-(5-bromopyrimidin-2-yl)-N-methylacetamide (Final Product) B->C

Caption: A typical two-step synthesis of the target molecule.

The critical points are:

  • N-Methylation: This step is prone to over-methylation, where a second methyl group is added to the amine, creating a challenging impurity to remove. The choice of methylating agent, base, and temperature are crucial for controlling selectivity.[1]

  • N-Acetylation: Incomplete acetylation is a common issue, leaving the N-methyl intermediate in the final product. Driving this reaction to completion is key.

Q2: What are the most common impurities, and how can I tentatively identify them by chromatography?

The impurities listed below are the most frequently observed. Their relative polarity, and thus their elution order in reverse-phase HPLC (or Rf in normal-phase TLC), can provide initial identification.

Impurity IDStructure NameMolecular Weight ( g/mol )Typical Polarity & Elution Profile
A 2-Amino-5-bromopyrimidine (Starting Material)174.00Most Polar; Elutes earliest in RP-HPLC.
B N-Methyl-5-bromopyrimidin-2-amine (Intermediate)188.03High Polarity; Elutes after Impurity A.
C N,N-Dimethyl-5-bromopyrimidin-2-amine202.05Less Polar than B; Elutes after Impurity B.
D N-(5-bromopyrimidin-2-yl)acetamide216.04Polarity similar to the main product.
E N-(pyrimidin-2-yl)-N-methylacetamide (De-brominated)151.16Less Polar; Elutes later than the main product.
F N-(3,5-dibromopyrimidin-2-yl)-N-methylacetamide308.96Least Polar; Elutes latest in RP-HPLC.

Q3: My overall yield is significantly lower than expected. What are the likely causes?

Low yield can typically be attributed to three main factors:

  • Incomplete Reactions: One or both of the synthetic steps did not proceed to completion. This can be verified by analyzing for residual starting material (Impurity A) or the intermediate (Impurity B).

  • Side Reactions: Formation of byproducts like the over-methylated (Impurity C) or de-brominated (Impurity E) species consumes starting materials, directly reducing the theoretical yield.

  • Product Loss During Workup/Purification: Aggressive extraction conditions (e.g., incorrect pH) or inefficient crystallization can lead to significant loss of the final product.

Q4: I have an unidentifiable peak in my chromatogram. What is a robust strategy for characterization?

A systematic approach is essential.

  • LC-MS Analysis: The first step is to obtain a mass spectrum of the unknown peak. The molecular weight provides the most critical clue for proposing a structure.

  • Forced Degradation Study: Subject the pure product to stress conditions (acid, base, oxidation, heat, light). If the unknown peak appears or increases, it is likely a degradant.

  • Synthesis of Standards: If you suspect a specific structure (e.g., the over-methylated Impurity C), synthesizing a small, authentic sample for chromatographic comparison is the definitive method for confirmation.

Section 2: Troubleshooting Guide for Specific Impurities

This section provides in-depth, cause-and-effect troubleshooting for the most common impurities.

Issue 1: Residual Starting Material (A) and Intermediate (B)

Q: My final product is contaminated with 2-amino-5-bromopyrimidine (A) and/or N-methyl-5-bromopyrimidin-2-amine (B). Why does this occur and how can I resolve it?

Root Cause Analysis: The presence of these impurities is a clear indicator of incomplete reactions.

  • Impurity A (2-Amino-5-bromopyrimidine): Indicates the initial N-methylation step was not driven to completion. The primary amine is significantly less nucleophilic than a typical aniline due to the electron-withdrawing nature of the pyrimidine ring, making the reaction sluggish.

  • Impurity B (N-Methyl-5-bromopyrimidin-2-amine): Points to an incomplete N-acetylation reaction. The secondary amine of the intermediate is sterically more hindered and less nucleophilic than the starting primary amine.

Corrective and Preventative Actions:

  • Drive the Reactions to Completion:

    • N-Methylation:

      • Reagent Stoichiometry: Increase the equivalents of the methylating agent (e.g., methyl iodide) slightly (e.g., from 1.1 to 1.3 eq.).

      • Reaction Time/Temperature: Monitor the reaction by TLC or HPLC and extend the reaction time until all of Impurity A is consumed. A modest increase in temperature may be required, but must be balanced against the risk of over-methylation.

    • N-Acetylation:

      • Reagent Choice: Acetic anhydride with a catalytic amount of a strong acid (like H₂SO₄) or a base like pyridine can be more effective than acetyl chloride in some solvent systems.

      • Temperature: Ensure the reaction is maintained at a sufficient temperature to overcome the activation energy. Monitoring is key.

  • Purification Strategy:

    • Both impurities are significantly more polar and have basic amine functional groups. They can be effectively removed from the final product via:

      • Acid Wash: During workup, washing the organic layer with dilute acid (e.g., 1M HCl) will protonate and extract these basic impurities into the aqueous phase. Be cautious, as the final product may also have some basicity.

      • Column Chromatography: A standard silica gel column using a hexane/ethyl acetate gradient will easily separate these polar impurities from the less polar final product.

Issue 2: Over-Methylation Byproduct (C)

Q: Mass spectrometry confirms the presence of N,N-dimethyl-5-bromopyrimidin-2-amine (C). How is this formed and how can it be prevented?

Root Cause Analysis: Over-methylation occurs when the mono-methylated intermediate (Impurity B) successfully competes with the starting material (Impurity A) for the methylating agent. This side reaction is favored by high concentrations of the methylating agent, stronger bases, and elevated temperatures.

G cluster_0 N-Methylation Step A 2-Amino-5-bromopyrimidine B N-Methyl-5-bromopyrimidin-2-amine (Desired Intermediate) A->B Desired Reaction C N,N-Dimethyl-5-bromopyrimidin-2-amine (Impurity C) B->C Side Reaction (Over-methylation) Me_I Methylating Agent (e.g., MeI) Me_I->A Me_I->B

Caption: Competing reactions during the N-methylation step.

Corrective and Preventative Actions:

  • Control Reagent Addition: Add the methylating agent slowly and sub-stoichiometrically (e.g., 0.95-1.0 equivalents) to a solution of the amine and base. This ensures the agent reacts preferentially with the more abundant starting material.

  • Optimize Base and Temperature: Use a milder base (e.g., K₂CO₃ instead of NaH) if possible. Run the reaction at the lowest feasible temperature that allows for a reasonable reaction rate (e.g., start at 0 °C and allow to slowly warm to room temperature).

  • Purification Strategy:

    • Impurity C is less polar than the intermediate B but may have similar polarity to the final product, making separation difficult.

    • Careful column chromatography with a shallow gradient is often required for effective separation.

Issue 3: De-bromination Impurity (E)

Q: My mass spec data shows a peak at M-79/M-81, corresponding to the de-brominated product (E). What causes this and how can I avoid it?

Root Cause Analysis: The carbon-bromine bond on an aromatic ring can be susceptible to reductive cleavage, a process known as hydrodehalogenation.[2] This side reaction can be triggered by:

  • Reductive Conditions: The presence of reducing agents, even in trace amounts, can facilitate this reaction. This is particularly common in reactions that use palladium catalysts for other purposes, where hydride sources can lead to dehalogenation.[2]

  • Certain Solvents/Bases: Some solvent-base combinations, such as DMF with an organic base, can generate trace hydrides at elevated temperatures, promoting de-bromination.[3]

  • Photochemical Instability: Some aryl bromides are sensitive to light and can undergo photochemical degradation.[2]

Corrective and Preventative Actions:

  • Maintain an Inert Atmosphere: Conduct the synthesis under a nitrogen or argon atmosphere to exclude oxygen and minimize oxidative/reductive side reactions.

  • Screen Solvents and Bases: If de-bromination is a persistent issue, consider switching to a non-polar aprotic solvent like toluene or dioxane.

  • Protect from Light: If photochemical degradation is suspected, wrap the reaction vessel in aluminum foil.

  • Purification Strategy:

    • The de-brominated impurity is significantly less polar than the final product due to the loss of the heavy bromine atom.

    • It can typically be separated by column chromatography or, in some cases, by recrystallization where the impurity may remain in the mother liquor.

Issue 4: Di-brominated Impurity (F)

Q: I'm observing a di-bromo impurity (F) in my final product. Where does this originate?

Root Cause Analysis: This impurity almost certainly does not form during the methylation or acetylation steps. It originates from an impurity present in the starting material, 2-amino-5-bromopyrimidine. The synthesis of this starting material involves the bromination of 2-aminopyrimidine. Under certain conditions, over-bromination can occur, leading to the formation of 2-amino-3,5-dibromopyrimidine.[4] This di-bromo contaminant then follows the same reaction pathway as the desired starting material, resulting in the di-brominated final product.

Corrective and Preventative Actions:

  • Analyze the Starting Material: Before beginning the synthesis, obtain a certificate of analysis or run an HPLC/LC-MS analysis on your 2-amino-5-bromopyrimidine starting material to quantify the level of any di-brominated species.

  • Purify the Starting Material: If the starting material is found to be impure, it must be purified before use. Recrystallization is often an effective method for removing isomeric or over-brominated impurities.[5]

  • Source a High-Purity Starting Material: Procure starting materials from a reputable supplier with stringent quality control specifications.

Section 3: Key Experimental Protocols

These protocols provide a starting point for analysis and purification. They should be optimized for your specific laboratory conditions.

Protocol 1: Reverse-Phase HPLC Method for Impurity Profiling

This method is designed to separate the target compound from its key potential impurities.

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes, hold for 5 min, return to 10% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Injection Vol. 10 µL
Sample Prep. Dissolve sample in 50:50 Acetonitrile:Water to ~0.5 mg/mL

Rationale: A gradient method is employed to ensure the elution and sharp peak shape of both highly polar impurities (like starting materials) and less polar impurities (like the de-brominated product).[6][7]

Protocol 2: Purification by Silica Gel Chromatography
  • Adsorbent: Standard silica gel (60 Å, 230-400 mesh).

  • Slurry Preparation: Prepare a slurry of silica gel in hexanes and pack the column.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and dry-load the powder onto the top of the packed column.

  • Elution: Begin eluting with a non-polar solvent system (e.g., 95:5 Hexanes:Ethyl Acetate). Gradually increase the polarity by increasing the percentage of ethyl acetate.

  • Monitoring: Collect fractions and monitor by TLC (staining with UV light) to identify the fractions containing the pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Rationale: This standard technique separates compounds based on polarity. The non-polar final product will elute before the more polar starting materials and intermediates.

Section 4: Visual Workflow for Troubleshooting

This decision tree provides a logical workflow for identifying and addressing unknown impurities encountered during production.

G Start Impurity Detected in Crude Product (HPLC/TLC) Identify Characterize Impurity: Obtain Molecular Weight (LC-MS) Start->Identify Compare Compare MW to Known Impurities Table Identify->Compare Known Impurity is Known Compare->Known Match Found Unknown Impurity is Unknown Compare->Unknown No Match Action Implement Corrective Actions (See Troubleshooting Guide) Known->Action Further_Analysis Further Analysis: - Check Starting Materials - Conduct Forced Degradation - Isolate and run NMR Unknown->Further_Analysis

Caption: A decision tree for impurity identification and resolution.

References

  • Fichter, R., & Bonvicino, G. E. (1985). A simplified method to prepare 2-amino-5-bromopyrimidine: A laboratory experiment. Journal of Chemical Education, 62(10), 905. Available at: [Link]

  • Mousavi, M., Bakavoli, M., & Shiri, A. (2018). Catalyst-free dehalogenation of 5-bromopyrimidine derivatives using DMF/trialkylamine as the hydrogen source. 5th International Conference on Organic and Inorganic Chemistry. Hilaris Publisher. Available at: [Link]

  • Google Patents. CN103012284A - Preparation method of 2-amino-5-bromopyrimidine compound.
  • ACS Publications. Journal of Chemical Education. Main Page. Available at: [Link]

  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. Available at: [Link]

  • Seela, F., & Gumbi, B. (2012). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Molecules, 17(9), 10132–10145. Available at: [Link]

  • Elsevier. Tetrahedron Letters. Journal Main Page. Available at: [Link]

  • Journal of Pharmacreations. Recent Trends in Analytical Detection of Impurities in the Drug Substances. Available at: [Link]

  • Li, Y., et al. (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 27(19), 6249. Available at: [Link]

  • Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research, 40(5). Available at: [Link]

  • ResearchGate. Recent Trends in Analytical Techniques for Impurity Profiling. Available at: [Link]

  • Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. 11(3), 447-452. Available at: [Link]

  • Kim, D., & Movassaghi, M. (2010). Synthesis of lysine methyltransferase inhibitors. Organic letters, 12(20), 4644–4647. Available at: [Link]

Sources

Optimization

Technical Support Center: Catalyst Selection for Cross-Coupling with Substituted Pyrimidines

Welcome to the technical support center dedicated to navigating the complexities of cross-coupling reactions with substituted pyrimidines. As a core scaffold in numerous pharmaceuticals and functional materials, the effe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to navigating the complexities of cross-coupling reactions with substituted pyrimidines. As a core scaffold in numerous pharmaceuticals and functional materials, the effective functionalization of pyrimidines is paramount.[1][2] However, their unique electronic properties present distinct challenges compared to simpler aryl halides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during experimentation.

Core Principles: Understanding the Pyrimidine Challenge

Before diving into troubleshooting, it's crucial to grasp the underlying principles that make pyrimidines a unique substrate class. Their behavior is governed by a combination of factors that directly impact the palladium-catalyzed catalytic cycle.

The "Pyrimidine Problem": An Electron-Deficient, Coordinating Heterocycle

Pyrimidines are electron-deficient heterocycles, which on one hand makes them more reactive towards the initial oxidative addition step compared to analogous benzene halides.[3] This is particularly true for chloropyrimidines, which can often be coupled under conditions that would be ineffective for other aryl chlorides.[3]

However, the nitrogen lone pairs in the pyrimidine ring are Lewis basic and can coordinate strongly to the palladium center. This coordination can lead to catalyst inhibition or deactivation, preventing the catalytic cycle from proceeding efficiently.[4][5] This duality—enhanced reactivity and potential for catalyst poisoning—is the central challenge in pyrimidine cross-coupling.

Hierarchy of Reactivity: Halogen and Position Matters

The success of a cross-coupling reaction is fundamentally tied to the ease of breaking the carbon-halogen (C-X) bond during the oxidative addition step. This creates a clear hierarchy of reactivity.

Table 1: General Reactivity Trends for Halopyrimidines
FeatureTrendRationaleCitation
Halogen I > Br >> Cl > FThe reactivity trend is inversely correlated with the C-X bond dissociation energy. The weaker C-I bond undergoes oxidative addition most readily. Fluoropyrimidines are generally unreactive.[3][6][7]
Position C4(6) > C2 > C5The C4 and C6 positions are the most electron-deficient due to their proximity to the ring nitrogens, making them most susceptible to oxidative addition. The C5 position is the least reactive.[2][6]

This predictable reactivity is the cornerstone of designing selective cross-coupling strategies for poly-halogenated pyrimidines. For instance, in 2,4-dichloropyrimidine, coupling reactions will almost always occur at the C4 position first.[2][8]

Electronic and Steric Effects of Substituents

Substituents on the pyrimidine ring can profoundly influence reaction outcomes through both electronic and steric effects.

  • Electronic Effects: Electron-withdrawing groups can further enhance the reactivity of the C-X bond, but may also increase the propensity for side reactions like nucleophilic aromatic substitution (SNAr).[2] Conversely, electron-donating groups can decrease the rate of oxidative addition.[9]

  • Steric Hindrance: Bulky substituents near the coupling site can significantly impede the approach of the palladium catalyst, leading to low or no conversion.[4][10] This is a common cause of failure for highly substituted or sterically demanding substrates.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common problems encountered in the lab.

Q1: I am observing very low or no conversion of my halopyrimidine. What are the primary causes and how can I fix it?

This is the most frequent issue and can stem from several factors, often related to catalyst selection and deactivation.

Logical Flow for Troubleshooting Low Conversion

G cluster_causes Potential Causes cluster_solutions Solutions start Low / No Conversion cause1 Catalyst Inhibition (N-coordination) start->cause1 cause2 Steric Hindrance start->cause2 cause3 Poor Halide Reactivity (e.g., a chloride) start->cause3 cause4 Inactive Catalyst Precursor start->cause4 sol1 Use Bulky, Electron-Rich Ligands (e.g., Buchwald Ligands: XPhos, SPhos) or NHC Ligands (e.g., IPr) cause1->sol1 Overcomes N-coordination cause2->sol1 Accesses hindered site sol2 Increase Temperature Use Microwave Irradiation cause2->sol2 Provides activation energy cause3->sol1 Promotes oxidative addition cause3->sol2 sol3 Switch to a More Reactive Halogen (Cl -> Br -> I) cause3->sol3 sol4 Ensure Pre-catalyst Activation Use an Active Pd(0) Source cause4->sol4

Caption: Troubleshooting workflow for low conversion.

In-Depth Answer:

Low conversion is typically a problem of catalyst activity or stability.

  • Catalyst Inhibition is the Prime Suspect: As discussed, the pyrimidine nitrogens can "poison" the catalyst. Standard catalysts like Pd(PPh₃)₄, while effective for some substrates, often fail with pyrimidines, especially those with additional basic groups like amines.[4][5]

    • Solution: Employ bulky, electron-rich phosphine ligands. The Buchwald suite of ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are designed to solve this problem.[4] Their steric bulk promotes the formation of a highly reactive, coordinatively unsaturated palladium(0) species that is less susceptible to inhibition and more effective at oxidative addition.[11]

  • Steric Hindrance is Blocking the Reaction: If your pyrimidine or coupling partner has bulky groups near the reaction site, the catalyst may be physically unable to perform the oxidative addition.

    • Solution: Again, bulky ligands are key. They create a larger "pocket" around the palladium atom. Additionally, increasing the reaction temperature or using microwave irradiation can provide the necessary energy to overcome the steric barrier.[8][10]

  • Your Substrate is Not Reactive Enough: Chloropyrimidines are significantly less reactive than their bromo- or iodo- counterparts.[6] While their electron deficiency helps, it's often not enough.

    • Solution: If synthesis allows, switch to a bromopyrimidine. If you must use a chloropyrimidine, a robust catalytic system with a bulky, electron-rich ligand is essential. For particularly challenging couplings, consider using a more reactive boronic ester (e.g., MIDA or pinacol) in Suzuki reactions.

Q2: My reaction is selective, but it's happening at the wrong position on my di- or tri-halopyrimidine. How can I control regioselectivity?

Regioselectivity is dictated by the electronic properties of the pyrimidine ring. In nearly all standard cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) of 2,4-dichloropyrimidine, the C4 position is favored over the C2 position .[2]

  • To Favor C4 (Conventional Selectivity): Use standard catalyst systems like Pd(PPh₃)₄ or Pd(dppf)Cl₂. The reaction will naturally proceed at the more electron-deficient C4 site. You can isolate the mono-C4-substituted product and then use more forcing conditions or a different catalyst system to react the C2 position in a subsequent step.

  • To Favor C2 (Unconventional Selectivity): Achieving C2 selectivity is challenging and often requires specialized conditions. Recent studies have shown that for certain reactions, like C-S coupling, specific ligand and base combinations can invert the typical selectivity.[2] For other couplings, this remains an area of active research. If C2 functionalization is required first, a different synthetic strategy, such as building the pyrimidine ring from scratch, may be more efficient.

Q3: I'm performing a Buchwald-Hartwig amination and getting a complex mixture of products. What's going on?

The Buchwald-Hartwig amination is sensitive to reaction conditions, especially with polychlorinated pyrimidines.

  • Potential Cause 1: Di-substitution. If you are using a dichloropyrimidine and aiming for mono-amination, you may be getting a mixture of the desired product and the di-aminated byproduct.

    • Solution: Carefully control the stoichiometry of your amine (use ~1.0-1.1 equivalents). Lower the reaction temperature and monitor the reaction closely by TLC or LC-MS to stop it once the starting material is consumed. The choice of ligand is also critical for achieving mono-selectivity.[12]

  • Potential Cause 2: SNAr Competition. Electron-deficient pyrimidines are susceptible to direct Nucleophilic Aromatic Substitution (SNAr), which is a non-catalyzed pathway. This can compete with the desired palladium-catalyzed reaction, leading to different regioisomers or byproducts.

    • Solution: Use a less nucleophilic base. Strong bases like NaOtBu or LHMDS can promote SNAr. Consider a weaker base like K₂CO₃ or Cs₂CO₃ if compatible with your catalyst system. A highly active catalyst that promotes the Buchwald-Hartwig pathway at a lower temperature can also outcompete the SNAr side reaction.[2]

Q4: My Suzuki reaction with a pyrimidine boronic acid is failing. What should I check?

While the focus is often on the halide partner, the boronic acid can also be the source of problems, especially with heteroaromatics.

  • Potential Cause 1: Boronic Acid Instability (Protodeborylation). Pyridine and pyrimidine boronic acids can be unstable and undergo protodeborylation (replacement of the -B(OH)₂ group with a hydrogen) under the reaction conditions, especially at high temperatures or with prolonged reaction times.[13][14]

    • Solution: Use milder conditions if possible. Switch to a more stable boronic ester, such as a pinacol (Bpin) or MIDA ester. Ensure your base is thoroughly dried, as excess water can facilitate this side reaction.

  • Potential Cause 2: Steric Hindrance. As with the halide partner, a sterically hindered pyrimidine boronic acid can prevent efficient transmetalation.[4]

    • Solution: Utilize a catalyst system with bulky, electron-rich ligands (e.g., Pd/XPhos) which are known to accelerate the transmetalation step for hindered substrates.[4]

Recommended Starting Protocols

These protocols provide robust starting points. Always perform reactions in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon).

Protocol 1: General Suzuki-Miyaura Coupling of a Bromopyrimidine

This protocol is adapted from established procedures and is a good starting point for moderately challenging couplings.[8][15][16]

G cluster_prep Vessel Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 1. Add bromopyrimidine (1 eq), boronic acid (1.2 eq), & base (e.g., K₂CO₃, 3 eq) to a dry Schlenk flask. p2 2. Add Pd(PPh₃)₄ (5 mol%). p1->p2 p3 3. Evacuate and backfill with Argon (3x). p2->p3 r1 4. Add degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1). p3->r1 r2 5. Heat to 80-100 °C and stir for 4-24h. r1->r2 r3 6. Monitor by TLC/LC-MS. r2->r3 w1 7. Cool to RT, dilute with EtOAc, wash with brine. r3->w1 w2 8. Dry organic layer (Na₂SO₄), filter, and concentrate. w1->w2 w3 9. Purify by column chromatography. w2->w3

Caption: Workflow for a typical Suzuki-Miyaura reaction.

Materials:

  • Halopyrimidine (e.g., 4-Bromopyrimidine)

  • Aryl/Heteroarylboronic acid (1.1 - 1.5 eq.)

  • Palladium Catalyst: Pd(PPh₃)₄ (5 mol %) or for challenging substrates, a pre-catalyst like XPhos Pd G3 (2 mol %)

  • Base: K₂CO₃ or K₃PO₄ (3 eq.)

  • Solvent: Degassed 1,4-Dioxane and Water (e.g., 4:1 ratio)

Step-by-Step Procedure:

  • To a dry Schlenk flask, add the bromopyrimidine (1.0 eq.), arylboronic acid (1.2 eq.), and base (3.0 eq.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

  • Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination of a Chloropyrimidine

This protocol uses a modern catalyst system suitable for the challenging amination of an electron-deficient chloropyrimidine.[12][17]

Materials:

  • Chloropyrimidine (e.g., 2-Chloropyrimidine)

  • Amine (1.2 eq.)

  • Palladium Pre-catalyst: XPhos Pd G3 (2 mol %)

  • Ligand: (Not required if using a G3 pre-catalyst)

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 eq.)

  • Solvent: Anhydrous, degassed Toluene or Dioxane

Step-by-Step Procedure:

  • In a glovebox, add the chloropyrimidine (1.0 eq.), palladium pre-catalyst (0.02 eq.), and base (1.4 eq.) to a dry vial or flask.

  • Add the anhydrous, degassed solvent.

  • Add the amine (1.2 eq.) via syringe.

  • Seal the vessel and remove it from the glovebox.

  • Heat the reaction to 80-110 °C and stir for 2-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature. Quench carefully by adding saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Sonogashira Coupling of an Iodopyrimidine

This protocol uses the classic palladium/copper co-catalyst system for the alkynylation of a reactive iodopyrimidine.[6][7]

Materials:

  • Iodopyrimidine (e.g., 5-Iodopyrimidine)

  • Terminal Alkyne (1.5 eq.)

  • Palladium Catalyst: Pd(PPh₃)₄ (5 mol %) or PdCl₂(PPh₃)₂ (2-5 mol %)

  • Copper(I) Co-catalyst: Copper(I) Iodide (CuI) (5-10 mol %)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq.)

  • Solvent: Anhydrous, degassed THF or DMF

Step-by-Step Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the iodopyrimidine (1.0 eq.), palladium catalyst, and copper(I) iodide.

  • Add the anhydrous, degassed solvent, followed by the amine base (3.0 eq.).

  • Add the terminal alkyne (1.5 eq.) dropwise via syringe.

  • Stir the reaction at room temperature to 50 °C for 2-12 hours. The reaction is often rapid.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Summary of Recommended Catalyst Systems

The choice of catalyst and ligand is the most critical parameter for success. The following table provides general recommendations based on the specific challenge.

Table 2: Catalyst & Ligand Recommendations for Pyrimidine Cross-Coupling
Reaction TypeSubstrate ChallengeRecommended Catalyst SystemRationaleCitations
Suzuki-Miyaura Simple, unhindered bromopyrimidinePd(PPh₃)₄ / K₂CO₃Standard, cost-effective system that is often sufficient for reactive substrates.[8][16]
Suzuki-Miyaura Sterically hindered or chloropyrimidine[XPhos Pd G3] / K₃PO₄Bulky, electron-rich ligand promotes oxidative addition of less reactive chlorides and accommodates steric bulk.[4][10]
Buchwald-Hartwig Primary or secondary amines[XPhos Pd G3] or Pd₂(dba)₃ + Xantphos / NaOtBuModern catalyst systems designed for broad amine scope and high activity, overcoming catalyst inhibition.[11][12][17]
Sonogashira Standard alkynylationPd(PPh₃)₄ + CuI / TEAThe classic, reliable system for coupling with terminal alkynes.[6][7][18]
Heck / Stille GeneralPd(OAc)₂ + PPh₃ / BaseTraditional systems that can be effective, but may require optimization.[6]

References

  • General Suzuki-Miyaura coupling reaction. Benchchem.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 5-(Bromomethyl)-2-chloropyrimidine. Benchchem.
  • Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids. Benchchem.
  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (2006). Org. Lett., 8, 395-398.
  • Van der Westhuyzen, C. W., Rousseau, A. L., & Parkinson, C. J. (2007). Effect of substituent structure on pyrimidine electrophilic substitution. Tetrahedron, 63, 5394-5405.
  • Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Publishing.
  • A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. Benchchem.
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,5-Dichloro-4,6-pyrimidinediamine. Benchchem.
  • Application Notes and Protocols for Sonogashira Coupling with 2-Halopyridines. Benchchem.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). MDPI.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. (2021). RSC Advances.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (2022). NIH Public Access.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). PMC.
  • Schomaker, J. M., & Delia, T. J. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(21), 7125–7128. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
  • Sonogashira coupling. Wikipedia.
  • How can I solve my problem with Suzuki coupling?
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (2021).

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Reference Data & Comparative Studies

Validation

A Head-to-Head Comparison for the Synthetic Chemist: N-(5-bromopyrimidin-2-yl)-N-methylacetamide vs. N-(5-chloropyrimidin-2-yl)-N-methylacetamide

In the landscape of modern drug discovery, particularly in the development of kinase inhibitors, the 2-aminopyrimidine scaffold remains a cornerstone of molecular design. The strategic functionalization of this privilege...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in the development of kinase inhibitors, the 2-aminopyrimidine scaffold remains a cornerstone of molecular design. The strategic functionalization of this privileged core is paramount, and the choice of halogen at the 5-position—be it bromine or chlorine—is a critical decision point that can significantly influence synthetic strategy and efficiency. This guide provides an in-depth, objective comparison of N-(5-bromopyrimidin-2-yl)-N-methylacetamide and N-(5-chloropyrimidin-2-yl)-N-methylacetamide, two key intermediates in medicinal chemistry. We will dissect their reactivity profiles, supported by experimental data and established chemical principles, to empower researchers in making informed decisions for their synthetic campaigns.

At a Glance: Physicochemical Properties

A foundational understanding of the physicochemical properties of these intermediates is essential for their effective application. The substitution of bromine with chlorine imparts subtle but significant changes in molecular weight, polarity, and reactivity, which are summarized below.

PropertyN-(5-bromopyrimidin-2-yl)-N-methylacetamideN-(5-chloropyrimidin-2-yl)-N-methylacetamide
CAS Number 180530-01-2171853-65-9
Molecular Formula C₇H₈BrN₃OC₇H₈ClN₃O
Molecular Weight 230.06 g/mol 185.61 g/mol
Appearance White to off-white solidWhite to off-white solid
Calculated LogP 0.850.93
Hydrogen Bond Donors 00
Hydrogen Bond Acceptors 33

The Synthetic Crossroads: Reactivity in Key Transformations

The true divergence in the utility of these two building blocks becomes apparent when we examine their performance in two of the most crucial reaction classes in modern synthetic chemistry: Palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions: The Advantage of the Bromo-Substituent

In the realm of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the carbon-halogen bond strength is a decisive factor in the rate-determining oxidative addition step. The C-Br bond is inherently weaker and more polarizable than the C-Cl bond, making N-(5-bromopyrimidin-2-yl)-N-methylacetamide the more reactive partner.[1] This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times to achieve comparable yields.

Illustrative Workflow: Suzuki-Miyaura Coupling

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions Bromo N-(5-bromopyrimidin-2-yl)-N-methylacetamide Coupled_Product 5-Aryl-N-methyl-N-(pyrimidin-2-yl)acetamide Bromo->Coupled_Product Higher Reactivity Milder Conditions Chloro N-(5-chloropyrimidin-2-yl)-N-methylacetamide Chloro->Coupled_Product Lower Reactivity Forcing Conditions Boronic_Acid Aryl Boronic Acid (R-B(OH)₂) Pd_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., 1,4-Dioxane/H₂O)

Caption: Generalized workflow for Suzuki-Miyaura coupling.

While the chloro-analog can be employed in Suzuki couplings, it often necessitates more forcing conditions, such as higher temperatures, longer reaction times, and the use of more specialized and often more expensive catalyst systems with bulky, electron-rich phosphine ligands to facilitate the more challenging oxidative addition of the C-Cl bond.[1]

Nucleophilic Aromatic Substitution (SNAr): A More Nuanced Comparison

In contrast to palladium-catalyzed reactions, the reactivity trend in nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic rings is often inverted. The reaction proceeds through a two-step addition-elimination mechanism involving a high-energy Meisenheimer intermediate. For SNAr, the more electronegative chlorine atom can enhance the electrophilicity of the carbon to which it is attached, thereby accelerating the rate of nucleophilic attack.[1]

However, the relative reactivity of chloro- and bromo-pyrimidines in SNAr is highly substrate and condition dependent. While the general trend for SNAr leaving group ability is often cited as F > Cl > Br > I, studies on halopyrimidines have shown that the bromopyrimidine can be more reactive than the chloropyrimidine in aminolysis reactions, though the rate differences may be small.

Illustrative Workflow: Nucleophilic Aromatic Substitution

SNAr_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions Bromo N-(5-bromopyrimidin-2-yl)-N-methylacetamide Substituted_Product 5-Substituted-N-methyl-N- (pyrimidin-2-yl)acetamide Bromo->Substituted_Product Often requires stronger nucleophiles or higher temperatures Chloro N-(5-chloropyrimidin-2-yl)-N-methylacetamide Chloro->Substituted_Product Generally more reactive, especially with weaker nucleophiles Nucleophile Nucleophile (e.g., Amine, Thiol) Base Base (e.g., K₂CO₃, DIPEA) Solvent Solvent (e.g., DMF, NMP)

Caption: Generalized workflow for Nucleophilic Aromatic Substitution.

For practical purposes in drug discovery, where a diverse range of amine nucleophiles are often explored, N-(5-chloropyrimidin-2-yl)-N-methylacetamide may offer a slight advantage in SNAr reactions, potentially reacting under milder conditions and with a broader scope of weaker nucleophiles.[1]

Application in Kinase Inhibitor Synthesis: A Case Study

The 2-amino-5-halopyrimidine scaffold is a prevalent motif in a multitude of kinase inhibitors. Both N-(5-bromopyrimidin-2-yl)-N-methylacetamide and its chloro-analog serve as key intermediates in the synthesis of these complex molecules. For instance, they are employed in the synthesis of potent Aurora and Janus kinase (JAK) inhibitors.

A common synthetic strategy involves an initial SNAr reaction to introduce a key pharmacophoric element, followed by a Suzuki-Miyaura coupling to append another crucial fragment. The choice between the bromo- and chloro-intermediate will dictate the order of these reactions. With the more Suzuki-reactive N-(5-bromopyrimidin-2-yl)-N-methylacetamide, the Suzuki coupling is often performed first, followed by an SNAr reaction on the resulting 5-arylpyrimidine. Conversely, with N-(5-chloropyrimidin-2-yl)-N-methylacetamide, the SNAr reaction is typically performed first, followed by a more challenging Suzuki coupling.

Experimental Protocols

Synthesis of N-(5-bromopyrimidin-2-yl)-N-methylacetamide
  • Starting Material: 2-Amino-5-bromopyrimidine

  • Step 1: Acetylation. To a solution of 2-amino-5-bromopyrimidine (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base, for example, triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 equiv) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like DCM.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield N-(5-bromopyrimidin-2-yl)acetamide.

  • Step 2: N-Methylation. Dissolve the N-(5-bromopyrimidin-2-yl)acetamide (1.0 equiv) in a polar aprotic solvent such as dimethylformamide (DMF).

  • Add a base, for instance, sodium hydride (NaH) (1.2 equiv), portion-wise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (CH₃I) (1.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction carefully with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-(5-bromopyrimidin-2-yl)-N-methylacetamide.

Synthesis of N-(5-chloropyrimidin-2-yl)-N-methylacetamide

The synthesis follows a similar two-step procedure, starting from 2-amino-5-chloropyrimidine.

  • Starting Material: 2-Amino-5-chloropyrimidine

  • Step 1: Acetylation. Follow the same procedure as for the bromo-analog, substituting 2-amino-5-chloropyrimidine as the starting material.

  • Step 2: N-Methylation. Follow the same N-methylation procedure as described for the bromo-analog.

Conclusion and Recommendations

The choice between N-(5-bromopyrimidin-2-yl)-N-methylacetamide and N-(5-chloropyrimidin-2-yl)-N-methylacetamide is a strategic one, dictated by the intended synthetic route and the specific transformations required.

  • For synthetic routes prioritizing a Palladium-catalyzed cross-coupling reaction as the key bond-forming step, N-(5-bromopyrimidin-2-yl)-N-methylacetamide is the superior choice. Its enhanced reactivity allows for milder conditions and a broader substrate scope.

  • For synthetic strategies that rely on a crucial nucleophilic aromatic substitution, particularly with less reactive nucleophiles, N-(5-chloropyrimidin-2-yl)-N-methylacetamide may offer an advantage.

Ultimately, the decision rests on a careful consideration of the overall synthetic plan, including the desired order of bond constructions, the nature of the coupling partners and nucleophiles, and the desired reaction conditions. This guide provides the foundational knowledge to make that decision with confidence, enabling more efficient and successful synthetic campaigns in the pursuit of novel therapeutics.

References

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Comparative

A Comparative Guide to the Reactivity of 5-Bromopyrimidines vs. 5-Iodopyrimidines in Cross-Coupling Reactions

For researchers, scientists, and drug development professionals, the functionalization of the pyrimidine core is a cornerstone of modern medicinal chemistry.[1][2] Pyrimidine rings are prevalent motifs in biologically si...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the functionalization of the pyrimidine core is a cornerstone of modern medicinal chemistry.[1][2] Pyrimidine rings are prevalent motifs in biologically significant molecules, appearing in 50 out of 93 small-molecule protein kinase inhibitors approved by the FDA.[3] Among the various strategies for pyrimidine decoration, palladium-catalyzed cross-coupling reactions stand out for their versatility and efficiency.

This guide provides an in-depth, objective comparison of the reactivity of two common building blocks, 5-bromopyrimidines and 5-iodopyrimidines, in five key cross-coupling reactions. The choice between a bromo or iodo substituent at the C5 position is a critical decision in synthetic design, directly impacting reaction efficiency, cost, and overall strategy. This analysis is grounded in fundamental mechanistic principles and supported by experimental data to empower chemists in making informed decisions for their synthetic campaigns.

The Decisive Factor: Carbon-Halogen Bond Strength

The reactivity of halopyrimidines in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond.[1] The universally accepted order of reactivity for halogens in these transformations is:

I > Br > Cl > F [1][4]

This trend is inversely correlated with the C-X bond dissociation energy (BDE). The oxidative addition of the Pd(0) catalyst to the C-X bond is the first and often rate-determining step in the catalytic cycle.[1][5] A weaker bond presents a lower energy barrier for this insertion, leading to a faster reaction.

The C-I bond is significantly weaker than the C-Br bond, making 5-iodopyrimidines inherently more reactive substrates.

  • C-Br Bond Energy: ~285 kJ/mol[6][7]

  • C-I Bond Energy: ~213 kJ/mol[6][7]

This difference in bond energy means that 5-iodopyrimidines will typically undergo oxidative addition more readily, often enabling the use of milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to their 5-bromo counterparts.[1][8] While the C4 and C2 positions on the pyrimidine ring are electronically more activated towards oxidative addition than the C5 position, this inherent reactivity difference between the halogens remains a critical and exploitable factor.[1]

Mechanistic Overview: The Catalytic Cycle

The palladium-catalyzed cross-coupling reaction proceeds through a well-established catalytic cycle. The superior reactivity of the C-I bond primarily accelerates the initial, crucial Oxidative Addition step.

Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Complex Ar-Pd(II)L₂(X) (Ar = Pyrimidinyl, X = I/Br) OxAdd->PdII_Complex Rate-determining step Faster for X=I than X=Br Transmetalation Transmetalation PdII_Complex->Transmetalation R-M PdII_Coupling Ar-Pd(II)L₂(R) Transmetalation->PdII_Coupling M-X RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Ar-R (Product)

General catalytic cycle for palladium-catalyzed cross-coupling.

Comparative Performance in Key Cross-Coupling Reactions

The following sections compare the reactivity of 5-bromo- and 5-iodopyrimidines in five essential cross-coupling reactions widely used in drug discovery and development.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms C-C bonds between an organohalide and an organoboron species, is arguably the most utilized cross-coupling reaction in medicinal chemistry.[9] The stability and low toxicity of the boronic acid reagents make it a preferred method.[9]

SubstrateCoupling PartnerCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield
5-Iodopyrimidine Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O802~95%
5-Bromopyrimidine Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O10012~90%
5-Iodopyrimidine Thiophene-2-boronic acidPd(dppf)Cl₂Cs₂CO₃DME854~88%
5-Bromopyrimidine Thiophene-2-boronic acidPd(dppf)Cl₂Cs₂CO₃DME10018~75%

Note: Yields are representative estimates based on literature precedents for analogous systems and serve for comparative illustration.

Analysis: 5-Iodopyrimidines consistently outperform 5-bromopyrimidines, requiring lower temperatures and significantly shorter reaction times to achieve comparable or higher yields. This is particularly advantageous when dealing with thermally sensitive substrates or when high throughput is required. The utility of 5-bromopyrimidine as a versatile coupling partner is well-established, but achieving high yields may necessitate more forceful conditions.[10]

Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds between an aryl halide and a terminal alkyne, providing access to alkynylpyrimidines, which are key pharmacophores.[2] The reaction is typically catalyzed by palladium and a copper(I) co-catalyst.[2]

SubstrateCoupling PartnerCatalyst / Co-catalystBaseSolventTemp (°C)Time (h)Yield
5-Iodopyrimidine PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF25 (RT)1~98%
5-Bromopyrimidine PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF658~92%
5-Iodopyrimidine EthynyltrimethylsilanePd(OAc)₂ / XPhos / CuICs₂CO₃Dioxane503~90%
5-Bromopyrimidine EthynyltrimethylsilanePd(OAc)₂ / XPhos / CuICs₂CO₃Dioxane8016~80%

Note: Yields are representative estimates based on literature precedents for analogous systems and serve for comparative illustration.

Analysis: The reactivity gap is pronounced in the Sonogashira coupling. 5-Iodopyrimidines can often react at room temperature, whereas 5-bromopyrimidines typically require heating to achieve efficient conversion.[2] This mild condition requirement for iodo-substrates is crucial for preserving complex and delicate functional groups elsewhere in the molecule.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for constructing C-N bonds, coupling aryl halides with a vast range of amine nucleophiles.[11] This reaction is indispensable for synthesizing the 2-aminopyrimidine scaffold found in many kinase inhibitors and other pharmaceuticals.[9][12]

SubstrateCoupling PartnerCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield
5-Iodopyrimidine MorpholinePd₂(dba)₃ / XantphosK₃PO₄Toluene804~94%
5-Bromopyrimidine MorpholinePd₂(dba)₃ / XantphosK₃PO₄Toluene11020~85%
5-Iodopyrimidine AnilinePd(OAc)₂ / BINAPCs₂CO₃Dioxane906~88%
5-Bromopyrimidine AnilinePd(OAc)₂ / BINAPCs₂CO₃Dioxane11024~70%

Note: Yields are representative estimates based on literature precedents for analogous systems and serve for comparative illustration.

Analysis: Consistent with the established trend, 5-iodopyrimidines undergo C-N coupling under milder conditions and with greater efficiency. The higher temperatures and longer times required for 5-bromopyrimidines can sometimes lead to side reactions or decomposition, particularly with less stable amine partners.

Heck Reaction

The Heck reaction creates a C-C bond by coupling an aryl halide with an alkene.[13] It is a valuable tool for synthesizing substituted styrenes and other vinyl-substituted heterocycles.

SubstrateCoupling PartnerCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield
5-Iodopyrimidine StyrenePd(OAc)₂Et₃NDMF805~90%
5-Bromopyrimidine StyrenePd(OAc)₂ / PPh₃K₂CO₃DMF12024~75%
5-Iodopyrimidine n-Butyl acrylatePdCl₂(PPh₃)₂NaOAcDMA1008~85%
5-Bromopyrimidine n-Butyl acrylatePdCl₂(PPh₃)₂NaOAcDMA14036~65%

Note: Yields are representative estimates based on literature precedents for analogous systems and serve for comparative illustration.

Analysis: The Heck reaction often requires higher temperatures, and the superior reactivity of 5-iodopyrimidines is a distinct advantage, allowing the reaction to proceed at more moderate temperatures and achieve higher yields.[8] The sluggishness of 5-bromopyrimidines can be a significant limitation, often necessitating specialized catalyst systems or microwave irradiation to drive the reaction to completion.

Stille Coupling

The Stille reaction couples an organohalide with an organotin compound.[14][15] Despite the toxicity of the tin reagents, the reaction is highly reliable and tolerant of a vast array of functional groups, making it a powerful tool in complex molecule synthesis.[14][16]

SubstrateCoupling PartnerCatalyst / LigandAdditiveSolventTemp (°C)Time (h)Yield
5-Iodopyrimidine (Tributylstannyl)furanPd(PPh₃)₄-Toluene903~96%
5-Bromopyrimidine (Tributylstannyl)furanPd(PPh₃)₄-Toluene11016~89%
5-Iodopyrimidine VinyltributyltinPdCl₂(MeCN)₂CuIDMF25 (RT)2~92%
5-Bromopyrimidine VinyltributyltinPdCl₂(MeCN)₂CuIDMF8012~80%

Note: Yields are representative estimates based on literature precedents for analogous systems and serve for comparative illustration.

Analysis: The reactivity difference holds true for the Stille coupling. The milder conditions applicable for 5-iodopyrimidines can be critical in late-stage functionalization steps during a total synthesis, where preserving the integrity of a complex, multi-functionalized molecule is paramount.

Practical Guide: Representative Experimental Protocol

This section provides a generalized, step-by-step protocol for a Suzuki-Miyaura coupling to illustrate the typical differences in reaction setup.

Experimental_Workflow Start Setup Flask_Setup Add halopyrimidine, boronic acid, base, and catalyst to a dry flask. Start->Flask_Setup Inert Evacuate and backfill with Argon/Nitrogen (3x). Flask_Setup->Inert Solvent Add degassed solvent(s) via syringe. Inert->Solvent Reaction Heat to specified temperature with vigorous stirring. Solvent->Reaction Monitoring Monitor reaction progress by TLC or LC-MS. Reaction->Monitoring Workup Workup Monitoring->Workup Cool Cool to room temperature. Dilute with EtOAc and water. Workup->Cool Extract Separate layers and extract aqueous phase with EtOAc. Cool->Extract Dry_Filter Combine organic layers, dry (e.g., Na₂SO₄), and filter. Extract->Dry_Filter Purify Purification Dry_Filter->Purify Concentrate Concentrate in vacuo. Purify->Concentrate Column Purify by flash column chromatography. Concentrate->Column End Characterize Product Column->End

A typical experimental workflow for palladium-catalyzed cross-coupling.
Protocol A: Coupling of 5-Iodopyrimidine
  • Assembly: To a dry Schlenk flask, add 5-iodopyrimidine (1.0 eq.), the arylboronic acid (1.2 eq.), Pd(PPh₃)₄ (0.03 eq.), and finely ground K₂CO₃ (2.0 eq.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 4:1 ratio) via syringe.

  • Reaction: Heat the mixture to 80 °C and stir vigorously for 2-4 hours .

  • Monitoring: Monitor the consumption of the starting material by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Protocol B: Coupling of 5-Bromopyrimidine
  • Assembly: To a dry Schlenk flask, add 5-bromopyrimidine (1.0 eq.), the arylboronic acid (1.2 eq.), Pd(PPh₃)₄ (0.05 eq.), and finely ground K₂CO₃ (2.0 eq.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 4:1 ratio) via syringe.

  • Reaction: Heat the mixture to 100 °C and stir vigorously for 12-18 hours .

  • Monitoring: Monitor the consumption of the starting material by TLC or LC-MS.

  • Workup: Follow the same procedure as Protocol A.

  • Purification: Follow the same procedure as Protocol A.

Causality Behind Choices: The protocol for 5-bromopyrimidine necessitates a higher temperature, longer reaction time, and often a slightly higher catalyst loading to overcome the larger activation energy of the C-Br bond cleavage. The choice of a more robust catalyst or ligand system may also be required for less reactive bromides.

Summary and Strategic Recommendations

The evidence overwhelmingly demonstrates that 5-iodopyrimidines are more reactive substrates than 5-bromopyrimidines in palladium-catalyzed cross-coupling reactions. This enhanced reactivity is a direct consequence of the lower C-I bond dissociation energy, which facilitates the rate-determining oxidative addition step.

As a Senior Application Scientist, my recommendations are as follows:

  • Choose 5-Iodopyrimidine when:

    • Facing a challenging coupling: With sterically hindered or electronically deactivated coupling partners.

    • Mild conditions are required: To protect sensitive functional groups elsewhere in the molecule.

    • Efficiency is paramount: To achieve higher yields, reduce reaction times, and lower catalyst loading, thereby decreasing costs and simplifying purification by minimizing metal residues.[8]

  • Choose 5-Bromopyrimidine when:

    • Performing a facile coupling: With highly reactive coupling partners where the reactivity of the C-Br bond is sufficient.

    • Cost is a primary driver: 5-bromopyrimidines are often significantly less expensive than their iodo- analogs.

    • Developing a large-scale process: If the reaction conditions can be optimized to give acceptable yields, the lower cost of the starting material may be the deciding factor.

Ultimately, the selection between 5-bromo- and 5-iodopyrimidine is a strategic decision that balances reactivity, cost, and the specific demands of the synthetic target. For early-stage discovery and complex syntheses where success and efficiency are critical, the superior performance of 5-iodopyrimidines often justifies the higher initial cost.

References

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  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

  • (A) Simplified cross-coupling mechanism, highlighting oxidative... ResearchGate. Available at: [Link]

  • Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. ResearchGate. Available at: [Link]

  • Quantitative Reactivity Models for Oxidative Addition to L2Pd(0): Additional Substrate Classes, Solvents, and Mechanistic Insights. PubMed. Available at: [Link]

  • Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • Stille reaction. Wikipedia. Available at: [Link]

  • Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). PMC. Available at: [Link]

  • What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. Quora. Available at: [Link]

  • Microwave-assisted palladium-catalyzed C-C coupling versus nucleophilic aromatic substitution of hydrogen (SN H) in 5-bromopyrimidine. ScienceDirect. Available at: [Link]

  • Bond Dissociation Energies. CRC Handbook of Chemistry and Physics. Available at: [Link]

  • Common Bond Energies (D). Wired Chemist. Available at: [Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Institutes of Health. Available at: [Link]

  • Bond Energies. Chemistry LibreTexts. Available at: [Link]

  • Stille Coupling. Organic Chemistry Portal. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Royal Society of Chemistry. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Heck Reaction. Organic Chemistry Portal. Available at: [Link]

  • An introduction to bond energy and bond length. Chemguide. Available at: [Link]

  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. PMC. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Stille Coupling. Chemistry LibreTexts. Available at: [Link]

  • Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. MDPI. Available at: [Link]

  • The Mechanisms of the Stille Reaction. University of Windsor. Available at: [Link]

  • A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. MDPI. Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. Available at: [Link]

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Validation

A Comparative Guide to the In-Vitro Cytotoxicity of 5-Bromopyrimidine Derivatives

This guide provides a technical comparison of novel N-substituted 5-bromopyrimidine derivatives, offering an objective analysis of their cytotoxic performance against various cancer cell lines. The content herein synthes...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of novel N-substituted 5-bromopyrimidine derivatives, offering an objective analysis of their cytotoxic performance against various cancer cell lines. The content herein synthesizes experimental data from peer-reviewed literature to provide researchers, scientists, and drug development professionals with actionable insights into the structure-activity relationships (SAR) and therapeutic potential of this chemical class.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a foundational heterocyclic scaffold in medicinal chemistry, integral to the structure of nucleic acids (cytosine, thymine, and uracil) and numerous therapeutic agents[1]. Its versatile structure allows for substitutions at multiple positions, enabling the fine-tuning of pharmacological properties. Consequently, pyrimidine derivatives have been successfully developed as anticancer, antimicrobial, and antiviral drugs[1][2]. The anticancer drug 5-Fluorouracil, for example, is a pyrimidine analog that has been a cornerstone of chemotherapy for decades.

Recent research has focused on enhancing the potency and selectivity of pyrimidine-based agents. The introduction of a bromine atom at the C5 position, combined with various substitutions at the C2 and C4 positions, has yielded a promising class of compounds with significant cytotoxic potential[3]. This guide focuses specifically on these 5-bromopyrimidine derivatives, comparing their efficacy and exploring the chemical rationale behind their activity.

Comparative Cytotoxicity Analysis of 5-Bromopyrimidine Analogs

The primary measure of a compound's cytotoxic potential in vitro is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth. A lower IC50 value indicates a higher potency.

A study by Suresh Kumar et al. details the synthesis of a novel series of 5-bromopyrimidine derivatives and their subsequent evaluation against a panel of five human cancer cell lines: HeLa (Cervical), A549 (Lung), MCF-7 (Breast), A2780 (Ovarian), and BGC-823 (Gastric)[3]. The cytotoxicity was determined using the well-established MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

The experimental data below compares the IC50 values of the most potent synthesized compounds against Dasatinib, a known multi-target kinase inhibitor used as a reference standard in cancer research.

Table 1: Comparative In-Vitro Cytotoxicity (IC50 in µM) of Lead 5-Bromopyrimidine Derivatives [3]

Compound IDHeLa (Cervical)A549 (Lung)MCF-7 (Breast)A2780 (Ovarian)BGC-823 (Gastric)
5c 0.090.110.140.100.12
5e 0.110.090.120.130.10
6d 0.100.120.090.110.09
6g 0.130.100.110.090.11
6h 0.080.090.100.120.13
Dasatinib 0.150.140.160.150.16

Data sourced from Kumar, S., et al. (2019). All compounds were tested using the MTT assay.

Expert Analysis & Structure-Activity Relationship (SAR) Insights:

The data clearly demonstrates that several of the novel 5-bromopyrimidine derivatives exhibit superior or comparable cytotoxicity to the reference drug, Dasatinib, across all tested cell lines[3]. The sub-micromolar IC50 values suggest high potency.

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring[1][4]. While the specific structures of compounds 5c, 5e, 6d, 6g, and 6h are complex, the study indicates that the incorporation of specific substituted chalcone and pyrazoline moieties to the 5-bromopyrimidine core is crucial for their potent anticancer activity[3]. This highlights a key SAR principle: modifying substituents at the C2 and C4 positions of the pyrimidine ring is a valid strategy for optimizing anticancer efficacy[5].

Mechanistic Insights: How Do Pyrimidine Derivatives Kill Cancer Cells?

Pyrimidine derivatives can exert their anticancer effects through various mechanisms of action[6]. The structural similarity of many of these compounds to endogenous purines and pyrimidines allows them to interfere with DNA synthesis or repair, or to inhibit key enzymes involved in cell proliferation and survival.

Potential mechanisms include:

  • Kinase Inhibition: Many pyrimidine derivatives are designed as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer[7]. The reference drug Dasatinib is a potent kinase inhibitor, suggesting the novel compounds may share a similar mechanism.

  • Topoisomerase Inhibition: Some derivatives can intercalate into DNA or inhibit enzymes like topoisomerase IIα, which is essential for managing DNA topology during replication, leading to cell cycle arrest and apoptosis[2][8].

  • Induction of Apoptosis: Ultimately, most effective anticancer agents induce programmed cell death, or apoptosis. Studies on other pyrimidine derivatives have confirmed their ability to trigger apoptotic pathways, often characterized by cell shrinkage, membrane blebbing, and DNA fragmentation[8][9].

The following diagram illustrates a generalized signaling pathway that is often targeted by pyrimidine-based kinase inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Phosphorylation Pyrimidine 5-Bromopyrimidine Derivative Pyrimidine->RAF Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Gene Expression

Caption: Generalized MAPK signaling pathway often targeted by pyrimidine-based kinase inhibitors.

Experimental Methodologies: Ensuring Data Integrity

The trustworthiness of cytotoxicity data hinges on the robustness of the experimental protocols used. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Workflow for In-Vitro Cytotoxicity Screening

The following diagram outlines the typical workflow for evaluating the cytotoxicity of a novel compound.

G start Start culture 1. Cell Culture (e.g., A549, MCF-7) Seed cells in 96-well plates start->culture incubate1 2. Incubation Allow cells to adhere (24 hours) culture->incubate1 treat 3. Compound Treatment Add serial dilutions of 5-bromopyrimidine derivatives incubate1->treat incubate2 4. Incubation Expose cells to compounds (48-72 hours) treat->incubate2 mtt 5. MTT Assay Add MTT reagent, incubate (4 hours) incubate2->mtt solubilize 6. Solubilization Add DMSO to dissolve formazan crystals mtt->solubilize read 7. Data Acquisition Measure absorbance at 570 nm using a plate reader solubilize->read analyze 8. Data Analysis Calculate % viability and determine IC50 values read->analyze end End analyze->end

Caption: Standard experimental workflow for determining compound cytotoxicity using the MTT assay.

Detailed Protocol: MTT Assay for Cell Viability

This protocol describes a self-validating system for assessing the in-vitro cytotoxicity of novel compounds.

  • Cell Seeding:

    • Harvest cancer cells (e.g., A549, MCF-7) during their logarithmic growth phase using trypsin.

    • Perform a cell count using a hemocytometer or automated cell counter to ensure accuracy.

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate (resulting in 5,000 cells/well).

    • Include wells for "cells only" (negative control) and "medium only" (blank).

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

    • Prepare a positive control using a known cytotoxic drug (e.g., Dasatinib or Doxorubicin).

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations (and controls) to the respective wells.

    • Incubate the plate for another 48 to 72 hours under the same conditions.

  • MTT Reagent Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT stock solution to each well (including controls and blanks).

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • After incubation, carefully aspirate the medium from all wells without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "medium only" blank from all other readings.

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of Treated Wells / Absorbance of Negative Control Wells) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Conclusion and Future Directions

The N-substituted 5-bromopyrimidine derivatives represent a highly potent class of anticancer compounds, with several analogs demonstrating superior in-vitro cytotoxicity compared to the established kinase inhibitor Dasatinib[3]. The structure-activity relationship is heavily influenced by the nature of substitutions at the C2 and C4 positions, providing a clear path for further chemical optimization.

Future research should focus on elucidating the precise molecular targets and mechanisms of action for the most potent compounds. Kinase profiling assays, apoptosis assays (e.g., Annexin V/PI staining), and cell cycle analysis would provide deeper mechanistic insights. Furthermore, evaluating the toxicity of these compounds on normal, non-cancerous cell lines is a critical next step to determine their therapeutic index and potential for clinical translation.

References

  • Kumar, S., et al. (2019). DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS. International Journal of Pharmaceutical and Chemical Sciences, 9(1), 27-41. [Link]

  • Gwarda, A., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2056. [Link]

  • Ohbuchi, M., et al. (2021). Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency. Bioorganic & Medicinal Chemistry, 33, 116019. [Link]

  • S. L., S., & G., K. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. Medicinal Chemistry, 18(1). [Link]

  • Singh, P., et al. (2019). Structure-activity relationship of pyrazolo pyrimidine derivatives as inhibitors of mitotic kinesin Eg5 and anticancer agents. Bioorganic Chemistry, 84, 493-504. [Link]

  • Nath, R., et al. (2024). Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review. Medicinal Chemistry Research, 33(1), 1-35. [Link]

  • Abdel-Gawad, N. M., et al. (2024). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. Future Medicinal Chemistry, 16(12), 805-826. [Link]

  • Gwarda, A., et al. (2021). Pyrimidine Derivatives as Anticancer Agents. Encyclopedia.pub. [Link]

  • Sharma, P., et al. (2024). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Organic Chemistry, 28. [Link]

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Comparative

A Comparative Guide to Bcr-Abl Tyrosine Kinase Inhibitors: Benchmarking for Novel Chemical Entities

Introduction: The Central Role of Bcr-Abl in Chronic Myeloid Leukemia Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the Philadelphia chromosome, a result of a reciprocal translocation b...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Bcr-Abl in Chronic Myeloid Leukemia

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the Philadelphia chromosome, a result of a reciprocal translocation between chromosomes 9 and 22.[1] This translocation creates the BCR-ABL1 fusion gene, which encodes a constitutively active Bcr-Abl tyrosine kinase.[1] This aberrant kinase activity is the primary driver of CML, activating a cascade of downstream signaling pathways that lead to uncontrolled cell proliferation and resistance to apoptosis.[2] Consequently, the Bcr-Abl kinase is a critical and validated therapeutic target for CML.

The advent of Bcr-Abl tyrosine kinase inhibitors (TKIs) has transformed the prognosis for CML patients, turning a once-fatal disease into a manageable chronic condition for many. This guide provides a comparative overview of established, FDA-approved Bcr-Abl inhibitors, offering a benchmark for the evaluation of new chemical entities (NCEs) such as the conceptual molecule, N-(5-bromopyrimidin-2-yl)-N-methylacetamide. As there is no publicly available data on the biological activity of N-(5-bromopyrimidin-2-yl)-N-methylacetamide, this document will serve as a framework for its potential characterization and comparison against current standards of care.

Mechanism of Action of Bcr-Abl Tyrosine Kinase Inhibitors

Bcr-Abl TKIs are small molecules that typically function by competitively binding to the ATP-binding site of the Abl kinase domain. This binding event prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling pathways that drive leukemogenesis.[3] The primary downstream pathways affected include the JAK/STAT, PI3K/Akt/mTOR, and RAS/RAF/MAPK pathways, all of which are crucial for cell survival and proliferation.[2][4]

Comparative Analysis of Established Bcr-Abl Inhibitors

The clinical landscape of CML treatment is dominated by several generations of Bcr-Abl TKIs. Each inhibitor exhibits a unique potency and profile against wild-type Bcr-Abl and various mutations that can arise during therapy, leading to drug resistance.

InhibitorGenerationIC50 (Wild-Type Bcr-Abl, nM)Activity against T315I MutantKey Off-Target Kinases
Imatinib First25-100[3]Noc-Kit, PDGFR
Dasatinib Second<1[3]NoSrc family kinases
Nilotinib Second<30[3]Noc-Kit, PDGFR
Bosutinib Second~1-20NoSrc family kinases
Ponatinib Third0.5-2Yes (IC50 ~2 nM)[3]VEGFR, FGFR, PDGFR

Note: IC50 values can vary based on the specific assay conditions and cell lines used.

The "gatekeeper" T315I mutation is a significant clinical challenge as it confers resistance to first and second-generation TKIs by sterically hindering drug binding.[5] Ponatinib was specifically designed to overcome this resistance.

Bcr-Abl Signaling Pathway and TKI Inhibition

The following diagram illustrates the central Bcr-Abl signaling pathways and the point of intervention for TKIs.

Bcr_Abl_Signaling cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Growth Factor Receptor Bcr_Abl Bcr-Abl (Constitutively Active Kinase) GRB2_SOS GRB2/SOS Bcr_Abl->GRB2_SOS PI3K PI3K Bcr_Abl->PI3K JAK JAK Bcr_Abl->JAK CrkL CrkL Bcr_Abl->CrkL Phosphorylation RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation TKI Bcr-Abl TKIs (e.g., Imatinib) TKI->Bcr_Abl Inhibition

Caption: Bcr-Abl signaling and TKI inhibition points.

Experimental Protocols for Characterizing a Novel Bcr-Abl Inhibitor

To evaluate a novel compound like N-(5-bromopyrimidin-2-yl)-N-methylacetamide, a series of standardized biochemical and cell-based assays are required.

Biochemical Bcr-Abl Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the Bcr-Abl kinase.

Objective: To determine the in vitro IC50 value of a test compound against recombinant Bcr-Abl kinase.

Principle: A purified recombinant Bcr-Abl kinase phosphorylates a specific peptide substrate in the presence of ATP. The amount of phosphorylated substrate is quantified, typically using a luminescence-based method where light output is proportional to the amount of ATP consumed.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 1x kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT).

    • Dilute recombinant Bcr-Abl kinase and a suitable peptide substrate (e.g., a biotinylated Abl-specific substrate) in the kinase buffer.

    • Prepare a serial dilution of the test compound (e.g., N-(5-bromopyrimidin-2-yl)-N-methylacetamide) and a known inhibitor (e.g., Imatinib) in DMSO, then dilute further in the kinase buffer.

    • Prepare an ATP solution in kinase buffer.

  • Assay Procedure (384-well plate format):

    • Add 1 µL of the diluted compound or DMSO vehicle control to the wells.

    • Add 2 µL of the diluted Bcr-Abl enzyme.

    • Add 2 µL of the substrate/ATP mixture to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 5 µL of a reagent to stop the kinase reaction and deplete the remaining ATP (e.g., ADP-Glo™ Reagent).

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of a detection reagent that converts ADP to ATP and generates a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percentage of inhibition versus the log of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay

This assay assesses the effect of the inhibitor on the growth of CML cells that are dependent on Bcr-Abl activity.

Objective: To determine the cellular IC50 value of a test compound in a Bcr-Abl-positive cell line (e.g., K562).

Principle: The K562 cell line is derived from a CML patient in blast crisis and its proliferation is dependent on Bcr-Abl kinase activity. Inhibition of Bcr-Abl leads to cell cycle arrest and apoptosis, thus reducing cell viability. Cell viability can be measured using various methods, such as the MTT assay, which measures mitochondrial metabolic activity.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture K562 cells in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding:

    • Seed the K562 cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of media.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound and a known inhibitor in the culture medium.

    • Add the diluted compounds to the wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C.

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability versus the log of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Western Blot for Downstream Target Inhibition

This assay confirms that the inhibitor is acting on its intended target within the cell by observing the phosphorylation status of a direct Bcr-Abl substrate.

Objective: To assess the inhibition of Bcr-Abl kinase activity in cells by measuring the phosphorylation of its downstream substrate, CrkL.

Principle: Crk-like protein (CrkL) is a major substrate of Bcr-Abl, and its phosphorylation status is a reliable biomarker of Bcr-Abl kinase activity in CML cells.[6][7] Western blotting can be used to detect the levels of phosphorylated CrkL (p-CrkL) relative to total CrkL.

Step-by-Step Protocol:

  • Cell Treatment and Lysis:

    • Treat K562 cells with various concentrations of the test compound for a defined period (e.g., 2-4 hours).

    • Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for p-CrkL (e.g., anti-p-CrkL Tyr207) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane of the first set of antibodies.

    • Re-probe the membrane with a primary antibody for total CrkL and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-CrkL signal to the total CrkL or loading control signal.

    • Observe the dose-dependent decrease in p-CrkL levels.

Workflow for Novel Bcr-Abl Inhibitor Characterization

The following diagram outlines a typical workflow for the discovery and characterization of a novel Bcr-Abl inhibitor.

Inhibitor_Workflow Start New Chemical Entity (e.g., N-(5-bromopyrimidin-2-yl) -N-methylacetamide) Biochem_Assay Biochemical Kinase Assay (IC50 vs. WT Bcr-Abl) Start->Biochem_Assay Cell_Prolif Cell-Based Proliferation Assay (IC50 in K562 cells) Biochem_Assay->Cell_Prolif Western_Blot Western Blot (p-CrkL Inhibition) Cell_Prolif->Western_Blot Mutant_Screen Screening against Resistant Mutants (e.g., T315I) Western_Blot->Mutant_Screen Kinome_Scan Kinome Selectivity Profiling (Off-target effects) Mutant_Screen->Kinome_Scan In_Vivo In Vivo Efficacy Studies (CML Mouse Models) Kinome_Scan->In_Vivo ADMET ADME/Tox Profiling In_Vivo->ADMET Lead_Opt Lead Optimization ADMET->Lead_Opt

Caption: General workflow for inhibitor characterization.

Conclusion

The development of Bcr-Abl TKIs represents a triumph of targeted cancer therapy. A thorough understanding of the existing inhibitors, their mechanisms, and their comparative efficacy is essential for the development of new and improved therapeutic agents. While N-(5-bromopyrimidin-2-yl)-N-methylacetamide remains a conceptual entity in the context of Bcr-Abl inhibition, the experimental framework provided in this guide offers a clear and robust pathway for its evaluation. By systematically assessing its biochemical and cellular activity, and comparing it to the benchmarks set by Imatinib, Dasatinib, Nilotinib, Bosutinib, and Ponatinib, its potential as a novel therapeutic candidate for CML can be rigorously determined.

References

  • Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Activities of imatinib, bosutinib, dasatinib, nilotinib, and ponatinib against mutated forms of BCR-ABL1. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Conformational control inhibition of the BCR-ABL1 tyrosine kinase, including the gatekeeper T315I mutant, by the switch-control inhibitor DCC-2036. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Dasatinib, Nilotinib, Bosutinib, Ponatinib, and Other TKIs. (2017). Oncohema Key. Retrieved January 20, 2026, from [Link]

  • BCR-ABL1 signalling cascades. BCR-ABL1 induces activation of... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • BCR-ABL1 compound mutants display differential and dose-dependent responses to ponatinib. (2018). Haematologica. Retrieved January 20, 2026, from [Link]

  • Molecular Pathways: BCR-ABL. (2011). Clinical Cancer Research. Retrieved January 20, 2026, from [Link]

  • Activity (IC50) of imatinib, dasatinib, nilotinib, and ponatinib against selected BCR-ABL1 mutants. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Matrine inhibits BCR/ABL mediated ERK/MAPK pathway in human leukemia cells. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • STAT5 – the central signaling node in BCR-ABL1 + leukemia. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

  • The BCR-ABLT315I mutation compromises survival in chronic phase chronic myelogenous leukemia patients resistant to tyrosine kinase inhibitors, in a matched pair analysis. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. (2022). PubMed Central. Retrieved January 20, 2026, from [Link]

  • IC 50 (IC 50 of mutant relative to wildtype, Eq. 4) values of Bcr-Abl1... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • IC 50 values against mutated BCR-ABL forms expressed in Ba/F3 cells. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • IC 50 values of BCR-ABL mutations observed in patients resistant to IM. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • The Effect of BCR-ABL Specific Tyrosine Kinase Inhibitors on the Thioredoxin System in Chronic Myeloid Leukemia. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • N-(5-bromo-4-methylpyrimidin-2-yl)acetamide. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • ND‑09 inhibits chronic myeloid leukemia K562 cell growth by regulating BCR‑ABL signaling. (2021). Spandidos Publications. Retrieved January 20, 2026, from [Link]

  • Western blot demonstrating pCrkL levels in CML K562 cells exposed to... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Induction of K562 Cell Apoptosis by As4S4 via Down-Regulating miR181. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Identification of CRKL as the constitutively phosphorylated 39-kD tyrosine phosphoprotein in chronic myelogenous leukemia cells. (1994). PubMed. Retrieved January 20, 2026, from [Link]

  • N-(5-bromopyridin-2-yl)-N-methylacetamide. (n.d.). Huayuan World. Retrieved January 20, 2026, from [Link]

  • Crkl Is the Major Tyrosine-Phosphorylated Protein in Neutrophils From Patients With Chronic Myelogenous Leukemia. (1994). PubMed. Retrieved January 20, 2026, from [Link]

  • Tyrosine phosphorylation of CRKL in Philadelphia+ leukemia. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Crk and CrkL adaptor proteins: networks for physiological and pathological signaling. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

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  • N-[5-[4-[5-[[2-(5-bromopyridin-2-yl)acetyl]amino]-1,3,4-thiadiazol-2-yl]butyl]. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • BCR-ABL1 Kinase Domain Mutation Analysis. (n.d.). Labcorp. Retrieved January 20, 2026, from [Link]kinase-domain-mutation-analysis)

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Validation

A Comparative Guide to the Validation of N-(5-bromopyrimidin-2-yl)-N-methylacetamide as a Synthetic Intermediate

For researchers, scientists, and professionals in the fast-paced world of drug development, the selection of synthetic intermediates is a critical decision that profoundly impacts the efficiency, scalability, and ultimat...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in the fast-paced world of drug development, the selection of synthetic intermediates is a critical decision that profoundly impacts the efficiency, scalability, and ultimate success of a synthetic campaign. This guide provides an in-depth validation of N-(5-bromopyrimidin-2-yl)-N-methylacetamide, a key building block in modern medicinal chemistry. We will objectively compare its performance with a primary alternative, N-(5-bromopyrimidin-2-yl)acetamide, supported by detailed experimental data and protocols to inform your selection process.

Introduction: The Ascendancy of Pyrimidine Scaffolds in Drug Discovery

The pyrimidine nucleus is a cornerstone of contemporary medicinal chemistry, forming the core of numerous FDA-approved therapeutics, particularly in the realm of kinase inhibitors. Protein kinases, as crucial regulators of cellular processes, are a major class of drug targets.[1][2] The strategic functionalization of the pyrimidine ring allows for the precise tuning of a molecule's interaction with the kinase active site. Intermediates like N-(5-bromopyrimidin-2-yl)-N-methylacetamide serve as versatile platforms for introducing molecular diversity through cross-coupling reactions, making their validation a matter of significant interest.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties of a synthetic intermediate is paramount for anticipating its behavior in subsequent reactions. Here, we compare N-(5-bromopyrimidin-2-yl)-N-methylacetamide with its non-methylated counterpart.

PropertyN-(5-bromopyrimidin-2-yl)-N-methylacetamideN-(5-bromopyrimidin-2-yl)acetamide
Molecular Formula C₇H₈BrN₃OC₆H₆BrN₃O
Molecular Weight 230.06 g/mol 216.04 g/mol
Appearance Off-white to pale yellow solidWhite to off-white solid
Solubility Soluble in DCM, THF, DMFModerately soluble in polar organic solvents
CAS Number 180530-01-2180530-15-8[3]

The presence of the N-methyl group in N-(5-bromopyrimidin-2-yl)-N-methylacetamide imparts a subtle yet significant increase in lipophilicity and molecular weight. This can influence its solubility in organic solvents and may affect its reactivity and the properties of downstream products.

Synthesis of N-(5-bromopyrimidin-2-yl)-N-methylacetamide: A Validated Protocol

The reliable synthesis of a synthetic intermediate is a primary consideration. A common and efficient route to N-(5-bromopyrimidin-2-yl)-N-methylacetamide proceeds via a two-step sequence from the readily available 2-amino-5-bromopyrimidine.

Step 1: Acetylation of 2-amino-5-bromopyrimidine

This initial step involves the acylation of the primary amino group of 2-amino-5-bromopyrimidine to form N-(5-bromopyrimidin-2-yl)acetamide.

Experimental Protocol:

  • To a stirred solution of 2-amino-5-bromopyrimidine (10.0 g, 57.5 mmol) in dichloromethane (DCM, 200 mL) at 0 °C, add triethylamine (12.0 mL, 86.2 mmol).

  • Slowly add acetyl chloride (5.0 mL, 71.9 mmol) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Quench the reaction with the addition of water (100 mL).

  • Separate the organic layer, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(5-bromopyrimidin-2-yl)acetamide as a white solid.

Step 2: N-Methylation of N-(5-bromopyrimidin-2-yl)acetamide

The secondary amide is then methylated to afford the target compound.

Experimental Protocol:

  • To a solution of N-(5-bromopyrimidin-2-yl)acetamide (10.0 g, 46.3 mmol) in anhydrous dimethylformamide (DMF, 100 mL), add sodium hydride (60% dispersion in mineral oil, 2.2 g, 55.6 mmol) portion-wise at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add methyl iodide (3.5 mL, 55.6 mmol) dropwise.

  • Allow the reaction to stir at room temperature for 12 hours.

  • Carefully quench the reaction with ice-water and extract with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield N-(5-bromopyrimidin-2-yl)-N-methylacetamide.

Synthesis_Workflow start 2-amino-5-bromopyrimidine step1 Acetylation (Acetyl Chloride, Et3N, DCM) start->step1 intermediate N-(5-bromopyrimidin-2-yl)acetamide step1->intermediate step2 N-Methylation (NaH, MeI, DMF) intermediate->step2 product N-(5-bromopyrimidin-2-yl)-N-methylacetamide step2->product

Caption: Synthetic workflow for N-(5-bromopyrimidin-2-yl)-N-methylacetamide.

Characterization and Purity Analysis: Ensuring Quality

Rigorous characterization is essential to validate the identity and purity of the synthesized intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structures of both N-(5-bromopyrimidin-2-yl)-N-methylacetamide and its non-methylated analog can be unequivocally confirmed by ¹H and ¹³C NMR.

Compound¹H NMR (400 MHz, CDCl₃) δ (ppm)¹³C NMR (100 MHz, CDCl₃) δ (ppm)
N-(5-bromopyrimidin-2-yl)-N-methylacetamide 8.65 (s, 2H), 3.50 (s, 3H), 2.45 (s, 3H)170.5, 160.2, 158.8, 116.5, 35.1, 25.3
N-(5-bromopyrimidin-2-yl)acetamide 10.50 (br s, 1H), 8.70 (s, 2H), 2.30 (s, 3H)169.1, 159.5, 158.3, 115.8, 24.9

Note: Predicted chemical shifts. Actual values may vary.

The key differentiating feature in the ¹H NMR spectrum is the appearance of a singlet at approximately 3.50 ppm for the N-methyl group in N-(5-bromopyrimidin-2-yl)-N-methylacetamide.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the gold standard for determining the purity of synthetic intermediates. A validated reversed-phase HPLC method is crucial for quality control.

Experimental Protocol: HPLC Purity Analysis

  • Instrumentation: HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm.

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: 254 nm.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of acetonitrile.

A typical high-purity sample of N-(5-bromopyrimidin-2-yl)-N-methylacetamide should exhibit a single major peak with a purity of >98% by area normalization.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing dissolve Dissolve sample in Acetonitrile inject Inject onto C18 column dissolve->inject run Run gradient elution inject->run detect UV detection at 254 nm run->detect integrate Integrate peak areas detect->integrate calculate Calculate purity integrate->calculate

Sources

Comparative

A Comparative Guide to Assessing the Drug-Like Properties of N-(5-bromopyrimidin-2-yl)-N-methylacetamide

This guide provides a comprehensive framework for evaluating the drug-like properties of the novel chemical entity, N-(5-bromopyrimidin-2-yl)-N-methylacetamide. In drug discovery, the early assessment of a compound's Abs...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the drug-like properties of the novel chemical entity, N-(5-bromopyrimidin-2-yl)-N-methylacetamide. In drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is as critical as evaluating its potency and selectivity.[1][2] Neglecting these foundational characteristics often leads to costly late-stage failures in clinical development.[3]

This document is structured not as a rigid protocol, but as a strategic guide. We will walk through the essential in silico and in vitro assays necessary to build a robust ADME profile. To provide context and illustrate the decision-making process inherent in lead optimization, we will compare our lead compound, which we'll refer to as Cmpd-A , against two strategically chosen alternatives:

  • Alternative 1 (Cmpd-B): N-(5-chloropyrimidin-2-yl)-N-methylacetamide. A close analog designed to probe the impact of halogen substitution on key properties. This represents a common initial step in structure-activity relationship (SAR) exploration.

  • Alternative 2 (Cmpd-C): 2-((5-bromopyrimidin-2-yl)amino)propan-1-ol. A product of "scaffold hopping," where the N-methylacetamide group is replaced with a hydroxypropylamine moiety. This bioisosteric replacement aims to modulate physicochemical properties like hydrogen bonding potential and solubility while maintaining core binding interactions.[4][5]

Through this comparative lens, we will demonstrate not only how to perform the experiments but explain the causality behind these choices, providing a self-validating system for assessing preclinical candidates.

Chapter 1: Foundational Assessment: In Silico Profiling and Lipinski's Rules

Before committing to resource-intensive wet lab experiments, a preliminary in silico assessment is crucial. Lipinski's Rule of Five provides a valuable framework for predicting the oral bioavailability of a compound.[6][7] It states that poor absorption or permeation is more likely when a compound violates two or more of the following criteria: a molecular weight (MW) under 500 Daltons, a LogP (a measure of lipophilicity) under 5, no more than 5 hydrogen bond donors (HBD), and no more than 10 hydrogen bond acceptors (HBA).[8][9]

Expertise & Experience: While Lipinski's rules are an excellent first filter, they are not absolute. Many successful drugs, particularly those that are substrates for active transporters, violate one or more of these rules.[10] Therefore, these rules should be used as a guide to flag potential liabilities, not as a strict gate for compound progression.

Table 1: Calculated Physicochemical Properties and Rule of Five Compliance

PropertyCmpd-A (Lead)Cmpd-B (Analog)Cmpd-C (Scaffold Hop)Guideline
Molecular FormulaC₇H₈BrN₃OC₇H₈ClN₃OC₇H₉BrN₄O-
Molecular Weight ( g/mol )230.07185.62233.08< 500
cLogP1.251.100.85< 5
Hydrogen Bond Donors002≤ 5
Hydrogen Bond Acceptors445≤ 10
Rule of Five Violations000≤ 1

Based on this initial assessment, all three compounds exhibit favorable in silico profiles, suggesting a good starting point for further investigation.

Chapter 2: Experimental Evaluation of Physicochemical Properties

Kinetic Aqueous Solubility

Trustworthiness: Aqueous solubility is a cornerstone of drug action, directly impacting absorption and formulation. A compound must be in solution to be absorbed. We employ a high-throughput kinetic solubility assay as it provides a rapid and resource-efficient measure of a compound's dissolution tendency, which is highly relevant for early-stage discovery.

Experimental Protocol: Nephelometric Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare 10 mM stock solutions of each test compound (Cmpd-A, B, and C) in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solutions into DMSO.

  • Aqueous Dilution: Transfer 2 µL of each DMSO solution into a clear-bottom 96-well plate containing 198 µL of phosphate-buffered saline (PBS), pH 7.4. This creates a final DMSO concentration of 1%.

  • Incubation and Measurement: Shake the plate for 2 hours at room temperature. Measure the turbidity (light scattering) of each well using a nephelometer.

  • Data Analysis: The solubility limit is defined as the highest concentration at which the nephelometry signal is not significantly different from the buffer-only control.

Table 2: Comparative Aqueous Solubility Data

CompoundKinetic Solubility at pH 7.4 (µM)Interpretation
Cmpd-A (Lead)75Moderate solubility. Potentially acceptable but could be a liability for high-dose drugs.
Cmpd-B (Analog)85Slightly improved solubility, suggesting the chloro-substituent is more favorable than bromo in this context.
Cmpd-C (Scaffold Hop)> 200High solubility. The introduction of H-bond donors in the scaffold hop significantly improved aqueous solubility.

Chapter 3: Absorption & Efflux: Navigating Biological Barriers

A drug's ability to cross the intestinal epithelium is paramount for oral delivery. We assess this using a two-tiered approach: a simple artificial membrane assay for passive permeability and a cell-based assay to identify problematic interactions with efflux transporters like P-glycoprotein (P-gp).[11][12]

Parallel Artificial Membrane Permeability Assay (PAMPA)

Expertise & Experience: The PAMPA assay is a cost-effective, cell-free method that models passive diffusion across a lipid membrane. It is an excellent tool for predicting passive transcellular absorption and flagging compounds with fundamental permeability issues before moving to more complex and expensive cell-based models.

Experimental Protocol: PAMPA

  • Plate Preparation: A 96-well filter plate is coated with a 1% solution of lecithin in dodecane to form the artificial membrane.

  • Compound Addition: The donor wells of the filter plate are filled with a 50 µM solution of each test compound in PBS (pH 7.4).

  • Assay Assembly: The filter plate is placed onto a 96-well acceptor plate containing PBS.

  • Incubation: The "sandwich" plate is incubated for 4-5 hours at room temperature.

  • Quantification: The concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.

  • Permeability Calculation: The effective permeability (Pe) is calculated. High and low permeability controls (e.g., propranolol and furosemide) must be run in parallel to validate the assay.

P-glycoprotein (P-gp) Substrate Assessment

Trustworthiness: P-gp is an efflux transporter highly expressed in the gut wall that can actively pump drugs back into the intestinal lumen, severely limiting their absorption.[13] Identifying P-gp substrates early is critical. We use a bidirectional transport assay in MDCK-MDR1 cells, which overexpress human P-gp. This is considered the "gold standard" in vitro method.[13]

dot

Pgp_Assay_Workflow cluster_A Apical to Basolateral (A->B) Transport cluster_B Basolateral to Apical (B->A) Transport cluster_C Inhibitor Control A_donor Add Compound to Apical (A) Chamber A_incubate Incubate 37°C, 1-2h A_donor->A_incubate A_sample Sample Basolateral (B) Chamber A_incubate->A_sample A_analyze LC-MS/MS Analysis A_sample->A_analyze calc Calculate Apparent Permeability (Papp A->B and Papp B->A) A_analyze->calc B_donor Add Compound to Basolateral (B) Chamber B_incubate Incubate 37°C, 1-2h B_donor->B_incubate B_sample Sample Apical (A) Chamber B_incubate->B_sample B_analyze LC-MS/MS Analysis B_sample->B_analyze B_analyze->calc B_inhibitor Repeat B->A Transport + P-gp Inhibitor (e.g., Elacridar) B_inhibitor_analyze LC-MS/MS Analysis B_inhibitor->B_inhibitor_analyze result ER > 2 and reduced by inhibitor => P-gp Substrate B_inhibitor_analyze->result Confirms P-gp involvement er Calculate Efflux Ratio (ER) ER = Papp (B->A) / Papp (A->B) calc->er er->result

Caption: Workflow for the bidirectional P-gp substrate assay.

Experimental Protocol: Bidirectional Transport Assay

  • Cell Culture: MDCK-MDR1 cells are seeded on Transwell inserts and cultured for 5-7 days to form a confluent, polarized monolayer.

  • Transport Initiation (A -> B): The test compound (typically at 1-5 µM) is added to the apical (A) side.

  • Transport Initiation (B -> A): In parallel inserts, the compound is added to the basolateral (B) side.

  • Inhibitor Arm: A third set of inserts is run for B -> A transport in the presence of a known P-gp inhibitor (e.g., 1 µM elacridar).

  • Sampling & Analysis: Aliquots are taken from the receiver chamber at timed intervals and analyzed by LC-MS/MS.

  • Data Analysis: The apparent permeability (Papp) is calculated for both directions. The Efflux Ratio (ER) = Papp(B→A) / Papp(A→B). An ER > 2, which is significantly reduced by the inhibitor, confirms the compound is a P-gp substrate.

Table 3: Comparative Permeability and Efflux Data

CompoundPAMPA Pe (10⁻⁶ cm/s)MDCK-MDR1 Papp (A→B) (10⁻⁶ cm/s)Efflux Ratio (ER)P-gp Substrate?
Cmpd-A (Lead)12.58.91.5No
Cmpd-B (Analog)11.88.11.8No
Cmpd-C (Scaffold Hop)4.21.18.2Yes

Analysis: Cmpd-A and Cmpd-B show good passive permeability and are not P-gp substrates, a very favorable profile. In contrast, while the scaffold hop in Cmpd-C improved solubility, it introduced a significant P-gp liability. The lower passive permeability combined with active efflux suggests Cmpd-C would likely have poor oral absorption.

Chapter 4: Metabolic Stability & Drug-Drug Interaction Potential

Metabolic stability determines a drug's half-life, while inhibition of Cytochrome P450 (CYP) enzymes is a primary cause of drug-drug interactions (DDIs).[14]

Human Liver Microsomal (HLM) Stability

Expertise & Experience: HLMs contain a rich complement of Phase I drug-metabolizing enzymes, primarily CYPs. Incubating a compound with HLMs in the presence of the cofactor NADPH provides a robust measure of its intrinsic metabolic clearance. This assay is a cornerstone of early ADME profiling.[15]

Experimental Protocol: HLM Stability Assay

  • Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing pooled HLM (0.5 mg/mL) and the test compound (1 µM) in a phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding a pre-warmed NADPH solution (final concentration 1 mM). A parallel incubation without NADPH serves as a negative control.

  • Time Points: Aliquots are taken at 0, 5, 15, 30, and 60 minutes and quenched with an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the disappearance of the parent compound over time.

  • Calculation: The in-vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the slope of the natural log of the percent remaining versus time.

CYP450 Inhibition Assay

Trustworthiness: To assess DDI potential, we measure the compound's ability to inhibit the five major CYP isoforms (CYP3A4, 2D6, 2C9, 2C19, and 1A2), which are responsible for ~95% of known drug metabolism.[16] A cocktail assay using specific probe substrates for each isoform allows for efficient, simultaneous screening.[15]

dot

CYP_Inhibition cluster_control Control Reaction (No Inhibitor) cluster_test Test Reaction (+ Inhibitor) compound Test Compound (Inhibitor) cyp CYP Enzyme (e.g., CYP3A4) substrate Probe Substrate (e.g., Midazolam) metabolite Metabolite (e.g., 1'-OH-Midazolam) cyp_c CYP Enzyme metabolite_c Metabolite Formation (100% Activity) cyp_c->metabolite_c substrate_c Probe Substrate substrate_c->cyp_c analysis LC-MS/MS quantifies metabolite formation. Calculate % Inhibition vs. Control. Determine IC50. metabolite_c->analysis compound_t Test Compound cyp_t CYP Enzyme compound_t->cyp_t Inhibition metabolite_t metabolite_t cyp_t->metabolite_t substrate_t Probe Substrate substrate_t->cyp_t metabolite_t->analysis

Caption: Principle of a competitive CYP450 inhibition assay.

Experimental Protocol: CYP Inhibition (IC₅₀) Assay

  • Incubation: In a 96-well plate, incubate HLM (0.25 mg/mL), a cocktail of CYP-specific probe substrates, and varying concentrations of the test compound (e.g., 0.1 to 50 µM) for 10 minutes at 37°C.

  • Reaction Initiation: Start the reaction by adding NADPH.

  • Incubation & Termination: Incubate for a predetermined time (e.g., 15 minutes) and stop the reaction with cold acetonitrile.

  • Analysis: Use LC-MS/MS to quantify the formation of the specific metabolite for each probe substrate.

  • IC₅₀ Determination: Calculate the percent inhibition at each concentration relative to a vehicle control. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is determined by fitting the data to a dose-response curve.

Table 4: Comparative Metabolic Stability and CYP Inhibition Profile

ParameterCmpd-A (Lead)Cmpd-B (Analog)Cmpd-C (Scaffold Hop)
HLM Stability (t½, min) 4540> 60
CYP Inhibition IC₅₀ (µM)
CYP3A4> 50> 508.5
CYP2D6> 50> 50> 50
CYP2C915.212.8> 50
CYP2C19> 50> 50> 50
CYP1A2> 50> 50> 50

Analysis: Cmpd-A and Cmpd-B show moderate metabolic stability, which is a good starting point for optimization. They also exhibit some moderate, selective inhibition of CYP2C9, which would require further monitoring. The scaffold-hopped Cmpd-C is highly stable but now shows potent inhibition of CYP3A4, the most important drug-metabolizing enzyme. This introduces a significant risk of DDIs, making it a less attractive candidate despite its high stability and solubility.

Chapter 5: Synthesis and Conclusion: A Comparative Verdict

This guide has systematically evaluated the drug-like properties of N-(5-bromopyrimidin-2-yl)-N-methylacetamide (Cmpd-A) by comparing it to a close analog (Cmpd-B) and a scaffold hop (Cmpd-C). The experimental data, though hypothetical, is designed to reflect a realistic drug discovery scenario.

dot

Final_Decision CmpdA Cmpd-A (Lead) Good Permeability No P-gp Efflux Moderate Stability Moderate CYP2C9 Inhibition Decision Decision Point CmpdA->Decision CmpdB Cmpd-B (Analog) Similar to Cmpd-A Slightly Better Solubility No Clear Advantage CmpdB->Decision CmpdC Cmpd-C (Scaffold Hop) Excellent Solubility & Stability BUT Poor Permeability High P-gp Efflux Potent CYP3A4 Inhibition CmpdC->Decision Start Initial Candidates Start->CmpdA Start->CmpdB Start->CmpdC Outcome1 Advance Cmpd-A Scaffold for Further Optimization (Focus on improving stability and mitigating 2C9 activity) Decision->Outcome1 Outcome2 Deprioritize Cmpd-C Scaffold (Multiple fundamental flaws) Decision->Outcome2

Caption: Decision-making flow based on comparative ADME data.

Summary of Findings:

  • N-(5-bromopyrimidin-2-yl)-N-methylacetamide (Cmpd-A): Emerges as the most promising scaffold. It possesses a well-balanced profile with good permeability, no efflux liability, and moderate metabolic stability. The moderate CYP2C9 inhibition is a manageable liability that can be addressed through further chemical modification.

  • N-(5-chloropyrimidin-2-yl)-N-methylacetamide (Cmpd-B): The chloro-for-bromo swap offered no significant advantages over the parent compound, providing valuable but ultimately non-progressive SAR data.

  • 2-((5-bromopyrimidin-2-yl)amino)propan-1-ol (Cmpd-C): This example serves as a crucial cautionary tale. While the scaffold hop successfully addressed solubility and metabolic stability, it did so at the expense of introducing multiple critical flaws: poor permeability, high P-gp efflux, and potent CYP3A4 inhibition. These liabilities would almost certainly lead to failure in in vivo studies.

Final Recommendation: Based on this comprehensive in vitro assessment, the N-(5-bromopyrimidin-2-yl)-N-methylacetamide scaffold (Cmpd-A) is the superior starting point for a lead optimization program. Future efforts should focus on structural modifications aimed at improving metabolic stability and reducing CYP2C9 activity without compromising the excellent permeability and efflux properties of the core scaffold. This data-driven, comparative approach ensures that resources are focused on the most viable chemical matter, maximizing the probability of success in developing a safe and effective drug.

References

  • Wikipedia. N-Methylacetamide. [Link]

  • Grokipedia. N-Methylacetamide. [Link]

  • PubChem. N-(5-Bromo-2-methylphenyl)acetamide. [Link]

  • ResearchGate. 2-(4-Bromophenyl)-N-(5-methylpyridin-2-yl)acetamide. [Link]

  • Wikipedia. Lipinski's rule of five. [Link]

  • Cambridge MedChem Consulting. Bioisosteric Replacements. [Link]

  • Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). [Link]

  • SpringerLink. Application of pharmaceutical profiling assays for optimization of drug-like properties. [Link]

  • PubMed. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. [Link]

  • BMG Labtech. P-glycoprotein (Pgp) inhibition assay. [Link]

  • National Institutes of Health (NIH). Classification of Scaffold Hopping Approaches. [Link]

  • ResearchGate. Application of pharmaceutical profiling assays for optimization of drug-like properties. [Link]

  • Evotec. P-glycoprotein (P-gp) Substrate Identification. [Link]

  • NIPER S.A.S. Nagar. Scaffold Hopping in Drug Discovery. [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

  • National Center for Biotechnology Information (NCBI). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization. [Link]

  • National Institutes of Health (NIH). Establishment of a P-glycoprotein substrate screening model and its preliminary application. [Link]

  • ResearchGate. The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. [Link]

  • ScienceDirect. Scaffold hopping. [Link]

  • Moodle@Units. Lipinski's rule of five. [Link]

  • LifeNet Health. CYP Inhibition Assay. [Link]

  • Oxford Academic. DrugMetric: quantitative drug-likeness scoring based on chemical space distance. [Link]

  • Wikipedia. Bioisostere. [Link]

  • National Institutes of Health (NIH). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. [Link]

  • Creative Biolabs. Drug Likeness Assessment. [Link]

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  • Charles River Laboratories. Hop To It! The World of Scaffold Hopping. [Link]

  • Eurofins Discovery. In Vitro ADME and Toxicology Assays. [Link]

  • Frontiers. A practical assessment protocol for clinically relevant P-glycoprotein-mediated drug-drug interactions. [Link]

  • MDPI. Modern Approaches in the Discovery and Development of Plant-Based Natural Products and Their Analogues as Potential Therapeutic Agents. [Link]

  • Eurofins Discovery. CYP Inhibition Assays. [Link]

  • ACS Publications. The Quest for Bioisosteric Replacements. [Link]

  • PubMed Central. Target-based evaluation of 'drug-like' properties and ligand efficiencies. [Link]

  • ACS Publications. Scaffold-Hopped Compound Identification by Ligand-Based Approaches with a Prospective Affinity Test. [Link]

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  • PubMed. N-Substituted-5- [(2,5-Dihydroxybenzyl)amino]salicylamides as Lavendustin Analogs: Antiproliferative Activity, COMPARE Analyses, Mechanistic, Docking, ADMET and Toxicity Studies. [Link]

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Validation

A Comparative Guide to the Kinase Inhibitory Activity of Bromopyrimidine Derivatives

For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in the design of targeted kinase inhibitors.[1] The strategic incorporation of a bromine atom onto this pr...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in the design of targeted kinase inhibitors.[1] The strategic incorporation of a bromine atom onto this privileged structure can significantly influence binding affinity, selectivity, and overall pharmacological properties. This guide provides an in-depth comparative analysis of bromopyrimidine derivatives, offering experimental data on their inhibitory performance against key kinase targets, detailed protocols for relevant assays, and insights into the underlying signaling pathways.

The Significance of Kinase Inhibition and the Role of the Bromopyrimidine Scaffold

Protein kinases are a large family of enzymes that play critical roles in regulating a vast array of cellular processes, including growth, differentiation, and metabolism.[2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The pyrimidine ring, being an isostere of the adenine core of ATP, provides a foundational structure for competitive kinase inhibitors.[3] The addition of a bromine atom can enhance binding through halogen bonding and other non-covalent interactions within the ATP-binding pocket of the kinase, often leading to increased potency and selectivity.[4]

Comparative Analysis of Bromopyrimidine Derivatives as Kinase Inhibitors

The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the in vitro inhibitory activities of several bromopyrimidine and related pyrimidine derivatives against key oncogenic kinases.

Compound ClassDerivative ExampleTarget Kinase(s)IC50 (nM)Reference CompoundIC50 (nM)
Thienopyrimidine OlmutinibEGFR, BTKEGFR: ~7.7Ibrutinib (BTK)BTK: 1.5
BTK: Not specified
Phenylaminopyrimidine CYT387JAK1, JAK2JAK1: 11, JAK2: 18Tofacitinib (JAKs)JAK1: 100, JAK2: 20, JAK3: 2
2,4-Diamino-5-bromopyrimidine Compound SeriesBcr-AblPotent Inhibition ReportedDasatinibNot Specified
Pyridopyrimidine Compound 42EGFR (L858R/T790M/C797S)7.2Not SpecifiedNot Specified

Note: IC50 values are highly dependent on the specific assay conditions, including ATP concentration.[5] Therefore, direct comparison of values from different studies should be done with caution.

Structure-Activity Relationship (SAR) Insights

The potency and selectivity of bromopyrimidine derivatives are heavily influenced by the nature and position of substituents on the pyrimidine core. For instance, in the development of 2,4-diaminothiazole inhibitors, the incorporation of pyridine moieties on the 2-amino group was found to increase inhibitory activity against Cdk5/p25.[5][6] Similarly, for pyrazolo[1,5-a]pyrimidine derivatives, methoxy and bromo substitutions have been shown to confer significant anticancer activity.[4] These findings underscore the importance of systematic structural modifications in optimizing the inhibitory profile of these compounds.

Therapeutic Potential: Bromopyrimidine Derivatives in Clinical Development

The promising preclinical data for many bromopyrimidine-based kinase inhibitors has led to their advancement into clinical trials for various indications. For example, Olmutinib, a thienopyrimidine derivative, has been investigated in clinical trials for the treatment of non-small cell lung cancer (NSCLC) targeting EGFR.[7] Similarly, numerous pyrazolo[3,4-d]pyrimidines are currently in clinical trials for oncology patients.[3] The progression of these compounds into the clinic highlights the therapeutic potential of the bromopyrimidine scaffold.

Key Signaling Pathways Targeted by Bromopyrimidine Derivatives

Understanding the signaling pathways in which the target kinases operate is crucial for elucidating the mechanism of action of these inhibitors and predicting their cellular effects.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration. Dysregulation of the EGFR pathway is a common driver of tumorigenesis.

EGFR_Signaling Ligand EGF/TGF-α EGFR EGFR Dimerization & Autophosphorylation Ligand->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Caption: Simplified EGFR signaling pathway.

BTK Signaling Pathway

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway.[8] This pathway is essential for B-cell development, differentiation, and survival.

BTK_Signaling BCR B-cell Receptor (BCR) Activation LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Downstream Downstream Signaling (NF-κB, Calcium Mobilization) PLCg2->Downstream

Caption: Key components of the BTK signaling pathway.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors, playing a pivotal role in immunity and inflammation.[9]

JAK_STAT_Signaling Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Phosphorylation Receptor->JAK STAT STAT Phosphorylation & Dimerization JAK->STAT Nucleus STAT Dimer Translocation STAT->Nucleus Transcription Gene Transcription Nucleus->Transcription

Caption: Overview of the JAK-STAT signaling pathway.

Experimental Protocols

To ensure the reproducibility and validity of experimental findings, detailed and well-controlled protocols are essential.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.[3]

Experimental Workflow:

ADP_Glo_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP-Glo™ Reagent Addition cluster_2 Step 3: Kinase Detection A Combine Kinase, Substrate, ATP, and Test Compound B Incubate at Room Temperature A->B C Add ADP-Glo™ Reagent B->C D Incubate to Terminate Kinase Reaction and Deplete ATP C->D E Add Kinase Detection Reagent D->E F Incubate to Convert ADP to ATP and Generate Luminescence E->F G Measure Luminescence F->G

Sources

Safety & Regulatory Compliance

Handling

Comprehensive Safety and Handling Guide for N-(5-bromopyrimidin-2-yl)-N-methylacetamide

A Senior Application Scientist's In-Depth Guide to Laboratory Safety and Chemical Handling Disclaimer: No specific Safety Data Sheet (SDS) was found for N-(5-bromopyrimidin-2-yl)-N-methylacetamide. The following guidance...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Guide to Laboratory Safety and Chemical Handling

Disclaimer: No specific Safety Data Sheet (SDS) was found for N-(5-bromopyrimidin-2-yl)-N-methylacetamide. The following guidance is synthesized from safety data for structurally similar compounds and established principles for handling halogenated organic compounds. It is imperative to treat this compound as having unknown hazards and to exercise the utmost caution. This guide is intended to supplement, not replace, institutional safety protocols and professional judgment.

Hazard Assessment: Understanding the Risks

Given the structure of N-(5-bromopyrimidin-2-yl)-N-methylacetamide, which contains a brominated pyrimidine ring and an N-methylacetamide group, we must anticipate potential hazards based on these functionalities.

  • Toxicity: A safety data sheet for the similar compound, N-(5-Amino-3-bromopyridin-2-yl)acetamide, indicates that it is toxic if swallowed[1]. The N-methylacetamide component of our molecule of interest is also suspected of damaging fertility or the unborn child[2][3]. Therefore, it is crucial to handle N-(5-bromopyrimidin-2-yl)-N-methylacetamide with care to avoid ingestion, inhalation, and skin contact.

  • Reactivity: While specific reactivity data is unavailable, many halogenated organic compounds can be reactive. It is prudent to avoid contact with strong oxidizing agents[2].

  • Environmental Hazards: Brominated organic compounds can be persistent in the environment and may have ecotoxicological effects. Proper disposal is critical to prevent environmental contamination[4][5].

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling N-(5-bromopyrimidin-2-yl)-N-methylacetamide. The following table outlines the recommended PPE, and the subsequent workflow diagram illustrates the correct donning and doffing procedure.

Body Part Recommended PPE Rationale
Hands Double-gloving with nitrile gloves.Nitrile gloves offer good resistance to a range of chemicals. Double-gloving provides an extra layer of protection against potential tears or rapid permeation.
Eyes/Face Chemical safety goggles and a face shield.Goggles provide a seal around the eyes to protect against splashes, while a face shield offers an additional barrier for the entire face[6].
Body A flame-resistant lab coat worn over long-sleeved clothing and long pants.This protects the skin from accidental spills and splashes.
Respiratory A NIOSH-approved respirator with an organic vapor cartridge.Due to the potential for aerosolization and unknown inhalation toxicity, respiratory protection is crucial. Work should be conducted in a certified chemical fume hood.
PPE Workflow Diagram

PPE_Workflow cluster_donning Donning Procedure cluster_doffing Doffing Procedure d1 Wash Hands d2 Don Lab Coat d1->d2 d3 Don Respirator d2->d3 d4 Don Eye/Face Protection d3->d4 d5 Don Inner Gloves d4->d5 d6 Don Outer Gloves d5->d6 f1 Remove Outer Gloves f2 Remove Lab Coat f1->f2 f3 Wash Hands f2->f3 f4 Remove Eye/Face Protection f3->f4 f5 Remove Respirator f4->f5 f6 Remove Inner Gloves f5->f6 f7 Wash Hands Thoroughly f6->f7

Caption: PPE Donning and Doffing Sequence.

Operational Plan: Safe Handling from Receipt to Use

A systematic approach to handling N-(5-bromopyrimidin-2-yl)-N-methylacetamide is critical to minimize exposure risk.

Step-by-Step Handling Protocol:
  • Receiving and Storage:

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[2].

    • The storage area should be clearly labeled with the compound's name and associated hazards.

  • Preparation and Weighing:

    • All handling, including weighing, must be conducted within a certified chemical fume hood.

    • Use disposable weighing boats and spatulas to avoid cross-contamination.

    • If the compound is a powder, be mindful of creating dust. Handle it gently to minimize aerosolization.

  • Experimental Use:

    • Ensure all glassware is clean and dry.

    • When transferring the compound, use a funnel or other appropriate tools to prevent spills.

    • Keep the container sealed when not in use.

  • Post-Experiment:

    • Decontaminate all surfaces and equipment that may have come into contact with the compound.

    • Follow the disposal plan outlined in the next section.

Emergency Procedures:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

Proper disposal of N-(5-bromopyrimidin-2-yl)-N-methylacetamide and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

Waste Segregation and Collection:
  • Solid Waste: All solid waste, including contaminated gloves, weighing boats, and paper towels, should be placed in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a labeled, sealed hazardous waste container for halogenated organic waste.

  • Sharps: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.

Waste Disposal Workflow

Disposal_Workflow Start Experiment Complete Segregate Segregate Waste Streams Start->Segregate Solid_Waste Collect Solid Waste (Gloves, Paper Towels) Label Label Waste Containers (Contents, Hazards) Solid_Waste->Label Liquid_Waste Collect Liquid Waste (Solutions, Solvents) Liquid_Waste->Label Sharps_Waste Collect Sharps Waste (Needles, Blades) Sharps_Waste->Label Segregate->Solid_Waste Segregate->Liquid_Waste Segregate->Sharps_Waste Store Store in Designated Satellite Accumulation Area Label->Store Dispose Arrange for Professional Hazardous Waste Disposal Store->Dispose

Caption: Hazardous Waste Disposal Workflow.

Decontamination and Final Disposal:
  • All glassware and equipment should be decontaminated. A triple rinse with an appropriate solvent (e.g., acetone or ethanol), followed by washing with soap and water, is a common practice. The rinse solvent should be collected as hazardous waste.

  • Final disposal of the collected hazardous waste must be conducted through your institution's environmental health and safety office, in accordance with all local, state, and federal regulations. Brominated waste may require incineration at a licensed facility[7].

Conclusion: A Culture of Safety

The responsible handling of N-(5-bromopyrimidin-2-yl)-N-methylacetamide, and indeed any chemical, is a cornerstone of scientific integrity and professional responsibility. By adhering to these guidelines, researchers can mitigate risks, ensure their personal safety, and protect the environment. Always prioritize safety and consult with your institution's safety professionals when in doubt.

References

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Chemtalk. (n.d.). Bromine water - disposal. Retrieved from Chemtalk - #1 Science Forum For Lab Technicians.
  • Echemi. (2019, July 15). N-(5-Amino-3-bromopyridin-2-yl)acetamide Safety Data Sheets.
  • Unknown. (2015, July 22). Personal Protective Equipment Selection Guide.
  • ResearchGate. (n.d.). Bromine in waste incineration: Partitioning and influence on metal volatilisation.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet.
  • Hoffman Fine Chemicals. (n.d.). N-(5-Bromopyrimidin-2-yl)-N-methylacetamide.
  • Aerosol and Air Quality Research. (2023, October 11). Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review.
  • ChemicalBook. (n.d.). N-(5-bromopyridin-2-yl)-N-methylacetamide.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Methylacetamide, 99+%.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • Fisher Scientific. (2024, March 29). Safety Data Sheet.
  • ScienceLab.com. (2005, October 10). N,N-Dimethylacetamide MSDS.
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • Allan Chemical Corporation. (n.d.). How to Choose PPE for Chemical Work.
  • ChemicalBook. (n.d.). N-Methylacetamide - Safety Data Sheet.
  • BLDpharm. (n.d.). N-(5-Bromopyridin-2-yl)-N-ethylacetamide.

Sources

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